2-Chloro-6-ethynylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUJSRUQYVASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661257 | |
| Record name | 2-Chloro-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914950-09-7 | |
| Record name | 2-Chloro-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-ethynylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-ethynylpyridine is a key heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a reactive chloro group and a versatile ethynyl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise modifications, providing a robust platform for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published in readily accessible safety data sheets, the following table summarizes its known and computed properties. The lack of extensive experimental data highlights the specialized nature of this reagent, primarily synthesized and used within research and development contexts.
| Property | Value | Source |
| CAS Number | 914950-09-7 | [1] |
| Molecular Formula | C₇H₄ClN | [1] |
| Molecular Weight | 137.57 g/mol | [1] |
| Physical State | Solid | [2][3] |
| Melting Point | No data available | [2][3] |
| Boiling Point | No data available | [2][3] |
| Solubility | No data available | [2][3] |
| Computed XLogP3 | 2 | [1] |
Hazard Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a two-step process commencing with 2,6-dichloropyridine. This process involves a Sonogashira coupling reaction with a protected acetylene, followed by a deprotection step. The use of a protecting group, such as trimethylsilyl (TMS), is crucial to prevent side reactions and ensure the selective formation of the mono-alkynylated product.
Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with (Trimethylsilyl)acetylene
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[4]. In this step, one of the chloro groups of 2,6-dichloropyridine is selectively replaced by a (trimethylsilyl)ethynyl group. The reactivity of halopyridines in such cross-coupling reactions generally follows the trend I > Br > Cl, making the reaction of chloropyridines more challenging and often requiring more robust catalytic systems and higher temperatures[5][6].
References
An In-Depth Technical Guide to 2-Chloro-6-ethynylpyridine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-6-ethynylpyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, spectroscopic signature, synthesis, and reactivity, with a particular focus on its application in the development of novel therapeutics, including kinase inhibitors. This document is intended to serve as a practical resource, blending established chemical principles with actionable protocols and expert insights.
Core Molecular Attributes of this compound
This compound is a disubstituted pyridine derivative featuring a chlorine atom and an ethynyl group at the 2 and 6 positions, respectively. This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable synthon in organic synthesis.
Chemical Structure and Formula
The structural representation and key identifiers for this compound are provided below.
Chemical Structure:
A 2D representation of this compound. [1]
Molecular Formula: C₇H₄ClN[1]
Canonical SMILES: C#CC1=NC(=CC=C1)Cl[1]
InChI Key: ZOHUJSRUQYVASP-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 137.57 g/mol | --INVALID-LINK-- |
| CAS Number | 914950-09-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Conditions | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
Spectroscopic Characterization: The Molecular Fingerprint
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetylenic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.3 - 7.5 | d | ~7-8 | Ortho-coupling to H-4. |
| H-4 | 7.6 - 7.8 | t | ~7-8 | Triplet due to coupling with H-3 and H-5. |
| H-5 | 7.2 - 7.4 | d | ~7-8 | Ortho-coupling to H-4. |
| Acetylenic H | ~3.1 | s | - | The acetylenic proton is typically a sharp singlet. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~151 | Carbon bearing the chloro group. |
| C-3 | ~127 | Aromatic CH. |
| C-4 | ~139 | Aromatic CH. |
| C-5 | ~122 | Aromatic CH. |
| C-6 | ~142 | Carbon attached to the ethynyl group. |
| Acetylenic C-1 | ~82 | Acetylenic carbon attached to the pyridine ring. |
| Acetylenic C-2 | ~78 | Terminal acetylenic carbon. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]
Retrosynthetic Analysis and Strategic Considerations
The logical precursor for the synthesis of this compound is 2,6-dichloropyridine. The key challenge lies in achieving selective mono-alkynylation, as the starting material possesses two reactive sites.
Retrosynthetic approach for this compound.
The reactivity of halopyridines in Sonogashira coupling follows the general trend: I > Br > Cl.[3] This lower reactivity of the chloro-substituent necessitates more forcing reaction conditions or the use of highly active catalyst systems to achieve good yields. To control the selectivity of the reaction and prevent the formation of the di-alkynylated byproduct, a protected alkyne such as trimethylsilylacetylene (TMSA) is often employed. The TMS group can be subsequently removed under mild conditions.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure for the synthesis of this compound from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 equiv). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification of Silylated Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-((trimethylsilyl)ethynyl)pyridine.
-
Desilylation: Dissolve the purified intermediate in THF and treat with TBAF (1.1 equiv) at room temperature. Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Reactivity and Synthetic Utility in Drug Discovery
The presence of both a nucleophilic nitrogen atom in the pyridine ring, a reactive chloro group amenable to substitution, and a versatile terminal alkyne makes this compound a highly valuable building block in medicinal chemistry.
The Sonogashira Coupling: A Gateway to Molecular Complexity
The terminal alkyne of this compound is a key functional handle for further molecular elaboration, primarily through the Sonogashira cross-coupling reaction.[2] This reaction allows for the facile introduction of a wide range of aryl and heteroaryl moieties, which are common structural motifs in biologically active molecules.
References
Foreword: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to 2-Chloro-6-ethynylpyridine (CAS 914950-09-7)
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. The strategic selection of starting materials—building blocks—can dramatically influence the length, yield, and ultimate success of a synthetic campaign. This compound is a quintessential example of such a strategic building block. It presents two distinct and highly valuable reactive centers on a stable pyridyl core: a chloro substituent amenable to a host of nucleophilic substitution and cross-coupling reactions, and a terminal alkyne, a gateway to click chemistry, Sonogashira couplings, and numerous other transformations. This guide provides a deep dive into the synthesis, characterization, and application of this versatile molecule, offering field-proven insights for its effective utilization in research and development.
Physicochemical & Structural Properties
This compound is a solid at room temperature, possessing the key structural features of a pyridine ring substituted at the 2- and 6-positions.[1] This substitution pattern is crucial as it influences the electronic properties and reactivity of both the ring and its functional groups.
| Property | Value | Source(s) |
| CAS Number | 914950-09-7 | [1][2] |
| Molecular Formula | C₇H₄ClN | [2] |
| Molecular Weight | 137.56 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | (6-Chloropyridin-2-yl)acetylene | [2] |
| Physical Form | Solid | - |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| InChIKey | ZOHUJSRUQYVASP-UHFFFAOYSA-N | [2] |
Synthesis Methodology: A Strategic Two-Step Approach
A robust and common strategy for the synthesis of this compound involves a protected alkyne strategy, leveraging the differential reactivity of the halogen substituents on a readily available starting material, 2,6-dichloropyridine. The process consists of a selective mono-alkynylation followed by deprotection.
Causality of the Synthetic Design:
The core of this synthesis is a Sonogashira cross-coupling reaction. Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is critical. Direct coupling with acetylene gas is technically challenging and can lead to undesired side products, including symmetrical di-alkynylation. The trimethylsilyl (TMS) group serves as an excellent protecting group that is stable under the coupling conditions but can be removed under mild, specific conditions.[3] The mono-substitution is achieved by carefully controlling the stoichiometry of the reagents.
Protocol 1: Synthesis of this compound
Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with Trimethylsilylacetylene
-
Inert Atmosphere: To a dry Schlenk flask, add 2,6-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed triethylamine (TEA, 4.0 eq) as the solvent and base, followed by trimethylsilylacetylene (1.1 eq).
-
Reaction: Stir the mixture at 60-70 °C and monitor the reaction progress by TLC or GC-MS until the starting 2,6-dichloropyridine is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-6-((trimethylsilyl)ethynyl)pyridine.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
-
Reaction Setup: Dissolve the purified 2-chloro-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) from the previous step in methanol (approx. 0.2 M solution).
-
Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate (3x).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, this compound, which can be further purified by chromatography or recrystallization if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon environments can be predicted by considering the substituent effects on the pyridine ring. The electron-withdrawing chloro and ethynyl groups will influence the chemical shifts of the ring protons and carbons.
| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| ~7.65 | t, J ≈ 7.8 Hz |
| ~7.40 | d, J ≈ 7.7 Hz |
| ~7.25 | d, J ≈ 7.7 Hz |
| ~3.15 | s |
Justification: The predicted shifts are based on data from 2-chloropyridine and 2-ethynylpyridine. The triplet for H-4 and two doublets for H-3/H-5 are characteristic of a 2,6-disubstituted pyridine. The acetylenic proton is expected in the 3.0-3.2 ppm range. Carbon shifts are assigned based on known substituent effects on the pyridine ring.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key alkyne functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3300 | C≡C-H stretch | Strong, sharp |
| ~3100-3000 | C-H aromatic stretch | Medium |
| ~2115 | C≡C stretch | Medium to weak, sharp |
| ~1570, 1450 | C=C, C=N ring stretch | Medium to strong |
| ~780 | C-Cl stretch | Strong |
Justification: The terminal alkyne C-H stretch around 3300 cm⁻¹ is a highly diagnostic, sharp peak.[5][6] The C≡C triple bond stretch is also characteristic, though its intensity can be variable.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern.
-
Expected M⁺: 137.00 (for ³⁵Cl) and 139.00 (for ³⁷Cl).
-
Key Feature: The presence of a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is the classic isotopic signature for a molecule containing one chlorine atom.[2]
Key Reactions & Applications: The Sonogashira Coupling
The primary utility of this compound is as a versatile partner in cross-coupling reactions. The terminal alkyne readily participates in Sonogashira coupling, allowing for the construction of complex aryl-alkynyl-pyridine structures, which are prevalent scaffolds in medicinal chemistry.
Mechanism: The Palladium-Copper Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7] The palladium cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal alkyne.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Reductive Elimination: After transmetalation, the desired product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
π-Alkyne Complex: Cu(I) coordinates with the terminal alkyne, increasing its acidity.
-
Acetylide Formation: A base deprotonates the alkyne to form a copper acetylide intermediate.
-
-
Transmetalation: This is the key step where the cycles intersect. The organic group from the copper acetylide is transferred to the palladium center, displacing the halide.
Protocol 2: Representative Sonogashira Coupling with this compound
This protocol describes the coupling of this compound with 4-iodotoluene.
-
Inert Atmosphere: To a dry Schlenk flask, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add degassed THF as the solvent, followed by diisopropylamine (DIPA) as the base (3.0 eq).
-
Substrate Addition: Dissolve this compound (1.2 eq) in a small amount of degassed THF and add it to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in 2-4 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography to yield the desired coupled product, 2-chloro-6-((4-methylphenyl)ethynyl)pyridine.
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Do not handle until all safety precautions have been read and understood. Avoid breathing dust, mist, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.
Conclusion
This compound stands out as a highly effective and strategic building block for chemical synthesis. Its dual reactivity, stemming from the chloro and terminal ethynyl functionalities, provides a robust platform for constructing complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, particularly in cornerstone reactions like the Sonogashira coupling, empowers researchers to leverage its full potential in the rapid development of novel pharmaceuticals and advanced materials.
References
- 1. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Ethynyl pyridine [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Guide to the Synthesis of 2-chloro-6-ethynylpyridine: A Key Intermediate for Advanced Research
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-chloro-6-ethynylpyridine, a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Starting from the commercially available 2,6-dichloropyridine, this document outlines a robust two-step synthetic strategy, grounded in the principles of modern organometallic chemistry. We will delve into the mechanistic intricacies of the Sonogashira cross-coupling reaction and the subsequent deprotection, offering field-proven insights to guide researchers toward successful synthesis.
Strategic Overview: A Two-Step Pathway
The conversion of 2,6-dichloropyridine to this compound is efficiently achieved through a two-step sequence:
-
Mono-alkynylation via Sonogashira Coupling: A selective Sonogashira cross-coupling reaction is performed on 2,6-dichloropyridine with a protected alkyne, typically trimethylsilylacetylene (TMSA). The use of a silyl protecting group is critical to prevent undesirable side reactions of the terminal alkyne.[1]
-
Deprotection: The resulting intermediate, 2-chloro-6-((trimethylsilyl)ethynyl)pyridine, undergoes facile removal of the trimethylsilyl (TMS) group to yield the final product.
This strategy allows for precise control over the introduction of the ethynyl moiety, leveraging the well-established reactivity patterns of palladium-catalyzed cross-coupling reactions.
References
2-Chloro-6-ethynylpyridine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-ethynylpyridine
This guide provides a comprehensive analysis of the key spectral data for this compound (C₇H₄ClN), a heterocyclic aromatic compound of interest in synthetic chemistry. As a critical building block, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers in drug development and materials science. This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in fundamental principles and supported by authoritative references.
Molecular Structure and Key Properties
This compound is a disubstituted pyridine ring. The strategic placement of an electron-withdrawing chloro group and a π-rich ethynyl group creates a unique electronic environment that is clearly reflected in its spectral data.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN | --INVALID-LINK--[1] |
| Molecular Weight | 137.56 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 137.0032268 Da | --INVALID-LINK--[1] |
| CAS Number | 914950-09-7 | --INVALID-LINK--[2] |
To facilitate the discussion of NMR data, the following numbering scheme is used:
Caption: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of this compound in a standard deuterated solvent like CDCl₃ is detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one for the acetylenic proton. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly deshields the ring protons, shifting them downfield relative to benzene (7.36 ppm).[3]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | 7.70 - 7.80 | Triplet (t) | J(H4,H3) ≈ 7.8, J(H4,H5) ≈ 7.8 | Located between two CH groups, exhibiting triplet splitting. It is the most central proton of the pyridine ring system. |
| H5 | 7.55 - 7.65 | Doublet of doublets (dd) | J(H5,H4) ≈ 7.8, J(H5,H3) ≈ 1.0 | Coupled to H4 (ortho) and H3 (meta). The ethynyl group has a weaker deshielding effect compared to the chloro group. |
| H3 | 7.40 - 7.50 | Doublet of doublets (dd) | J(H3,H4) ≈ 7.8, J(H3,H5) ≈ 1.0 | Coupled to H4 (ortho) and H5 (meta). Positioned adjacent to the strongly electron-withdrawing chloro group, leading to a downfield shift. |
| H7 | 3.20 - 3.30 | Singlet (s) | N/A | The acetylenic proton resides in the shielding cone of the triple bond's cylindrical π-electron cloud, causing an upfield shift compared to aromatic or vinylic protons.[4] |
Rationale behind Predictions: The chemical shifts for substituted pyridines are well-documented. For 2-chloropyridine, the proton shifts are observed downfield due to the inductive effect of chlorine and the nitrogen heteroatom.[5] The ethynyl group introduces anisotropy that influences adjacent protons. The predicted values are synthesized from data for 2-chloropyridine, 2-ethynylpyridine, and general substituent effects in aromatic systems.[6][7]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms (N, Cl) will be the most deshielded.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 151-153 | Attached to both nitrogen and chlorine, resulting in strong deshielding. Carbon atoms in similar environments in 2-chloropyridine appear in this region.[8] |
| C6 | 145-147 | Attached to nitrogen and the sp-hybridized C7. The deshielding effect is significant due to the adjacent heteroatom. |
| C4 | 139-141 | The C4 carbon in the pyridine ring typically resonates in this downfield region, influenced by the overall aromatic system. |
| C3 | 125-127 | Shielded relative to C4 and less affected by the remote ethynyl group. |
| C5 | 121-123 | Shielded relative to C3 due to the weaker inductive effect of the ethynyl group compared to the chloro group. |
| C7 (C≡C-H) | 81-83 | The terminal alkyne carbon (sp-hybridized) appears in this characteristic upfield region.[9] |
| C8 (C≡C-H) | 78-80 | The internal alkyne carbon (sp-hybridized) is typically found slightly upfield from the terminal one.[9] |
Causality Insight: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The sp² carbons of the pyridine ring are found between 120-155 ppm, while the sp carbons of the alkyne are distinctively upfield (70-90 ppm), making them easy to identify.[9] The substituent effects of chlorine and the alkyne group are additive, allowing for a reliable prediction of the chemical shift for each carbon atom.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the terminal alkyne and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Grounding |
| ~3300 | Strong, Sharp | ≡C-H Stretch | This is a highly characteristic and diagnostic band for terminal alkynes. Its sharpness and intensity make it a reliable indicator.[11][12] |
| 2100-2260 | Medium to Weak | C≡C Stretch | The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum. Its intensity is weaker for conjugated alkynes.[4][12] |
| ~3050-3100 | Medium to Weak | Aromatic C-H Stretch | These absorptions appear just above 3000 cm⁻¹, typical for sp² C-H bonds.[13] |
| 1550-1600 | Medium to Strong | Aromatic C=C and C=N Ring Stretch | Multiple bands are expected in this region due to the complex vibrations of the pyridine ring. |
| 1400-1500 | Medium to Strong | Aromatic Ring Skeletal Vibrations | Further characteristic absorptions for the pyridine ring structure. |
| 750-850 | Strong | C-Cl Stretch | The carbon-chlorine bond vibration typically appears in this region of the fingerprint domain. |
| 610-700 | Strong, Broad | ≡C-H Bend | The out-of-plane bending vibration for the terminal alkyne C-H is another key diagnostic feature.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Expected Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 137 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 139 with approximately one-third the intensity of the m/z 137 peak.[14] This isotopic signature is a definitive indicator of the presence of one chlorine atom.
-
Key Fragmentation Pathways: Fragmentation under EI conditions involves the cleavage of the weakest bonds to form stable ions.[15]
-
Loss of Cl: Fragmentation of the C-Cl bond would yield a fragment at m/z 102 .[16]
-
Loss of Acetylene (C₂H₂): Cleavage of the bond between the ring and the ethynyl group could result in the loss of acetylene, leading to a fragment at m/z 111 .
-
Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of hydrogen cyanide, which would lead to a fragment at m/z 110 from the molecular ion.[17]
-
Table 4: Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Rationale |
| 137/139 | [C₇H₄ClN]⁺ (M⁺/M+2) | Molecular ion peak and its chlorine isotope peak. |
| 110 | [C₆H₄N]⁺ | Loss of HCN from the pyridine ring. |
| 102 | [C₇H₄N]⁺ | Loss of a chlorine radical (•Cl). |
| 75 | [C₅H₃]⁺ | Further fragmentation, potentially from the loss of Cl and HCN. |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
IR Spectroscopy Protocol
-
Method: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for rapid, solvent-free analysis.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 280°C at 10°C/min to ensure proper elution.
-
MS Ionization: Use standard Electron Ionization (EI) at 70 eV. This standardized energy ensures that the resulting fragmentation patterns are reproducible and comparable to library spectra.[15]
-
MS Analysis: Scan a mass range from m/z 40 to 400.
-
Data Interpretation: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion, the M+2 isotope pattern, and the key fragment ions.
Integrated Analytical Workflow
The confirmation of the structure and purity of this compound is not reliant on a single technique but on the convergence of evidence from multiple analyses. The workflow below illustrates this synergistic relationship.
References
- 1. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-ethynylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6-ethynylpyridine, a key building block in medicinal chemistry. In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and presents a detailed, field-proven experimental protocol for its determination. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation development. This guide is intended to empower researchers with the knowledge to predict, determine, and manipulate the solubility of this compound in a variety of common organic solvents.
Introduction: The Significance of this compound in Drug Discovery
This compound is a valuable heterocyclic compound frequently employed in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its pyridine core is a common motif in many biologically active compounds, and the presence of both a chloro and an ethynyl group provides versatile handles for a wide range of chemical transformations, such as cross-coupling reactions and click chemistry.[1][2][3] The successful execution of these synthetic steps, as well as the subsequent purification and formulation of any resulting drug candidates, is fundamentally dependent on the solubility of this compound in various organic solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for process optimization, scalability, and, ultimately, the successful translation of chemical entities from the laboratory to clinical applications.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key computed properties of this compound are summarized in the table below.[4]
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN | [4] |
| Molecular Weight | 137.57 g/mol | [4] |
| XLogP3 | 2 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 (the nitrogen atom in the pyridine ring) | [4] |
| Topological Polar Surface Area | 12.9 Ų | [4] |
Expert Insights:
-
The XLogP3 value of 2 suggests that this compound is moderately lipophilic. This indicates a preference for nonpolar or moderately polar organic solvents over water.
-
The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor (the pyridine nitrogen) are crucial determinants of its solubility.[4] The ability to accept a hydrogen bond suggests that it will have favorable interactions with protic solvents like alcohols.
-
The low topological polar surface area further supports its tendency to be soluble in less polar organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces.
Factors Influencing the Solubility of this compound:
-
Polarity: The molecule possesses both polar (the chloro-pyridine ring) and nonpolar (the ethynyl group) regions, giving it a moderate overall polarity.
-
Hydrogen Bonding: Its ability to act as a hydrogen bond acceptor allows for specific interactions with protic solvents.
-
van der Waals Forces: These non-specific interactions will be present between this compound and all organic solvents.
-
Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyridine ring will lead to dipole-dipole interactions with polar solvents.
The interplay of these factors can be visualized in the following diagram:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (purity ≥98%)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane) of analytical grade or higher
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow is designed to ensure accuracy and reproducibility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 20-30 mg) to a known volume (e.g., 1-2 mL) of each organic solvent to be tested. The key is to ensure that undissolved solid remains.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent (the same as used for the calibration standards) to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis and Quantification:
-
Inject the diluted samples into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.
-
Anticipated Solubility Trends and Interpretation
Based on the physicochemical properties of this compound, the following solubility trends can be anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ability of the pyridine nitrogen to accept hydrogen bonds from the solvent will significantly enhance solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran | Moderate to High | Favorable dipole-dipole interactions between the solvent and the polar regions of the solute will drive solubility. |
| Halogenated | Dichloromethane | Moderate to High | Similar polarity and the potential for dipole-dipole interactions will promote solubility. |
| Aromatic | Toluene | Moderate | The nonpolar ethynyl group and the aromatic nature of the pyridine ring will interact favorably with the aromatic solvent. |
| Nonpolar | Hexane, Heptane | Low | The overall moderate polarity of this compound will limit its solubility in highly nonpolar solvents. |
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[5][6] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a comprehensive understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This technical guide provides the theoretical framework and a robust, detailed experimental protocol to enable researchers to confidently and accurately determine the solubility of this important synthetic building block. The insights gained from such studies are invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the development of novel therapeutics.
References
- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 87512-29-6|2-Chloro-6-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]
- 4. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 1211522-78-9 2-Chloro-6-ethynyl-3-methylpyridine AKSci 3623FX [aksci.com]
A Comprehensive Technical Guide to the Stability and Storage of 2-chloro-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-6-ethynylpyridine is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. Its stability, however, is a critical parameter that dictates its shelf-life, reactivity in complex synthetic schemes, and ultimately, the integrity of downstream applications. This guide provides an in-depth analysis of the chemical stability of this compound, detailing potential degradation pathways and offering evidence-based best practices for its long-term storage and handling. By understanding the inherent reactivity of its constituent functional groups—the chlorinated pyridine ring and the terminal alkyne—researchers can implement protocols that preserve the compound's purity and ensure the reliability of their experimental outcomes.
Introduction: The Synthetic Utility of this compound
This compound has emerged as a significant heterocyclic scaffold in the synthesis of a wide array of functional molecules, including pharmaceuticals and organic materials.[1] The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom activates the molecule for various coupling reactions, while the terminal alkyne provides a reactive handle for cycloadditions, polymerizations, and further functionalization. Its application in Sonogashira couplings, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, underscores its importance in the rapid assembly of complex molecular architectures.[2][3]
Given its crucial role, maintaining the chemical integrity of this compound from procurement to application is paramount. This guide will dissect the factors influencing its stability and provide actionable protocols to mitigate degradation.
Chemical Stability and Potential Degradation Pathways
While this compound is generally stable under normal handling and storage conditions, its bifunctional nature presents several potential degradation pathways, primarily involving the terminal ethynyl group and the chloro-substituted pyridine ring.[4]
The Reactivity of the Terminal Alkyne
The terminal alkyne is the most reactive site for degradation under ambient conditions. Two primary degradation routes are of concern:
-
Polymerization: Ethynylpyridines are known to undergo polymerization, which can be initiated by exposure to acids, bromine, or even spontaneously under certain conditions.[4][5][6][7] This process leads to the formation of conjugated polyacetylenes, resulting in discoloration (often turning yellow or brown) and a decrease in the purity of the material.[1][4] The presence of trace acidic impurities or exposure to atmospheric acids can catalyze this degradation.
-
Oxidative Cleavage: The carbon-carbon triple bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate.[3][5][7][8] While these conditions are not typical for storage, contamination with or unintentional exposure to strong oxidizers can lead to the cleavage of the alkyne, yielding a carboxylic acid and carbon dioxide.[7][9]
The Reactivity of the 2-Chloropyridine Moiety
The 2-chloropyridine core is generally more stable but can undergo degradation under specific conditions:
-
Hydrolysis: The chloro-substituent can be susceptible to hydrolysis to form the corresponding 2-hydroxypyridine derivative. However, this reaction typically requires harsh conditions, such as high temperatures or the presence of strong acids or bases, and is not expected to be a significant degradation pathway under recommended storage conditions.[2][4][6][10][11]
-
Photodegradation: Halogenated pyridines can be susceptible to photodegradation.[12] Prolonged exposure to UV light can lead to the formation of various photoproducts, compromising the sample's integrity.[4][13]
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions
To mitigate the aforementioned degradation pathways and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Prevents acceleration of potential degradation reactions. Refrigeration can further slow down degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and moisture-induced reactions. |
| Light | Amber or Opaque Container | Protects the compound from photodegradation by blocking UV and visible light. |
| Container | Tightly Sealed, Chemically Resistant Glass | Prevents contamination and exposure to the atmosphere. Glass is preferred over plastic to avoid potential leaching.[14] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents chemical reactions that could lead to degradation or hazardous situations.[4][15] |
Experimental Protocols for Handling and Storage
Adherence to strict handling and storage protocols is essential for preserving the quality of this compound.
Protocol for Aliquoting and Short-Term Storage
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.
-
Inert Atmosphere: Conduct all manipulations in a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and glassware. Quickly dispense the desired amount into a pre-weighed, amber glass vial.
-
Sealing: Immediately cap the vial tightly. For added protection, wrap the cap with Parafilm®.
-
Purging: Before sealing the main container, flush the headspace with an inert gas.
-
Storage: Store the aliquot and the main container under the recommended conditions (see Table 1).
Protocol for Long-Term Storage
-
Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Aliquoting: Under an inert atmosphere, aliquot the desired amount of this compound into the vial.
-
Inert Gas Purge: Flush the vial's headspace with argon or nitrogen for 1-2 minutes.
-
Sealing: Tightly seal the vial with the PTFE-lined cap, followed by a Parafilm® wrap.
-
Secondary Containment: Place the sealed vial inside a larger, opaque container with a desiccant.
-
Storage Location: Store the secondary container in a refrigerator (2-8°C) or a designated cool, dark, and dry chemical storage area.[14]
The following workflow diagram outlines the recommended procedure for long-term storage.
Caption: Recommended workflow for the long-term storage of this compound.
Conclusion
The stability of this compound is intrinsically linked to its chemical environment. By understanding its susceptibility to polymerization, oxidation, hydrolysis, and photodegradation, researchers can implement robust storage and handling protocols. The use of an inert atmosphere, protection from light, and storage at cool to room temperatures are the cornerstones of preserving the integrity of this valuable synthetic intermediate. Adherence to the guidelines presented in this technical guide will not only extend the shelf-life of this compound but also ensure the reproducibility and success of the synthetic endeavors that rely upon it.
References
- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 2. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 3. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 12. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 13. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Commercial Sourcing of 2-chloro-6-ethynylpyridine for Drug Discovery
Introduction: The Strategic Importance of 2-chloro-6-ethynylpyridine in Synthesis
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a remarkable number of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] Within this class, this compound (CAS Number: 914950-09-7) has emerged as a highly valuable and versatile building block.[2][3] Its utility stems from the orthogonal reactivity of its two functional handles: the chloro and ethynyl groups.
The terminal alkyne is primed for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the facile introduction of aryl or vinyl substituents.[4][5][6] The chloride at the 2-position, while less reactive than a corresponding bromide or iodide, can participate in a variety of nucleophilic aromatic substitution or other cross-coupling reactions, often under different catalytic conditions. This differential reactivity allows for sequential, controlled diversification, making it an ideal starting point for the synthesis of complex molecular libraries and targeted drug candidates.[7] Given its role as a foundational reagent, securing a reliable, high-quality commercial source is a critical, yet often overlooked, first step in any discovery program. This guide provides a technical framework for researchers to navigate the supplier landscape, qualify reagents, and ensure the integrity of their synthetic endeavors.
The Commercial Supplier Landscape: Key Considerations
The market for specialized reagents like this compound is diverse, ranging from large, well-known catalog suppliers to smaller, specialized custom synthesis labs. The optimal choice depends on the scale, timeline, and quality requirements of your research.
Key Differentiators:
-
Purity and Documentation: The most critical factor. Suppliers should provide a comprehensive Certificate of Analysis (CoA) with every batch.[8][9][10] This document is the reagent's passport, detailing its identity, purity (typically by HPLC and/or NMR), and levels of residual solvents or other impurities.
-
Scale and Availability: Research-scale quantities (milligrams to grams) are widely available.[2][11][12] However, for later-stage development requiring kilogram quantities, identifying a supplier with scalable manufacturing capabilities is crucial.
-
Technical Support: Reputable suppliers often have technical service departments staffed by scientists who can provide additional data or guidance.[8]
Comparative Analysis of Commercial Suppliers
To aid in the selection process, the following table summarizes the offerings for this compound from several established chemical vendors. This is not an exhaustive list but represents a cross-section of the market.
| Supplier | Purity Specification | Available Quantities | Documentation | Notes |
| Sigma-Aldrich (Merck) | ≥97%[8] | mg to multi-gram scale[8] | CoA, SDS available online[8] | A major, reliable supplier with robust quality control and extensive documentation. Often a first choice for research quantities. |
| Apollo Scientific | Varies (e.g., 97%) | mg to gram scale[11] | CoA, SDS | UK-based supplier with strong stock in both the UK and US, known for a wide range of heterocyclic building blocks.[11] |
| SynQuest Laboratories | Not specified, but used for lab chemicals[13] | Research quantities | Safety Data Sheet (SDS) available[13] | US-based supplier focused on fluorine chemistry and specialty organic compounds for R&D.[13] |
| ChemicalBook | Varies by listed manufacturer (e.g., 95%, >98%)[2] | Gram to kilogram scale[2] | Varies by manufacturer; often NMR/LCMS mentioned[2] | An online directory listing multiple, primarily China-based, manufacturers. Good for sourcing larger quantities but requires careful vetting of the actual producer.[2] |
| Sunway Pharm Ltd | 97%[12] | 100mg to 25g[12] | CoA, Datasheet, NMR available[12] | Provides detailed batch-specific information and a clear pricing structure for various research quantities. |
Workflow for Supplier Qualification and Reagent Procurement
A systematic approach to sourcing ensures that the material you introduce into your workflow is reliable and will not compromise your results. The following workflow is recommended.
Caption: Workflow for qualifying and procuring chemical reagents.
Experimental Protocol: Incoming Quality Control (IQC)
It is imperative to perform in-house QC on any new batch of critical starting material. This self-validating step ensures the material conforms to the supplier's specifications before you invest time and resources in subsequent reactions.
Objective: To confirm the identity and purity of commercially supplied this compound via ¹H NMR and HPLC-UV.
1. Proton NMR (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of the supplied material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz (or higher) instrument.
-
Analysis:
-
The spectrum should be consistent with the structure of this compound.
-
Look for three distinct aromatic proton signals in the pyridine region (~7.2-7.8 ppm) and a sharp singlet for the acetylenic proton (~3.1 ppm).
-
Integrate all peaks. The relative integrals should match the proton count.
-
Check for significant impurities, such as residual solvents (e.g., dichloromethane, ethyl acetate) or starting materials from its synthesis.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Method:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute 1:100 in a 50:50 mixture of Solvents A and B.
-
Analysis:
-
Inject 10 µL of the sample.
-
The primary peak should correspond to the product.
-
Calculate the purity by area percentage. The main peak area should be ≥97% of the total integrated peak area.
-
Safety, Handling, and Storage
As a Senior Application Scientist, safety is paramount. Always consult the supplier's Safety Data Sheet (SDS) before handling any chemical.[14][15]
-
Hazards: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8][11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8][16] This compound can be sensitive to air and moisture over time.
Conclusion
This compound is a powerful building block for accelerating drug discovery programs. However, the success of its application is fundamentally tied to the quality of the commercial source. By adopting a rigorous supplier evaluation process, performing diligent in-house quality control, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their synthetic chemistry, paving the way for the successful development of next-generation therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppliers & manufacturers in China [chemicalbook.com]
- 3. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. This compound | 914950-09-7 [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. This compound - CAS:914950-09-7 - Sunway Pharm Ltd [3wpharm.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 109201-46-9|2-Chloro-6-ethylpyridine|BLD Pharm [bldpharm.com]
The Versatile Virtuoso: A Technical Guide to the Applications of 2-Chloro-6-ethynylpyridine
For the forward-thinking researcher, the quest for novel molecular architectures with tailored functionalities is a perpetual endeavor. In the vast symphony of organic synthesis, certain building blocks distinguish themselves through their versatility and strategic reactivity. 2-Chloro-6-ethynylpyridine is one such virtuoso—a heterocyclic scaffold poised for a wide range of chemical transformations. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the core applications of this powerful intermediate, providing not only the "what" but the critical "why" behind its utility in medicinal chemistry and materials science.
The Strategic Blueprint: Understanding the Reactivity of this compound
At its core, this compound is a pyridine ring strategically adorned with two key functional groups: a chloro substituent at the 2-position and a terminal ethynyl group at the 6-position. This specific arrangement dictates its reactivity and unlocks a diverse array of synthetic possibilities.
The pyridine nitrogen, being electron-withdrawing, influences the reactivity of the entire ring system. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, although this typically requires forcing conditions. More significantly, both the chloro and ethynyl groups serve as excellent handles for transition metal-catalyzed cross-coupling reactions. The terminal alkyne, with its acidic proton, is primed for reactions that build upon the carbon-carbon triple bond, most notably Sonogashira couplings and azide-alkyne cycloadditions.
This dual functionality allows for a modular and sequential approach to molecular construction, making this compound a prized asset in the synthetic chemist's toolbox.
The Alchemist's Forge: this compound in Cross-Coupling Reactions
The true power of this compound is most evident in its application in palladium- and copper-catalyzed cross-coupling reactions. These reactions form the bedrock of modern organic synthesis, enabling the efficient construction of complex molecular frameworks.
The Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation.[1][2][3] this compound, with its terminal alkyne, is an ideal substrate for this transformation. This reaction allows for the direct attachment of various aryl or heteroaryl groups to the pyridine core, leading to the synthesis of a vast library of substituted pyridines.
Causality Behind Experimental Choices: The standard Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The palladium catalyst is crucial for the oxidative addition to the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. The choice of palladium catalyst, ligand, and base can be critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Figure 1: Simplified representation of the catalytic cycles in a Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on established methods for Sonogashira couplings of aryl halides with terminal alkynes.[4][5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add the amine base (2-3 equiv) followed by this compound (1.1-1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 2-Chloro-6-((4-methylphenyl)ethynyl)pyridine | >85 (expected) |
| 2 | 1-Bromo-4-fluorobenzene | 2-Chloro-6-((4-fluorophenyl)ethynyl)pyridine | >80 (expected) |
| 3 | 3-Bromoanisole | 2-Chloro-6-((3-methoxyphenyl)ethynyl)pyridine | >80 (expected) |
| Note: The yields presented are typical for Sonogashira reactions and may vary depending on the specific substrates and reaction conditions. |
The Click Chemistry Revolution: Azide-Alkyne Cycloadditions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7][8][9] The ethynyl group of this compound readily participates in this reaction, allowing for its conjugation to a wide variety of molecules bearing an azide functionality. This has profound implications in drug discovery for the synthesis of complex molecules and in materials science for the functionalization of polymers and surfaces.
Causality Behind Experimental Choices: The CuAAC reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other non-covalent interactions, often contributing to the biological activity of the final molecule.
Figure 2: A schematic representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: General Procedure for CuAAC Reaction of this compound with an Organic Azide
This protocol is a generalized procedure based on established methods for CuAAC reactions.[1]
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole | >90 (expected) |
| 2 | Phenyl Azide | 1-Phenyl-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole | >90 (expected) |
| 3 | 1-Azido-4-methylbenzene | 1-(4-Methylphenyl)-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole | >90 (expected) |
| Note: The yields presented are typical for CuAAC reactions and may vary depending on the specific substrates and reaction conditions. |
Applications in Medicinal Chemistry: Scaffolding for Kinase Inhibitors
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[10][11][12][13][14] The derivatives of this compound are of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The general strategy involves using the ethynylpyridine core as a central scaffold and elaborating it through the reactions described above to introduce various pharmacophores that can interact with the ATP-binding site of the target kinase. For example, a Sonogashira coupling can be used to introduce a larger aromatic system that can engage in hydrophobic interactions, while a subsequent azide-alkyne cycloaddition can be employed to append a side chain that forms hydrogen bonds with the kinase. The chloro group can also be displaced by nucleophiles to further diversify the molecular structure.
While specific examples starting directly from this compound are not abundant in the readily available literature, the synthetic utility of this building block for accessing complex pyridine-based structures makes it a highly valuable starting material for the synthesis of novel kinase inhibitors. The protocols provided in this guide offer a clear pathway for the synthesis of libraries of compounds for screening against various kinase targets.
Frontiers in Materials Science: Building Blocks for Functional Polymers
The rigid, planar structure of the ethynylpyridine unit makes it an attractive monomer for the synthesis of conjugated polymers. These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The polymerization of this compound can be envisioned to proceed through the alkyne functionality, leading to polyacetylene-type structures with pendant chloropyridyl groups. The presence of the nitrogen atom in the polymer backbone can influence the material's electronic properties and its ability to coordinate with metal ions. The chloro substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
While the exploration of polymers derived specifically from this compound is an emerging area, the synthesis and characterization of related poly(ethynylpyridine)s have demonstrated their potential as functional materials.[15][16][17][18]
Conclusion: A Versatile Tool for Innovation
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity, enabling both cross-coupling and cycloaddition reactions, provides a robust platform for the construction of a diverse range of complex molecules. For the medicinal chemist, it offers a versatile scaffold for the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. For the materials scientist, it presents an intriguing building block for the development of new functional polymers. As the drive for molecular innovation continues, the applications of this versatile virtuoso are bound to expand, solidifying its place as a key player in the symphony of modern organic chemistry.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-[1-(2,4-Dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-chloro-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Molecule of Opportunity and Prudence
2-chloro-6-ethynylpyridine is a bifunctional reagent of significant interest in the landscape of modern medicinal chemistry and materials science. Its utility, primarily as a building block in sophisticated organic syntheses, is underscored by the presence of a reactive terminal alkyne and a versatile chloropyridine scaffold. These features facilitate its use in a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling, to construct complex molecular architectures.[1][2] However, the very characteristics that make this compound a valuable synthetic tool also imbue it with a range of potential hazards that demand a comprehensive understanding and rigorous adherence to safety protocols. This guide is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the safe handling, storage, and disposal of this compound, moving beyond generic safety data to offer field-proven insights and a framework for self-validating safety procedures.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. The molecule's toxicity profile, combined with the energetic nature of the ethynyl group, necessitates a multi-faceted approach to risk assessment.
Toxicological Profile
-
Acute Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] The parent compound, 2-chloropyridine, exhibits significant toxicity with a dermal LD50 in rabbits of 64 mg/kg.[4][5] Given this, any skin contact should be considered a significant exposure event. Inhalation of vapors or dusts is also a primary route of exposure and can lead to systemic toxicity.
-
Irritation and Corrosivity: The compound is a known skin and serious eye irritant.[3] Prolonged or repeated contact can lead to dermatitis.
-
Systemic Effects: Pyridine and its derivatives are known to target the liver and kidneys upon systemic exposure.[6][7] While specific data for this compound is lacking, it is prudent to assume the potential for similar organ toxicity.
Physicochemical Hazards
The ethynyl functionality is the source of the most significant physicochemical hazards associated with this compound.
-
Thermal and Shock Sensitivity: Terminal alkynes are energetically unstable and can decompose exothermically, particularly at elevated temperatures or under mechanical shock.[8] While specific differential scanning calorimetry (DSC) or thermal gravimetric analysis (TGA) data for this compound is not widely published, the general principle of avoiding excessive heat and physical shock must be strictly observed.
-
Formation of Explosive Acetylides: A critical and well-documented hazard of terminal alkynes is their ability to react with certain metals, notably copper, silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[9] This reaction can occur under a variety of conditions, including in the presence of basic solutions or upon contact with metal spatulas or fittings.
-
Potential for Hazardous Polymerization: Ethynylpyridines have been shown to undergo polymerization, which can be uncontrolled and potentially violent under certain conditions.[10] This can be initiated by heat, light, or the presence of certain catalysts.
Section 2: Prudent Practices for Safe Handling and Storage
A proactive and informed approach to handling and storage is essential to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin absorption, a significant route of toxic exposure. |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and provides a layer of protection in case of fire. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For large quantities or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors or dust. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: When handling the compound, particularly in reactions, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative degradation and potential side reactions.
Storage Requirements
Proper storage is critical to maintaining the stability and integrity of this compound and preventing hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Refrigeration is recommended for long-term storage.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and, most importantly, metals such as copper, silver, mercury, and their salts.[11]
Section 3: Experimental Protocols and Reaction Safety
The primary utility of this compound is in organic synthesis. The following section provides a detailed protocol for a common application, the Sonogashira coupling, with an emphasis on safety considerations.
Illustrative Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a representative example and may require optimization for specific substrates.
Diagram of Sonogashira Coupling Workflow
Caption: A typical workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%), copper(I) iodide (e.g., 5-10 mol%), and ligand (if required).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the aryl halide (1.1 equivalents).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (2-3 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices in the Sonogashira Protocol
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction catalyzed by copper salts in the presence of oxygen.[9]
-
Copper(I) Co-catalyst: The copper(I) iodide co-catalyst is essential for the deprotonation of the terminal alkyne to form the copper acetylide, which is the active nucleophile in the catalytic cycle.[2]
-
Base: An amine base is required to neutralize the hydrogen halide formed during the reaction, regenerating the catalyst and driving the reaction to completion.[1]
-
Degassed Solvent: The use of a degassed solvent is another measure to minimize the presence of oxygen and prevent the Glaser homocoupling side reaction.
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
Exposure Response
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills (in a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Prevent entry to the affected area.
-
Contact your institution's emergency response team.
-
Section 5: Waste Disposal
The disposal of this compound and its waste streams must be handled with the utmost care due to its reactivity and toxicity.
General Principles
-
All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound down the drain or in regular trash.
-
Due to its reactivity, it should be considered a reactive hazardous waste.[12]
Deactivation of Reactive Waste (for consideration by trained personnel only)
Disclaimer: The following procedure is a general guideline for the deactivation of terminal alkynes and has not been specifically validated for this compound. It should only be performed by trained personnel with a thorough understanding of the potential risks and in a controlled laboratory setting.
A potential method for quenching the reactive ethynyl group before disposal involves its conversion to a less reactive species. One possible approach is a carefully controlled hydration reaction.
Illustrative Quenching Procedure:
-
In a chemical fume hood, dilute the waste stream containing this compound with a high-boiling point, inert solvent (e.g., diglyme).
-
Slowly and cautiously add the diluted waste to a stirred solution of dilute sulfuric acid in a flask equipped with a reflux condenser and a thermometer.
-
The reaction may be exothermic; control the rate of addition to maintain a safe temperature.
-
After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.
-
Cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) before collecting it for hazardous waste disposal.
Diagram of Waste Deactivation Logic
Caption: A logical flow for the deactivation of reactive ethynyl waste.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
Reactivity profile of the ethynyl group in 2-chloro-6-ethynylpyridine
An In-Depth Technical Guide to the Reactivity Profile of the Ethynyl Group in 2-Chloro-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its utility stems from the versatile reactivity of the terminal alkyne, modulated by the distinct electronic landscape of the 2-chloropyridine scaffold. The electron-withdrawing nature of both the pyridine nitrogen and the C2-chloro substituent significantly influences the ethynyl group, rendering it susceptible to a range of chemical transformations. This guide provides a comprehensive analysis of the ethynyl group's reactivity profile, focusing on its participation in palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss how the inherent electronic properties of the molecule dictate its chemical behavior and application in the synthesis of complex molecular architectures.
Introduction: The Molecular Architecture and Electronic Landscape
The this compound molecule presents a fascinating case study in reactivity. The core structure consists of a pyridine ring, a six-membered heterocycle containing a nitrogen atom, which imparts a significant electron-withdrawing effect through induction and resonance. This effect makes the carbons at the 2, 4, and 6 positions electrophilic[1]. The presence of a chloro group at the C2 position further amplifies this electron deficiency.
These electronic features have a profound impact on the attached ethynyl group (-C≡CH):
-
Increased Acidity of the Alkynyl Proton: The strong electron-withdrawing character of the 2-chloropyridyl moiety increases the acidity of the terminal alkyne's proton, facilitating its deprotonation under basic conditions. This is a crucial first step in many coupling reactions.
-
Enhanced Electrophilicity of the Alkyne: The pyridine ring can act as a base, attracting a proton to form a pyridinium salt. This salt formation dramatically enhances the electrophilicity of the ethynyl group, making it susceptible to nucleophilic attack[2][3]. This dual role is a key determinant of its unique reactivity compared to simple aryl alkynes.
These properties make this compound a versatile synthon, enabling its incorporation into larger molecules through the formation of new carbon-carbon and carbon-heteroatom bonds at the ethynyl terminus.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is arguably the most vital reaction for functionalizing terminal alkynes. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst[4][5]. For this compound, this reaction provides a powerful method for C(sp)-C(sp²) bond formation.
Mechanistic Considerations
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The electron-deficient nature of the 2-chloropyridyl ring can influence catalyst selection and reaction conditions, sometimes requiring more robust catalyst systems or milder conditions to prevent side reactions. Copper-free Sonogashira protocols have also been developed to mitigate issues like alkyne homocoupling[6].
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Electronic properties of the pyridine ring in 2-chloro-6-ethynylpyridine
An In-Depth Technical Guide to the Electronic Properties of the Pyridine Ring in 2-Chloro-6-Ethynylpyridine
Foreword: The Strategic Importance of Electronically-Tuned Heterocycles
In the landscape of modern drug discovery and materials science, substituted pyridines represent a class of privileged scaffolds. Their utility is not merely a function of their heterocyclic nature but is profoundly influenced by the electronic character of their substituents. The strategic placement of electron-withdrawing or electron-donating groups allows for the fine-tuning of properties such as basicity, ligand-binding affinity, metabolic stability, and reactivity in synthetic transformations.[1][2] this compound is a quintessential example of a highly versatile building block whose reactivity and utility are dictated by the powerful, synergistic electronic effects of its chloro and ethynyl moieties. This guide provides a comprehensive analysis of these electronic properties, offering both foundational theory and practical methodologies for their characterization.
The Pyridine Core: An Intrinsically Electron-Deficient System
To understand the impact of substitution, we must first appreciate the inherent electronic nature of the pyridine ring itself. Pyridine is a six-membered aromatic heterocycle, isoelectronic with benzene, containing a conjugated system of six π-electrons delocalized across the ring.[3] However, the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters the electronic landscape.
The key features are:
-
Aromaticity: The molecule is planar and follows Hückel's 4n+2 rule for aromaticity, with 6 π-electrons in a continuous cycle of p-orbitals.
-
Nitrogen Hybridization: The nitrogen atom is sp² hybridized. Its lone pair of electrons resides in an sp² orbital within the plane of the ring and does not participate in the aromatic π-system.[3][4]
-
Inductive Effect: The electronegative nitrogen atom exerts a strong negative inductive effect (-I), withdrawing electron density from the carbon atoms of the ring.[1][3] This makes the pyridine ring significantly more electron-deficient than benzene, a property reflected in its chemical reactivity, which often resembles that of nitrobenzene.[3]
This intrinsic electron deficiency dictates pyridine's general reactivity, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to benzene.[3][5]
Perturbation of the Pyridine Core: The Synergistic Effect of 2-Chloro and 6-Ethynyl Substituents
The placement of chloro and ethynyl groups at the 2 and 6 positions of the pyridine ring introduces a powerful and synergistic electronic perturbation. Both groups act primarily as electron-withdrawing moieties, drastically amplifying the inherent electron-deficient nature of the pyridine core.
The 2-Chloro Substituent: A Classic Electron-Withdrawing Group
The chlorine atom at the C2 position influences the ring's electronics through two opposing, yet unequal, effects:
-
Inductive Effect (-I): As a halogen, chlorine is highly electronegative and strongly withdraws electron density from the ring through the sigma bond framework. This is the dominant effect.[2][6]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated back into the ring's π-system. While this effect exists, for halogens it is significantly weaker than their inductive withdrawal.[6]
The net result is that the 2-chloro group acts as a potent electron-withdrawing substituent, further deactivating the ring towards electrophiles and activating it towards nucleophiles.
The 6-Ethynyl Substituent: A π-System with Inductive Withdrawal
The ethynyl (acetylenic) group's electronic contribution is primarily driven by the hybridization of its carbon atoms:
-
Hybridization and Electronegativity: The carbon atoms of the alkyne are sp-hybridized. With 50% s-character, sp-hybridized orbitals are more electronegative than the sp²-hybridized orbitals of the pyridine ring carbons. This difference in electronegativity causes the ethynyl group to function as an inductive electron-withdrawing group.[7]
-
π-Conjugation: The π-bonds of the ethynyl group can conjugate with the aromatic π-system of the pyridine ring, allowing for delocalization of electron density.
Combined Influence on the Ring
The presence of two strong electron-withdrawing groups at positions flanking the nitrogen atom creates a highly electron-poor (electrophilic) aromatic system. This has several critical consequences:
-
Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, making the lone pair less available for protonation. Therefore, this compound is a much weaker base than unsubstituted pyridine.[8][9]
-
Enhanced Reactivity towards Nucleophiles: The ring carbons, particularly C4 (para to nitrogen) and the substituted C2/C6 positions, become highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
-
Modified Reactivity of the Ethynyl Group: The electron-deficient nature of the ring influences the reactivity of the alkyne, making it a key handle for reactions such as Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry).[10]
The logical relationship of these substituent effects is visualized below.
Caption: Synergistic electron-withdrawing effects on the pyridine ring.
Methodologies for Characterization
A multi-pronged approach combining computational modeling and empirical experimentation is essential for a robust understanding of the electronic properties of this compound.
Computational Analysis: A Predictive Framework
Density Functional Theory (DFT) calculations provide invaluable a priori insights into molecular electronic structure.[11][12]
Generalized DFT Protocol for Electronic Property Analysis:
-
Structure Optimization:
-
Frontier Molecular Orbital (FMO) Analysis:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.[6] A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate an MEP surface mapped onto the molecule's electron density.
-
This provides a visual representation of charge distribution: red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[14][15] For this compound, significant positive potential is expected over the ring.
-
-
Natural Bond Orbital (NBO) Analysis:
Caption: Workflow for DFT-based electronic property analysis.
Experimental Validation: Spectroscopic and Electrochemical Probes
Computational predictions must be validated through empirical measurement. NMR spectroscopy and cyclic voltammetry are primary techniques for this purpose.
Experimental Characterization Workflow:
Caption: Workflow for experimental characterization of electronic properties.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Assign the signals for the three distinct aromatic protons and seven carbons.
-
Causality: The electron-withdrawing nature of the substituents and the ring nitrogen will cause significant deshielding of the ring protons and carbons. Compare the observed chemical shifts to those of unsubstituted pyridine (¹H: δ ~8.6, 7.2, 7.6 ppm; ¹³C: δ ~150, 124, 136 ppm). The expected downfield shift (higher δ values) for all ring positions in the target molecule provides direct experimental evidence of its electron-poor character.
-
Protocol 2: Cyclic Voltammetry (CV)
-
Sample Preparation: Prepare a ~1 mM solution of this compound in a high-purity, degassed solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Instrumentation Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).
-
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential towards negative values at a defined scan rate (e.g., 100 mV/s).
-
Data Analysis:
-
Identify the cathodic (reduction) peak potential (Epc).
-
Causality: The reduction potential directly relates to the energy of the LUMO. A molecule that is easier to reduce (i.e., has a less negative or more positive Epc) has a lower-lying LUMO. The electron-deficient nature of this compound will result in a significantly less negative reduction potential compared to unsubstituted pyridine, quantifying its enhanced electron-accepting capability.
-
Summary of Electronic Properties and Implications
The combined computational and experimental data converge to paint a clear picture of the electronic landscape of this compound.
| Property | Method | Expected Observation for this compound | Implication |
| Electron Density | DFT (MEP/NBO) | Significant positive electrostatic potential on the ring; positive partial charges on ring carbons. | High susceptibility to nucleophilic attack. |
| Basicity (pKa) | Potentiometric Titration | Significantly lower pKa of the conjugate acid compared to pyridinium (~5.2). | Weakly basic nitrogen, unlikely to act as a base or H-bond acceptor in typical conditions. |
| ¹H / ¹³C Chemical Shifts | NMR Spectroscopy | Downfield shifts for all aromatic protons and carbons relative to pyridine. | Direct evidence of reduced electron density (deshielding) across the entire ring. |
| LUMO Energy | Cyclic Voltammetry | Less negative reduction potential compared to pyridine. | Strong electron-acceptor character; facile reduction. |
| HOMO-LUMO Gap | DFT Calculation | Relatively small energy gap. | Increased reactivity; potential for applications in electronic materials.[6][14] |
Conclusion
The electronic properties of the pyridine ring in this compound are dominated by the potent and synergistic electron-withdrawing effects of the ring nitrogen, the 2-chloro substituent, and the 6-ethynyl substituent. This creates a highly electron-deficient aromatic system characterized by low basicity, high susceptibility to nucleophilic attack, and a low-lying LUMO. These features make it an exceptionally valuable and versatile synthon in medicinal chemistry and materials science, where its predictable reactivity can be leveraged for the construction of complex molecular architectures. A thorough characterization, employing the computational and experimental workflows detailed herein, is fundamental to its effective and rational application.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling Reactions with 2-Chloro-6-ethynylpyridine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Pyridine Scaffolding
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1] Pyridine-containing molecules are of particular interest in medicinal chemistry, and the ability to introduce alkynyl moieties into this scaffold opens up a vast chemical space for the development of novel therapeutics.
This guide focuses on the versatile bifunctional building block, 2-chloro-6-ethynylpyridine . Its structure presents a unique set of opportunities and challenges for the synthetic chemist. With two reactive sites—an electron-deficient C-Cl bond and a terminal alkyne—this molecule can be selectively functionalized in several ways using the Sonogashira coupling, making it a powerful precursor for a variety of complex molecular architectures.
The primary challenge in utilizing this compound lies in the inherent low reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3] However, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have made the coupling of aryl chlorides increasingly feasible.[4][5][6] This document provides a comprehensive overview of the mechanistic considerations and detailed protocols for three key synthetic strategies involving this compound:
-
Selective Coupling at the C-Cl Bond: Utilizing this compound as an electrophile to couple with various terminal alkynes.
-
Selective Coupling at the Ethynyl C-H Bond: Employing this compound as a nucleophile to react with various aryl or vinyl halides.
-
Homo-coupling and Polymerization: Leveraging the bifunctionality of the molecule for self-coupling to generate symmetrical dimers or conjugated polymers.
Part 1: Mechanistic Insights and Strategic Considerations
The Sonogashira Catalytic Cycle
The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The dual catalytic cycle of the Sonogashira coupling.
The palladium cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II)-alkynyl complex yields the desired product and regenerates the Pd(0) catalyst.[1][4]
Challenges with this compound
-
Aryl Chloride Activation: The C-Cl bond is significantly stronger and less polar than C-Br and C-I bonds, making oxidative addition to the Pd(0) center the rate-limiting step.[3] Overcoming this requires more reactive catalyst systems, often at elevated temperatures.
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the C-Cl bond towards oxidative addition. However, this electronic effect can also make the alkyne proton more acidic, facilitating its deprotonation in the copper cycle.
-
Chemoselectivity: With two reactive sites, achieving selective reaction at either the C-Cl or the ethynyl C-H bond is crucial and depends heavily on the reaction conditions and the coupling partner.
-
Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[7] This can be minimized by using copper-free conditions or by maintaining a strictly inert atmosphere.
Part 2: Synthetic Applications and Protocols
Application 1: Coupling at the C-Cl Bond with a Terminal Alkyne
This is the most challenging, yet highly valuable, transformation. It allows for the synthesis of unsymmetrical 2,6-disubstituted pyridines, which are important scaffolds in medicinal chemistry. The key to success is the choice of a highly active catalyst system capable of activating the C-Cl bond.
Recommended Catalyst Systems:
| Catalyst System | Key Features & Rationale |
| Palladacycle/XPhos | Palladacycles are highly stable and serve as excellent reservoirs for the active Pd(0) species.[8][9] The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition of the aryl chloride.[8] |
| Pd(OAc)₂ / SPhos | A common and effective system for coupling aryl chlorides. SPhos is another bulky Buchwald ligand that promotes high catalytic activity. |
| [Pd(NHC)Cl₂]₂ | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and active palladium complexes, often effective for C-Cl bond activation.[5][6][10][11][12] |
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from methodologies developed for electron-deficient aryl chlorides, employing a palladacycle/XPhos catalyst system.[8] The copper-free nature of this protocol is advantageous as it prevents the homocoupling of the sensitive ethynylpyridine starting material.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
G3-XPhos Palladacycle (2 mol%)
-
XPhos ligand (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Schlenk flask and other oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the G3-XPhos Palladacycle (0.02 equiv), XPhos ligand (0.04 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) followed by anhydrous acetonitrile.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(phenylethynyl)-6-ethynylpyridine.
Caption: Workflow for C-Cl bond coupling.
Application 2: Coupling at the Ethynyl C-H Bond with an Aryl Halide
In this scenario, this compound acts as the alkyne component. This is a more conventional Sonogashira coupling, and the C-Cl bond is generally unreactive under these milder conditions, especially when a more reactive aryl bromide or iodide is used as the coupling partner.
Protocol: Standard Sonogashira Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound (1.2 equiv)
-
4-Iodoanisole (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Reagent Addition: Add 4-iodoanisole (1.0 equiv) and dissolve in a mixture of THF and Et₃N (e.g., 2:1 v/v).
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Alkyne Addition: Add this compound (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous ammonia solution to remove copper salts, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-((4-methoxyphenyl)ethynyl)pyridine.
Application 3: Homo-coupling and Polymerization
The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization via a Sonogashira coupling mechanism. This can lead to the formation of conjugated poly(pyridine-ethynylene)s, materials of interest for their optoelectronic properties.[4]
Protocol: Sonogashira Polycondensation of this compound
This protocol aims to promote the reaction between the chloro and ethynyl groups of different monomer units. Careful control of stoichiometry and reaction conditions is essential to achieve high molecular weight polymers.
Materials:
-
This compound (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Diisopropylamine (DIPA)
-
Anhydrous Toluene
-
Schlenk flask and other oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Solvent and Base Addition: Add anhydrous toluene and diisopropylamine.
-
Monomer Addition: Prepare a solution of this compound in a small amount of anhydrous toluene and add it slowly to the catalyst mixture over a period of 1-2 hours using a syringe pump. This slow addition helps to favor polymer chain growth over cyclization or oligomerization.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The formation of the polymer may be indicated by an increase in viscosity or precipitation.
-
Work-up: Cool the reaction to room temperature. If the polymer has precipitated, it can be collected by filtration. If it remains in solution, it can be precipitated by adding the reaction mixture to a non-solvent like methanol.
-
Purification: The collected polymer should be washed extensively with methanol and then with a solvent like acetone to remove residual catalyst and oligomers. The purified polymer is then dried under vacuum.
Caption: Workflow for Sonogashira Polymerization.
Conclusion and Future Outlook
This compound is a highly versatile building block that, with the appropriate choice of modern catalytic systems, can be selectively functionalized at either its chloro or ethynyl substituent. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this molecule. The ability to perform these transformations allows for the construction of complex pyridine-based architectures, from discrete unsymmetrical molecules to novel conjugated polymers, with wide-ranging applications in drug discovery and materials science. Further optimization of these protocols, particularly in the development of even more active and robust catalysts for C-Cl bond activation, will continue to expand the synthetic utility of this valuable compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 6. [PDF] Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]
- 9. datapdf.com [datapdf.com]
- 10. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajol.info [ajol.info]
Application Note: Strategic Functionalization of the Bifunctional 2-Chloro-6-ethynylpyridine Scaffold via Palladium-Catalyzed Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-chloro-6-ethynylpyridine scaffold is a highly versatile bifunctional building block, pivotal for the synthesis of complex molecules in medicinal chemistry and materials science. Its two distinct reactive sites—a nucleophilic terminal alkyne and an electrophilic C-Cl bond—allow for selective, sequential functionalization using palladium-catalyzed cross-coupling reactions. This guide provides a detailed technical overview of the primary synthetic strategies, focusing on Sonogashira coupling at the ethynyl moiety and Suzuki-Miyaura coupling at the chloro-substituted carbon. We present in-depth mechanistic discussions, step-by-step experimental protocols, and expert insights into reaction optimization to empower researchers in leveraging this scaffold for the rapid generation of diverse chemical libraries.
Introduction: The Strategic Value of a Bifunctional Pyridine
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern medicinal chemistry. Dihalogenated or otherwise polysubstituted pyridines serve as key intermediates, allowing for the controlled, stepwise introduction of molecular complexity.[3]
Among these, this compound emerges as a particularly powerful and underutilized building block. It possesses two orthogonal reactive handles suitable for palladium-catalyzed cross-coupling, one of the most robust and versatile bond-forming methodologies in organic synthesis.[1][4]
-
The C6-Ethynyl Group: A terminal alkyne ready for C-C bond formation via Sonogashira coupling, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[5][6]
-
The C2-Chloro Group: An electrophilic site for cross-coupling with organometallic reagents (e.g., boronic acids in Suzuki-Miyaura coupling), allowing for the construction of biaryl or heteroaryl-aryl linkages.[7][8]
This dual reactivity allows for a divergent synthetic approach. One can either functionalize the alkyne first while retaining the chloride for a subsequent reaction, or vice versa. This strategic flexibility is invaluable in drug discovery for the efficient exploration of structure-activity relationships (SAR).[1] This document serves as a comprehensive guide to mastering these transformations.
Mechanistic Overview of Key Transformations
A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization. Palladium-catalyzed cross-couplings generally proceed through a common catalytic cycle, though the specifics of each named reaction differ.[4][9]
The General Palladium(0)/Palladium(II) Catalytic Cycle
The majority of these reactions are driven by the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., the C-Cl bond of the pyridine) of an organic electrophile (R¹-X), forming a Pd(II) intermediate.[9] This is often the rate-determining step.
-
Transmetalation: A second organic group (R²) is transferred from an organometallic reagent (R²-M, e.g., an organoborane or organocopper compound) to the palladium center, displacing the halide and forming a new Pd(II) complex where both organic partners are bound to the metal.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple to form the desired C-C bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the cycle.[10]
Sonogashira Coupling: Functionalizing the Ethynyl Group
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[6] It uniquely employs a dual catalytic system of palladium and copper(I).[5][11]
-
The Palladium Cycle: Follows the general pathway. The Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X).
-
The Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[6] This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt and forming the key Ar-Pd(II)-alkyne intermediate. Reductive elimination then yields the final product.[11]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Suzuki-Miyaura Coupling: Functionalizing the Chloro Group
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid, R²-B(OH)₂) with an organic halide.[10] It is renowned for its operational simplicity, mild conditions, and the low toxicity of its boron-containing reagents.[7]
The key mechanistic step differing from other couplings is the base-assisted transmetalation. The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron reagent, forming a more nucleophilic "ate" complex [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the palladium center.[12] For less reactive chlorides, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial to promote the difficult oxidative addition step and stabilize the catalytic species.[7][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic & Sequential Functionalization Workflow
The bifunctional nature of this compound allows for two primary synthetic routes to a disubstituted product. The choice of strategy depends on the stability of the coupling partners and the desired final molecular architecture.
Caption: Divergent synthetic pathways using this compound.
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents may be toxic, flammable, or irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions involving inert atmospheres require proper training.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide
Objective: To selectively couple an aryl group to the alkyne terminus, yielding a 2-chloro-6-(arylethynyl)pyridine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (THF or DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure an anaerobic environment.[5]
-
Through a syringe, add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To selectively couple an aryl group at the C2 position, yielding a 2-aryl-6-ethynylpyridine intermediate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.06 equiv, 6 mol%)
-
Potassium phosphate tribasic [K₃PO₄] (2.5 equiv)
-
Degassed solvent system (e.g., Toluene/Water 10:1 or 1,4-Dioxane/Water 10:1)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with inert gas three times.[7]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and add water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary & Optimization Parameters
Successful cross-coupling depends on the careful selection of several parameters. The following table summarizes typical conditions and provides rationale for key choices.
| Parameter | Sonogashira Coupling | Suzuki-Miyaura Coupling | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts | Pd(II) precatalysts often reduce in situ to the active Pd(0) species.[6] For challenging Suzuki couplings of chlorides, specialized precatalysts (e.g., SPhos-Pd-G2) offer superior activity and stability.[7] |
| Ligand | PPh₃ (often part of catalyst) | Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos) | For Suzuki of aryl chlorides, bulky phosphine ligands are essential to promote the difficult oxidative addition step and facilitate reductive elimination.[7][13] |
| Copper Co-cat. | CuI (1-5 mol%) | Not required | The copper acetylide is a key intermediate in the standard Sonogashira mechanism.[11] Copper-free protocols exist but may require different conditions.[14] |
| Base | TEA, DIPEA, Piperidine | K₃PO₄, K₂CO₃, Cs₂CO₃ | Amine bases are sufficient for Sonogashira.[5] For Suzuki, an inorganic base is required to activate the boronic acid to form the reactive boronate "ate" complex.[12] |
| Solvent | THF, DMF, Toluene | Dioxane/H₂O, Toluene/H₂O | Anhydrous conditions are traditional for Sonogashira.[5] Suzuki reactions often benefit from a biphasic aqueous/organic system to facilitate the dissolution of the inorganic base and boronic acid. |
| Temperature | Room Temp to 60 °C | 80 °C to 110 °C | The C-Cl bond activation in Suzuki coupling is more energetically demanding and typically requires heating, whereas Sonogashira couplings can often be run at milder temperatures. |
| Typical Yield | 70-95% | 60-90% | Yields are highly substrate-dependent. Steric hindrance on either coupling partner can significantly reduce reaction efficiency. |
Conclusion
The this compound scaffold provides a reliable and strategic platform for the synthesis of complex, functionalized pyridine derivatives. By mastering the selective application of palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions, researchers can unlock efficient pathways to novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a robust starting point for chemists in drug discovery and materials science to exploit the full synthetic potential of this valuable building block.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 14. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Copper-Free Sonogashira Reaction of 2-Chloro-6-ethynylpyridine
Abstract: This document provides a comprehensive technical guide for performing the copper-free Sonogashira cross-coupling reaction with 2-chloro-6-ethynylpyridine. The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons.[1][2] The elimination of the traditional copper co-catalyst addresses common side reactions, such as Glaser-type homocoupling, and reduces the toxicity profile of the process, which is a critical consideration in pharmaceutical development.[1][3] This guide details the reaction mechanism, provides a robust step-by-step protocol, discusses key parameter optimization, and explores the significant applications of the resulting 2,6-disubstituted pyridine products in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of Copper-Free Alkynylation of Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved drugs.[4][5] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a highly sought-after component in the design of novel therapeutics.[5][6] The functionalization of the pyridine core allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets.
The Sonogashira reaction provides a powerful method for installing alkyne functionalities onto aromatic rings.[2] These alkynyl groups are not merely passive linkers; they introduce rigidity and defined vectors for substituents, which can be crucial for optimizing binding affinity to proteins. However, the classical Sonogashira protocol relies on a copper(I) co-catalyst. While effective, the use of copper can lead to the oxidative homocoupling of terminal alkynes (Glaser coupling), complicating purification and reducing the yield of the desired cross-coupled product.[3][7] Furthermore, residual copper can be problematic in the synthesis of active pharmaceutical ingredients (APIs) due to its potential toxicity.
This guide focuses on the copper-free variant of the Sonogashira reaction, applied specifically to this compound. This substrate is a valuable building block, as the chloro- and ethynyl- groups offer orthogonal reactivity for sequential functionalization, leading to the synthesis of complex 2,6-disubstituted pyridines—a class of compounds with significant potential in drug development.[8][9] The challenge lies in the lower reactivity of aryl chlorides compared to bromides or iodides, necessitating carefully optimized conditions, which this protocol addresses.
Mechanistic Insights: The Palladium-Only Catalytic Cycle
The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle that circumvents the need for a copper acetylide intermediate.[3][10] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary stages: oxidative addition, alkyne coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) species, typically generated in situ from a more stable precatalyst. This species undergoes oxidative addition with the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Alkyne Coordination & Deprotonation: The terminal alkyne (the coupling partner) coordinates to the Pd(II) complex. In the absence of copper, a base (typically an amine) is solely responsible for deprotonating the alkyne, forming a palladium acetylide species. The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so strong as to cause undesirable side reactions.[11]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) center. This step forms the desired C(sp²)-C(sp) bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Detailed Experimental Protocol
This protocol provides a reliable method for the coupling of this compound with a generic terminal alkyne.
3.1. Materials and Reagents
-
Substrates: this compound (≥97%), Terminal Alkyne (e.g., Phenylacetylene, ≥98%)
-
Palladium Precatalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand (if using Pd(OAc)₂): A bulky, electron-rich phosphine ligand such as Triphenylphosphine (PPh₃) or Xantphos.
-
Base: A hindered amine base such as Diisopropylethylamine (DIPEA) or an inorganic base like Potassium Carbonate (K₂CO₃).
-
Solvent: Anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) or Toluene.
-
Other: Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography, HPLC-grade solvents for purification (e.g., Hexanes, Ethyl Acetate).
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Nitrogen or Argon) with a manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glassware for workup and column chromatography
3.3. Experimental Workflow Diagram
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-Chloro-6-ethynylpyridine in Advanced Click Chemistry Reactions
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of click chemistry reactions involving 2-chloro-6-ethynylpyridine. This versatile building block serves as a powerful tool for synthesizing complex molecular architectures, including novel heterocyclic scaffolds for medicinal chemistry and precisely engineered bioconjugates. We will delve into the mechanistic principles, provide field-proven experimental protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and discuss the causality behind critical experimental choices. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes in your laboratory.
Introduction: The Strategic Advantage of this compound
Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, enabling the modular construction of complex molecules from simpler building blocks.[1][2] Among the most prominent click reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4]
This compound (PubChem CID: 44887026) is a strategically designed reagent for CuAAC reactions.[5] Its structure incorporates three key features:
-
A Terminal Ethynyl Group: The reactive handle for the cycloaddition reaction.
-
A Pyridine Ring: An electron-withdrawing heterocycle that influences the reactivity of the alkyne and imparts unique physicochemical properties to the final product. The nitrogen atom also offers a potential site for coordination or hydrogen bonding.
-
A Chloro Substituent: This serves as a secondary reactive site for post-cycloaddition modifications, such as nucleophilic aromatic substitution, enabling orthogonal functionalization and the rapid generation of compound libraries.
The resulting pyridyl-substituted triazole core is a valuable scaffold in medicinal chemistry, known to be present in a wide range of pharmacologically active agents.[6][7][8]
Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, prized for its reliability, high yields, and tolerance of a wide array of functional groups.[9] The reaction proceeds efficiently under mild conditions, often at room temperature and in aqueous or benign solvent systems.
Mechanistic Overview
The key to the CuAAC reaction's success is the use of a copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a very slow thermal reaction.[9][10] The generally accepted mechanism involves the following key steps:
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of this compound, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate.[9]
-
Coordination with Azide: The azide reactant then coordinates to the copper center.
-
Cycloaddition: A stepwise process leads to the formation of a six-membered copper-containing intermediate (a metallacycle).[9]
-
Ring Contraction & Product Release: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.
The active Cu(I) catalyst is typically generated in situ from an inexpensive and air-stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11][12]
Workflow for CuAAC Reaction
The following diagram illustrates the typical workflow for a CuAAC reaction, from reagent preparation to product formation.
Caption: General workflow for the CuAAC reaction.
Application & Protocol 1: Synthesis of a Novel Pyridyl-Triazole Scaffold
This protocol details the synthesis of a model compound, 1-(benzyl)-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole, a scaffold with potential applications in drug discovery.
Rationale and Experimental Design
The goal is to demonstrate a robust and reproducible synthesis of a pyridyl-triazole using this compound. Benzyl azide is chosen as a readily available model azide. A solvent system of t-butanol and water is used to dissolve both the organic starting materials and the inorganic catalyst components.[13] The reaction is performed at room temperature, highlighting the efficiency of the CuAAC process.[14]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 137.56 | 138 mg | 1.0 | 1.0 |
| Benzyl Azide | 133.15 | 140 mg | 1.05 | 1.05 |
| Copper(II) Sulfate Pentahydrate | 249.68 | 25 mg | 0.1 | 0.1 |
| Sodium Ascorbate | 198.11 | 40 mg | 0.2 | 0.2 |
| t-Butanol | - | 5 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Step-by-Step Protocol
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (138 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).
-
Solvent Addition: Add t-butanol (5 mL) and deionized water (5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (25 mg in 1 mL water) and sodium ascorbate (40 mg in 1 mL water).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure triazole product.
Expected Characterization Data
The formation of the triazole ring is confirmed by spectroscopic methods.[6]
-
¹H NMR: A characteristic singlet peak for the triazole proton (CH ) is expected to appear between δ 7.5 and 8.5 ppm.
-
¹³C NMR: Two new signals corresponding to the triazole ring carbons will be present.
-
FT-IR: Disappearance of the sharp alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₁ClN₄, M.W. = 270.72).
Application & Protocol 2: Bioconjugation with a Pyridyl-Alkyne Reporter
This protocol outlines the labeling of an azide-functionalized peptide with a this compound-containing reporter molecule. This is a foundational technique for attaching probes or therapeutic payloads to biomolecules.
Rationale and Experimental Design
Bioconjugation reactions require specific conditions to preserve the structure and function of the biomolecule.[15] Key considerations include:
-
Aqueous Buffer: The reaction is performed in a biologically compatible buffer (e.g., PBS).
-
Accelerating Ligand: A water-soluble, copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used. The ligand serves two critical purposes: it stabilizes the catalytically active Cu(I) oxidation state against disproportionation or oxidation and protects the biomolecule from damage by reactive oxygen species that can be generated under these conditions.[11][15]
-
Low Copper Concentration: The copper concentration is kept low to minimize potential toxicity and damage to the biomolecule.
Caption: Workflow for bioconjugation using CuAAC.
Step-by-Step Protocol (Illustrative)
-
Peptide Preparation: Dissolve the azide-modified peptide in phosphate-buffered saline (PBS) to a final concentration of 1-5 mg/mL.
-
Reagent Stock Solutions: Prepare the following stock solutions:
-
Alkyne Reporter: 10 mM solution of the this compound derivative in DMSO.
-
Copper/Ligand Premix: 20 mM CuSO₄ and 50 mM THPTA in water.
-
Sodium Ascorbate: Freshly prepared 100 mM solution in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:
-
The azide-modified peptide solution.
-
Add the alkyne reporter stock to achieve a 10- to 20-fold molar excess over the peptide.
-
Add the premixed CuSO₄/THPTA solution to a final concentration of 0.25-0.5 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: Remove the excess small-molecule reagents and catalyst components from the labeled peptide using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Analysis: Confirm successful conjugation using MALDI-TOF mass spectrometry (observing a mass shift corresponding to the addition of the reporter) or HPLC.
Orthogonal & Strain-Promoted Chemistry Considerations
While this compound is primarily used in CuAAC, it is important to be aware of other click chemistry modalities for advanced applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[16][17][] While this compound itself is not a strained alkyne, it can be used to synthesize a molecule that is then reacted with an azide-functionalized cyclooctyne, or vice-versa. SPAAC is particularly valuable for applications in living cells where the cytotoxicity of copper is a concern.[17][19]
-
Orthogonal Reactivity: The presence of the chloro-substituent on the pyridine ring allows for sequential, orthogonal chemical modifications. After the CuAAC reaction has formed the stable triazole linkage, the chloro group can be displaced via nucleophilic aromatic substitution (SₙAr) to introduce further diversity, a powerful strategy in combinatorial chemistry and drug discovery.
Conclusion
This compound is a high-value reagent for researchers employing click chemistry. Its electron-deficient alkyne participates readily in robust and high-yielding CuAAC reactions. The resulting pyridyl-triazole products are of significant interest in medicinal chemistry and materials science. Furthermore, the chloro-substituent provides a handle for orthogonal functionalization, expanding its synthetic utility. The detailed protocols provided herein offer a solid foundation for the successful application of this versatile building block in both small molecule synthesis and complex bioconjugation.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. labinsights.nl [labinsights.nl]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 7. Pharmacological evaluation and characterizations of newly synthesized 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Chloro-6-ethynylpyridine in the Synthesis of Novel Substituted Pyridines: Application Notes and Protocols
Introduction: The Enduring Importance of the Pyridine Scaffold and the Versatility of a Key Building Block
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, with substituted pyridines exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Consequently, the development of efficient and versatile synthetic routes to novel pyridine derivatives is a perpetual focus for researchers in organic synthesis and drug discovery.
This technical guide focuses on the synthetic applications of a highly versatile and reactive building block: 2-chloro-6-ethynylpyridine . This molecule incorporates two distinct and orthogonally reactive functional groups—a nucleophilic substitution-susceptible chloro group at the 2-position and a terminal alkyne at the 6-position ripe for a variety of coupling and cycloaddition reactions. This unique arrangement allows for a stepwise and controlled elaboration of the pyridine core, providing access to a diverse range of complex molecular architectures.
Herein, we provide detailed application notes and protocols for the use of this compound in three major classes of synthetic transformations: Sonogashira cross-coupling, [4+2] cycloaddition (Diels-Alder) reactions, and nucleophilic aromatic substitution. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
I. Expansion of the Pyridine Core via Sonogashira Cross-Coupling
The Sonogashira reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] This palladium- and copper-cocatalyzed cross-coupling reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes under mild conditions.[4] In the context of this compound, the terminal alkyne serves as a handle for coupling with a wide range of (hetero)aryl and vinyl halides, leading to the synthesis of 2-chloro-6-((hetero)aryl/vinyl)ethynylpyridines.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate, and also to quench the hydrogen halide byproduct.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
Workflow Diagram:
Caption: Workflow for Sonogashira Coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, deoxygenated THF via syringe.
-
Add triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-(arylethynyl)pyridine.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2% Pd, 4% Cu | TEA | THF | 6 | >90 |
| 2 | 4-Iodotoluene | 2% Pd, 4% Cu | TEA | THF | 5 | >90 |
| 3 | 1-Iodo-4-methoxybenzene | 2% Pd, 4% Cu | DIPA | DMF | 8 | 85-95 |
II. Constructing Fused Ring Systems via [4+2] Cycloaddition
The ethynyl group of this compound can act as a dienophile in a Diels-Alder, or [4+2] cycloaddition, reaction.[5] This powerful transformation allows for the one-step construction of a new six-membered ring, leading to the formation of fused pyridine systems, such as substituted quinolines or isoquinolines, depending on the nature of the diene. The electron-withdrawing nature of the 2-chloropyridyl group enhances the dienophilic character of the alkyne, facilitating the reaction.
Causality of Experimental Choices:
-
Diene Selection: The diene must be able to adopt the s-cis conformation to react. Electron-rich dienes generally react faster with the electron-poor dienophile.
-
Solvent and Temperature: The choice of solvent and temperature is critical and often substrate-dependent. High-boiling, inert solvents like toluene or xylene are common to provide the thermal energy required for the cycloaddition.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to catalyze the reaction by coordinating to the dienophile, further lowering its LUMO energy and accelerating the cycloaddition.
Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with a Diene
Logical Relationship Diagram:
Caption: Diels-Alder Reaction Logic.
Materials:
-
This compound (1.0 eq)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.5 eq)
-
Anhydrous toluene
-
Hydroquinone (inhibitor, optional)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound and the diene.
-
Add a small amount of a polymerization inhibitor like hydroquinone if the diene is prone to polymerization.
-
Add anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the fused pyridine product.
Quantitative Data Summary:
| Entry | Diene | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 110 | 18 | 70-85 |
| 2 | Cyclopentadiene | 80 | 12 | 75-90 |
| 3 | Anthracene | 140 | 24 | 60-75 |
III. Functionalization via Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiols, providing a straightforward method for introducing diverse functional groups at this position.[6]
Causality of Experimental Choices:
-
Nucleophile: Primary and secondary amines are common nucleophiles for this transformation. Stronger nucleophiles will react more readily.
-
Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. Alcohols can also be used, sometimes acting as both solvent and nucleophile.
-
Base: An external base (e.g., K₂CO₃, NaH) may be required to deprotonate the nucleophile or to act as an acid scavenger.
-
Temperature: Heating is often necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with a Secondary Amine
Experimental Workflow Diagram:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound, the secondary amine, and potassium carbonate.
-
Add DMSO and stir the mixture.
-
Heat the reaction mixture to 100 °C for 6-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-6-ethynylpyridine derivative.
Quantitative Data Summary:
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | >90 |
| 2 | Piperidine | K₂CO₃ | DMF | 100 | >90 |
| 3 | Sodium methoxide | - | Methanol | 65 | 80-90 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of substituted pyridines. The orthogonal reactivity of its chloro and ethynyl functionalities allows for a modular and strategic approach to constructing complex molecules. By employing well-established methodologies such as Sonogashira coupling, Diels-Alder cycloaddition, and nucleophilic aromatic substitution, researchers can efficiently access novel pyridine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable synthetic intermediate.
References
- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
The Strategic Deployment of 2-Chloro-6-ethynylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Heterocyclic compounds, particularly those containing the pyridine nucleus, are privileged scaffolds that feature prominently in a vast number of approved pharmaceuticals.[1] Among the diverse array of pyridine-based building blocks, 2-chloro-6-ethynylpyridine has emerged as a particularly valuable and versatile reagent. Its unique electronic properties and dual reactive sites—a chloro group amenable to nucleophilic substitution and cross-coupling reactions, and a terminal alkyne poised for a variety of transformations—render it an attractive starting point for the synthesis of complex drug-like molecules.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into detailed, field-proven protocols for its key transformations, namely the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." The causality behind experimental choices will be elucidated, and troubleshooting insights will be provided to ensure successful implementation in the laboratory.
Core Attributes of this compound
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The electron-withdrawing nature of the pyridine ring and the chloro substituent activates the C-Cl bond towards palladium-catalyzed cross-coupling reactions. Simultaneously, the terminal alkyne provides a handle for the introduction of diverse molecular fragments through reactions such as the Sonogashira coupling and click chemistry. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecules, a strategy highly valued in the rapid exploration of chemical space for drug discovery.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 914950-09-7 |
| Molecular Formula | C₇H₄ClN |
| Molecular Weight | 137.57 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point | ~250 °C (predicted) |
| Melting Point | 65-69 °C |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Applications and Protocols
The strategic application of this compound is best illustrated through its participation in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Sonogashira coupling and CuAAC click chemistry.
Sonogashira Coupling: Forging Aryl-Alkynyl Pyridine Scaffolds
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the construction of C(sp²)-C(sp) bonds.[3][4] In the context of this compound, this reaction can be employed in two ways: either by coupling the terminal alkyne of the pyridine with an aryl/heteroaryl halide or by utilizing the chloro group as the coupling partner with another terminal alkyne. The former is more common and will be the focus of the protocol below.
The resulting aryl-alkynyl pyridine motif is a key structural feature in a number of biologically active molecules, including kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[5][6]
Workflow for a Typical Sonogashira Coupling Reaction
Caption: Generalized workflow for a Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with 3-Iodoaniline
This protocol provides a representative example for the synthesis of a key intermediate that can be further elaborated in medicinal chemistry programs.
Materials:
-
This compound
-
3-Iodoaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoaniline (1.0 eq), anhydrous THF, and triethylamine (3.0 eq).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).
-
Finally, add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-6-((3-aminophenyl)ethynyl)pyridine.
Expert Insights & Troubleshooting:
-
Catalyst Choice: While Pd(PPh₃)₂Cl₂ is a robust catalyst, for less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required to facilitate the oxidative addition step.[7]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst system and often a stronger base.[8]
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, sluggish reactions with electron-rich or sterically hindered aryl halides may require heating.[9]
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne to the reaction mixture.
-
Troubleshooting Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial; using a fresh batch is recommended.[2]
Table 2: Representative Sonogashira Coupling Conditions
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2-5) | - | CuI (2-5) | Et₃N or DIPA | THF or DMF | RT - 60 | 75-95 |
| Aryl Bromide | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (5) | K₂CO₃ | ACN/H₂O | 80 | 60-85 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 50-80 |
Note: This table provides general conditions. Optimization is often necessary for specific substrates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click" reaction, is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][10] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery for lead generation and optimization.[2][9] The resulting triazole ring is not merely a passive linker but can engage in hydrogen bonding and dipole interactions with biological targets.
This compound serves as the alkyne component in this reaction, allowing for its conjugation to a variety of azide-containing molecules, including small molecules, peptides, and even larger biomolecules.
Workflow for a Typical CuAAC Reaction
Caption: Generalized workflow for a CuAAC "click" reaction.
Detailed Protocol: CuAAC Reaction of this compound with Benzyl Azide
This protocol illustrates the straightforward nature of the click reaction for the synthesis of a 1,2,3-triazole-substituted pyridine.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimum amount of water.
-
To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. A color change is typically observed.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity and may not require further purification. If necessary, purify by flash column chromatography on silica gel.
Expert Insights & Troubleshooting:
-
In Situ Copper(I) Generation: The use of a Cu(II) salt with a reducing agent like sodium ascorbate is a convenient way to generate the active Cu(I) catalyst in situ.[11]
-
Ligands for Cu(I): In more complex systems, particularly with biomolecules, ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) oxidation state and prevent oxidative damage to sensitive substrates.[12]
-
Solvent Choice: While t-BuOH/water is a common solvent system, other solvents like DMF, DMSO, and various alcohols can also be used. The choice of solvent can influence the reaction rate.
-
Electron-Deficient Alkynes: this compound is an electron-deficient alkyne due to the pyridine ring. Such alkynes are generally very reactive in CuAAC reactions.[13]
-
Troubleshooting Incomplete Reactions: If the reaction is sluggish, ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time. Gentle heating (e.g., to 40 °C) can sometimes accelerate the reaction, but this is often not necessary.
Medicinal Chemistry Case Study: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.[14][15] Small molecule inhibitors of the Hh pathway, such as the FDA-approved drugs Vismodegib and Sonidegib, have shown clinical efficacy in treating basal cell carcinoma.[15][16][17]
While this compound is not a direct precursor in the reported syntheses of Vismodegib or Sonidegib, its structural motifs are highly relevant. The 2-substituted pyridine core is a key feature of many Hh pathway inhibitors. The synthetic strategies outlined above, particularly the Sonogashira coupling, are central to the construction of the biaryl and aryl-heteroaryl scaffolds found in these drugs. For instance, the synthesis of Vismodegib involves a Negishi coupling to form a key biaryl linkage, a transformation mechanistically related to the Sonogashira coupling.[18]
The versatility of this compound allows for the rapid generation of libraries of compounds with diverse substitutions at the 6-position, which can be screened for activity against targets in the Hh pathway, such as the Smoothened (SMO) receptor.[14][19]
Logical Relationship of Building Block to Drug Scaffold
Caption: Synthetic strategy from this compound to Hh inhibitor scaffolds.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its orthogonal reactivity allows for the efficient and modular synthesis of complex molecular architectures through robust and reliable reactions such as the Sonogashira coupling and CuAAC click chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, accelerating the path towards novel therapeutics. The continued application of such strategic building blocks will undoubtedly fuel the innovation required to address unmet medical needs.
References
- 1. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Chloro-6-ethynylpyridine for Advanced Fluorescent Probe Synthesis
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the synthesis and application of novel fluorescent probes utilizing 2-chloro-6-ethynylpyridine as a core building block. This versatile heterocyclic compound features two distinct and orthogonally reactive sites: a chloro substituent amenable to palladium-catalyzed cross-coupling reactions for fluorophore construction, and a terminal alkyne that serves as a powerful handle for bio-orthogonal conjugation via click chemistry. We present the underlying chemical principles, detailed step-by-step protocols for probe synthesis and bioconjugation, and methods for characterization and validation, establishing a robust workflow for developing bespoke chemical biology tools.
Introduction: The Strategic Advantage of this compound
The development of specific and sensitive fluorescent probes is a cornerstone of modern biological research and therapeutic development. These tools enable the visualization and quantification of biological processes in real-time. The pyridine heterocycle is a privileged scaffold in medicinal chemistry and materials science, often imparting favorable photophysical properties and aqueous solubility.[1][2] this compound, in particular, has emerged as a highly valuable starting material due to its pre-installed, dual-functional nature.
-
The Chloro Group: Serves as an excellent leaving group for C-C bond formation, most notably through Sonogashira cross-coupling reactions. This allows for the modular and efficient assembly of complex π-conjugated systems, which form the core of the fluorophore.[3][4]
-
The Ethynyl Group: Acts as a bio-orthogonal handle. Its terminal alkyne functionality is primed for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[5][6] This enables the covalent attachment of the synthesized fluorophore to azide-modified biomolecules (e.g., proteins, nucleic acids, or cell-surface glycans) with minimal perturbation of the biological system.[7][8]
This guide will detail a two-stage process: first, the construction of a novel pyridine-based fluorophore via a Sonogashira coupling, and second, its subsequent conjugation to a model protein using CuAAC click chemistry.
Foundational Chemical Principles
Fluorophore Core Synthesis via Sonogashira Coupling
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[9] In our context, we will utilize the chloro-substituent on the pyridine ring. However, for a more robust and illustrative protocol, we will demonstrate the coupling of this compound (where the alkyne is the nucleophile) with a fluorescent aryl iodide. This reaction architecture allows for the direct installation of a known fluorophore core, which is then functionalized with the pyridine-alkyne handle for bioconjugation.
The catalytic cycle, simplified, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I)-acetylide (formed from the terminal alkyne and a Cu(I) salt co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium source, ligand, copper co-catalyst, and base is critical for achieving high yields.[10]
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, including water.[6][11] The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide.[5] The reaction is catalyzed by a Cu(I) species, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). This methodology is central to bioconjugation, allowing for the precise labeling of biomolecules that have been metabolically or chemically engineered to contain an azide group.[12][13]
Experimental Protocols
PART A: Synthesis of a Pyridine-Alkyne Functionalized Coumarin Probe (CP-A)
This protocol describes the synthesis of a fluorescent probe by coupling this compound with a commercially available iodinated coumarin derivative, 7-iodo-4-methylcoumarin.
Workflow Overview
Caption: Overall workflow from starting materials to the final fluorescently labeled protein.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| This compound | Apollo Scientific | 914950-09-7 | Store under inert gas |
| 7-Iodo-4-methylcoumarin | Sigma-Aldrich | - | Or equivalent |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | - | Handle in a glovebox |
| Copper(I) Iodide (CuI) | Acros Organics | - | Use freshly opened |
| Triethylamine (TEA), ≥99.5% | Fisher Scientific | - | Distill before use |
| Tetrahydrofuran (THF), Anhydrous | EMD Millipore | - | Use from a solvent system |
| Dichloromethane (DCM) | VWR | - | ACS Grade |
| Ethyl Acetate (EtOAc) | VWR | - | ACS Grade |
| Hexanes | VWR | - | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add 7-iodo-4-methylcoumarin (300 mg, 1.0 mmol, 1.0 equiv.), this compound (151 mg, 1.1 mmol, 1.1 equiv.), and Copper(I) Iodide (19 mg, 0.1 mmol, 0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (15 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes. The causality here is that TEA acts as both a solvent and the base required to deprotonate the terminal alkyne and neutralize the HI byproduct.
-
Catalyst Addition: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.). The use of a Pd(0) source is critical to initiate the catalytic cycle.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:EtOAc. The product spot should be fluorescent under a UV lamp.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with saturated aqueous ammonium chloride (2 x 30 mL) to remove the copper catalyst, followed by brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the CP-A probe as a solid.[14][15]
Characterization and Validation
-
Structural Confirmation: Verify the structure of CP-A using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical Properties: Prepare a stock solution of CP-A in a suitable solvent (e.g., DMSO or Ethanol). Record the UV-Vis absorption and fluorescence emission spectra to determine the key properties.
| Parameter | Description | Expected Value (CP-A) |
| λabs (max) | Wavelength of maximum absorbance | ~320-350 nm |
| λem (max) | Wavelength of maximum fluorescence emission | ~380-450 nm[16] |
| Stokes Shift (Δλ) | Difference between λem and λabs | ~60-100 nm |
| Molar Extinction Coeff. (ε) | Measure of light absorption (M⁻¹cm⁻¹) | 15,000 - 25,000 |
| Quantum Yield (ΦF) | Efficiency of fluorescence emission | 0.3 - 0.7[3] |
PART B: Bioconjugation of CP-A to Azide-Modified BSA
This protocol describes the labeling of a model protein, bovine serum albumin (BSA), previously functionalized with azide groups (BSA-N₃), using the synthesized CP-A probe.
Materials and Reagents
| Reagent | Source | Notes |
| CP-A Probe | Synthesized in Part A | Prepare a 10 mM stock in DMSO |
| Azide-Modified BSA (BSA-N₃) | Commercially available or prepared | Prepare a 10 mg/mL solution in PBS |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Prepare a 50 mM stock in water |
| Sodium Ascorbate | Sigma-Aldrich | Prepare a 100 mM stock in water (fresh) |
| Phosphate-Buffered Saline (PBS) | - | pH 7.4 |
| PD-10 Desalting Columns | Cytiva | For purification |
Step-by-Step Conjugation Protocol
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
500 µL of BSA-N₃ solution (10 mg/mL in PBS)
-
10 µL of CP-A probe stock (10 mM in DMSO, ~20-fold molar excess)
-
20 µL of Copper(II) Sulfate stock (50 mM)
-
-
Initiation: Add 20 µL of freshly prepared Sodium Ascorbate stock (100 mM) to the mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction. Gently vortex to mix. The ascorbate is essential as it generates the active catalyst in situ and protects it from oxidation.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Purification: To remove unreacted probe and copper catalyst, apply the reaction mixture to a PD-10 desalting column equilibrated with PBS. Elute the labeled protein according to the manufacturer's instructions. The colored, fluorescent protein conjugate will elute first.
Validation of Conjugation
-
SDS-PAGE Analysis: Run samples of unlabeled BSA-N₃ and the purified labeled protein on an SDS-PAGE gel. Visualize the gel under a UV transilluminator. A fluorescent band should appear at the molecular weight of BSA only in the lane corresponding to the labeled protein.
-
Spectroscopic Analysis: Measure the UV-Vis spectrum of the purified conjugate. The degree of labeling can be estimated by measuring the absorbance at 280 nm (for protein) and at the λabs of the CP-A probe.
Caption: Schematic of the CuAAC "click" reaction for bioconjugation.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Organometallic Catalysts: Palladium and copper reagents are toxic. Avoid inhalation of dust and contact with skin. Handle in a fume hood or glovebox.
-
Solvents: Anhydrous solvents like THF are flammable and can form explosive peroxides. Triethylamine is corrosive and flammable. Handle all solvents in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound serves as an exceptional starting material for the streamlined synthesis of custom fluorescent probes. The orthogonal reactivity of its chloro and ethynyl groups enables a powerful two-stage strategy: modular fluorophore assembly via Sonogashira coupling, followed by highly specific bioconjugation via click chemistry. The protocols and principles outlined in this guide provide a reliable foundation for researchers to develop sophisticated chemical tools for imaging and sensing in complex biological environments.
References
- 1. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration [mdpi.com]
- 17. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 18. fishersci.ca [fishersci.ca]
Application Notes and Protocols: 2-Chloro-6-ethynylpyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the utilization of 2-chloro-6-ethynylpyridine as a versatile building block in materials science. Eschewing a rigid template, this guide is structured to provide an in-depth understanding of the molecule's potential, focusing on the synthesis of novel conjugated polymers and their applications in advanced functional materials. The protocols herein are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental choices, grounded in authoritative scientific literature.
Introduction: The Strategic Value of this compound
This compound is a heteroaromatic compound featuring a unique combination of reactive sites: a terminal alkyne, a nucleophilic pyridine nitrogen, and a displaceable chlorine atom. This trifecta of functionality makes it an exceptionally valuable monomer for the synthesis of advanced materials. The pyridine ring, when incorporated into a polymer backbone, can impart specific electronic properties, act as a metal coordination site, and influence the polymer's solubility and processability. The ethynyl group is a gateway to a variety of powerful coupling reactions, most notably Sonogashira coupling and click chemistry, enabling the formation of conjugated polymer systems. The chloro substituent offers a further site for post-polymerization modification or can be utilized in cross-coupling reactions.
The strategic incorporation of this compound into macromolecular structures can lead to materials with tailored optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as chemosensors.[1][2][3][4] The nitrogen atom of the pyridine ring can act as a binding site for metal ions, leading to changes in the polymer's fluorescence or absorption spectra, forming the basis for selective and sensitive sensors.[5][6][7]
Synthesis of Conjugated Polymers via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is particularly well-suited for the polymerization of monomers like this compound with a suitable dihaloaromatic comonomer. The resulting polymers possess a conjugated backbone, which is essential for their optoelectronic properties.
Rationale for Experimental Design
The choice of catalyst, solvent, and base is critical for a successful Sonogashira polymerization. A palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is employed to facilitate the coupling.[10][11] The selection of a suitable comonomer is also crucial for tuning the properties of the final polymer. For instance, using a comonomer with electron-donating or -withdrawing groups can modulate the polymer's band gap and, consequently, its absorption and emission characteristics.[12]
Experimental Workflow: Sonogashira Polymerization
Caption: Workflow for Sonogashira polymerization.
Detailed Protocol: Synthesis of a Poly(this compound-alt-phenylene)
Materials:
-
This compound (1.0 mmol)
-
1,4-Diiodobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Toluene (10 mL, anhydrous)
-
Triethylamine (5 mL, anhydrous)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 1,4-diiodobenzene, Pd(PPh₃)₄, and CuI.
-
Solvent Addition: Add anhydrous toluene and triethylamine via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90 °C and stir for 48 hours. The formation of a precipitate may be observed as the polymer grows.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Wash the polymer sequentially with methanol, acetone, and hexane to remove residual monomers, catalysts, and oligomers.
-
Drying: Dry the polymer under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, NMR and FT-IR for structural confirmation, and UV-Vis and photoluminescence spectroscopy to evaluate its optical properties.[13]
Post-Polymerization Functionalization via Click Chemistry
The ethynyl groups on the polymer backbone, if not fully consumed during polymerization, or the chloro-substituent, can serve as handles for post-polymerization functionalization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is an efficient and highly specific reaction for introducing a wide range of functionalities.[14] This allows for the fine-tuning of the polymer's properties for specific applications.
Rationale for Experimental Design
Click chemistry is chosen for its high efficiency, mild reaction conditions, and tolerance to a wide variety of functional groups.[14] This makes it an ideal method for modifying complex polymer structures without causing side reactions or degradation. By attaching specific functional groups, such as fluorescent dyes or bioactive molecules, the polymer can be tailored for applications in sensing, bioimaging, or drug delivery.
Experimental Workflow: Post-Polymerization Modification
Caption: Workflow for post-polymerization functionalization via click chemistry.
Application in Fluorescent Chemosensors
Conjugated polymers containing N-heterocyclic moieties are excellent candidates for fluorescent chemosensors.[6] The pyridine nitrogen in the polymer backbone can act as a binding site for metal ions. This interaction can perturb the electronic structure of the polymer, leading to a change in its fluorescence emission (e.g., quenching or enhancement), which can be used for the detection of the target analyte.[5][7]
Principle of Operation
The sensing mechanism is often based on photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Upon binding of a metal ion to the pyridine nitrogen, the energy levels of the polymer's frontier orbitals can be altered, leading to a change in the fluorescence quantum yield. The selectivity of the sensor can be tuned by modifying the polymer structure to create a specific binding pocket for the target ion.
Protocol: Fluorescent Detection of a Metal Ion
Materials:
-
Stock solution of the synthesized polymer in a suitable solvent (e.g., THF or chloroform).
-
Stock solutions of various metal perchlorate salts (e.g., Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in acetonitrile.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare Polymer Solution: Prepare a dilute solution of the polymer in the chosen solvent (e.g., 10⁻⁵ M).
-
Record Initial Spectrum: Record the fluorescence emission spectrum of the polymer solution.
-
Titration: Add small aliquots of a metal ion stock solution to the polymer solution in the cuvette.
-
Record Spectra: After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and detection limit of the sensor.
-
Selectivity Study: Repeat the titration with different metal ions to assess the selectivity of the polymer sensor.
Quantitative Data Summary
| Property | Typical Value Range | Characterization Method | Reference |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | [13] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) | [13] |
| UV-Vis Absorption (λmax) | 350 - 450 nm | UV-Vis Spectroscopy | [1][2] |
| Photoluminescence (λem) | 450 - 600 nm | Fluorescence Spectroscopy | [1][2] |
| Band Gap (Optical) | 2.5 - 3.0 eV | Tauc Plot from UV-Vis data | [12] |
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of novel functional materials. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of conjugated polymers with tunable properties. The combination of Sonogashira polymerization and post-polymerization modification via click chemistry offers a powerful toolbox for creating materials tailored for specific applications in organic electronics and chemical sensing. Future research in this area could focus on the synthesis of more complex polymer architectures, such as block copolymers and dendrimers, and the exploration of their applications in areas like bioimaging, drug delivery, and catalysis.
References
- 1. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Functional Polymers Structures for (Bio)Sensing Application—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties: two decades of progress - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polymers in Sensor and Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
Application Note: A Practical Guide to the Sonogashira Cross-Coupling of 2-Chloro-6-ethynylpyridine
Abstract
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[3][4][5] This guide provides an in-depth protocol for the Sonogashira coupling of terminal alkynes with heteroaryl chlorides, focusing on the versatile building block, 2-chloro-6-ethynylpyridine. Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, and their functionalization is critical for drug discovery programs.[6][7][8][9] We will delve into the reaction mechanism, provide a validated step-by-step protocol, offer strategies for optimization, and present a comprehensive troubleshooting guide tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of the Sonogashira Coupling
First reported by Kenkichi Sonogashira in 1975, the reaction utilizes a dual catalytic system of palladium and copper to couple terminal alkynes with aryl or vinyl halides under mild conditions.[3][10] Its utility is particularly pronounced in the construction of conjugated enynes and arylalkynes, which are key structural motifs in numerous biologically active molecules. The pyridine core, as found in this compound, is a privileged structure in pharmacology due to its ability to engage in hydrogen bonding and its favorable metabolic profile.[8][9]
However, the coupling of aryl chlorides presents a significant challenge compared to their more reactive iodide and bromide counterparts. The general reactivity trend for the aryl halide (X) is I > Br > OTf >> Cl.[11][12][13] The strength of the C-Cl bond necessitates more robust catalytic systems and carefully optimized conditions to achieve efficient oxidative addition, which is often the rate-limiting step.[12] This application note addresses these challenges directly, providing a reliable framework for the successful coupling of this compound with various aryl and heteroaryl partners.
Mechanism and The Role of Key Reaction Parameters
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][14] Understanding the function of each component is crucial for rational experimental design and troubleshooting.
Caption: The dual catalytic cycle of the Sonogashira reaction.
-
Palladium Catalyst : The reaction is initiated by a Pd(0) species, which is the active catalyst. While air-sensitive catalysts like Pd(PPh₃)₄ can be used, it is often more convenient to use air-stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂.[15] These are reduced in situ to Pd(0) by the amine base or by the alkyne itself.[3][16] For unreactive aryl chlorides, the oxidative addition step is sluggish. The use of bulky, electron-rich phosphine ligands can accelerate this step and improve overall efficiency.[12][17]
-
Copper(I) Co-catalyst : The role of the copper(I) salt, typically CuI, is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[3][4] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle.[18] While this increases the reaction rate significantly, the presence of copper and oxygen can lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[15] This underscores the critical need for maintaining an inert, oxygen-free atmosphere.
-
Base : A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves two essential functions.[11][15] First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen halide (e.g., HCl) that is generated during the reaction, preventing protonation of the basic pyridine nitrogen and catalyst deactivation.[3]
-
Solvent : The reaction medium must be carefully chosen. Anhydrous, deoxygenated solvents are mandatory to prevent catalyst poisoning and side reactions.[15] Common choices include tetrahydrofuran (THF) and dimethylformamide (DMF). In many cases, the amine base itself can serve as the solvent.[3] Some anecdotal evidence suggests that THF can promote the formation of palladium black (decomposed catalyst), so solvent choice may require optimization.[15][16]
Experimental Protocol: Coupling of an Aryl Bromide with this compound
This protocol details a general procedure for the coupling of an aryl bromide with this compound. The specific quantities are for a representative 1.0 mmol scale reaction and should be adjusted accordingly.
3.1. Materials and Equipment
-
Reagents : this compound, Aryl Bromide, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄.
-
Equipment : Schlenk flask or round-bottom flask with a rubber septum, condenser, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes and needles, TLC plates, rotary evaporator, flash chromatography system.
3.2. Reaction Parameters Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| Aryl Bromide | Varies | 1.0 | 1.0 mmol |
| This compound | 137.57 | 1.2 | 1.2 mmol (165 mg) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 0.03 mmol (21 mg) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | 0.05 mmol (9.5 mg) |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 mmol (0.42 mL) |
| THF (anhydrous) | - | - | 10 mL |
3.3. Step-by-Step Procedure
Caption: Experimental workflow for the Sonogashira reaction.
-
Reaction Setup and Inerting :
-
Place the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) into a dry Schlenk flask containing a magnetic stir bar.
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[15][19]
-
-
Addition of Reagents :
-
Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture for 5-10 minutes at room temperature until the solids have dissolved. The solution may appear as a yellow-green suspension.
-
In a separate vial, dissolve this compound (1.2 mmol) in a small amount of anhydrous THF (~1-2 mL). Add this solution dropwise to the reaction flask via syringe.
-
-
Reaction and Monitoring :
-
Stir the reaction mixture at room temperature. For less reactive aryl bromides or chlorides, the reaction may require heating to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 1-2 hours.[15][20] A typical eluent system is 10-30% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials.
-
-
Workup Procedure :
-
Once the reaction is complete (as determined by TLC, typically 3-12 hours), cool the mixture to room temperature if it was heated.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and insoluble salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).[11]
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (20 mL) to remove the amine base, and then with brine (20 mL).[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Low reactivity of aryl halide. | 1. Use a fresh batch of palladium catalyst and CuI.[15]2. Ensure proper degassing of solvents and use of a robust inert gas setup.[15]3. Increase reaction temperature (e.g., to 80 °C).[22] Consider switching to a more active catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[12][17] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, oxygen, or inappropriate solvent. | Use high-purity, anhydrous, and degassed reagents and solvents. Ensure a strictly inert atmosphere. If the problem persists, consider changing the solvent from THF to DMF or toluene.[15][16] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration or poor quality of CuI. | 1. Perform rigorous degassing of the reaction mixture (e.g., freeze-pump-thaw cycles).[10]2. Reduce the loading of CuI (e.g., to 1-2 mol%). Alternatively, explore a copper-free Sonogashira protocol.[5][15] |
| Reaction Stalls | 1. Catalyst deactivation.2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst under inert conditions.2. Add additional degassed amine base to the reaction mixture. |
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of molecules containing the valuable 2-ethynylpyridine moiety. While the use of aryl chlorides like this compound introduces challenges related to substrate reactivity, these can be overcome through careful optimization of the catalytic system, rigorous exclusion of air and moisture, and informed troubleshooting. The protocol and insights provided herein offer a solid foundation for researchers to successfully employ this powerful transformation in the pursuit of novel therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scribd.com [scribd.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Sonogashira Coupling of 2-Chloro-6-ethynylpyridine
Here is the user's requested content:
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Sonogashira coupling, specifically addressing the challenges encountered with 2-chloro-6-ethynylpyridine and related electron-deficient heterocyclic substrates. This resource is designed for researchers, chemists, and drug development professionals who seek to optimize this powerful C-C bond-forming reaction. We will move beyond simple protocols to explore the mechanistic rationale behind common failures and provide field-proven strategies for achieving high yields and purity.
Part 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during the coupling of this compound. Each question is structured to help you diagnose the problem and implement a targeted solution.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low yield with a challenging substrate like 2-chloropyridine is a common yet solvable issue. The problem typically stems from one of three areas: the inherent difficulty of C-Cl bond activation, catalyst deactivation, or suboptimal reaction conditions. The reactivity of aryl halides in Sonogashira couplings follows the general trend: I > OTf > Br >> Cl.[1][2] Activating the strong C-Cl bond requires a highly efficient catalytic system.
Your troubleshooting should follow a logical progression:
-
Assess the Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient for this substrate.[3][4] The electron-deficient nature of the pyridine ring, compounded by the strength of the C-Cl bond, necessitates a more robust catalyst.
-
Evaluate Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is a critical challenge specific to N-heterocyclic substrates.
-
Scrutinize Reaction Parameters: The choice of base, solvent, and temperature creates a delicate balance. An inappropriate combination can halt the reaction entirely.
Below is a workflow to guide your investigation.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled dimer of my alkyne. How can I confirm this and prevent it?
The formation of a 1,3-diyne side product is a classic sign of Glaser-Hay homocoupling.[1][6] This reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[7] The copper acetylide intermediate, essential for the Sonogashira cycle, can undergo oxidative coupling in the presence of O₂ to form the undesired dimer.[6] This not only consumes your valuable alkyne but also complicates purification.
Mitigation Strategies:
-
Rigorous Inert Atmosphere: This is the first and most critical line of defense. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox. Solvents and liquid reagents must be thoroughly degassed via freeze-pump-thaw cycles or by sparging with inert gas.[1][4] Some protocols even suggest using a dilute hydrogen atmosphere to diminish homocoupling.[6][8]
-
Adopt Copper-Free Conditions: The most direct way to prevent copper-catalyzed homocoupling is to eliminate copper from the reaction. Numerous copper-free Sonogashira protocols have been developed.[1][7] These methods typically require a stronger base (e.g., an amine in combination with TBAF) or a more sophisticated ligand to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[9]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[7]
Q3: How do I choose the optimal catalyst and ligand system for this specific chloro-pyridine coupling?
The choice of ligand is paramount for activating unreactive aryl chlorides. The ligand must be sufficiently electron-rich to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center and sterically bulky to promote the final reductive elimination step.[5]
| Catalyst System Component | Class | Examples | Suitability for this compound | Rationale & Citation |
| Palladium Precatalyst | Standard Pd(II) | PdCl₂(PPh₃)₂ | Low to Moderate | Often requires higher temperatures and catalyst loadings; may be insufficient for C-Cl activation.[3][4] |
| Standard Pd(0) | Pd(PPh₃)₄ | Low to Moderate | Unstable in air and often less effective than modern systems for challenging substrates.[1] | |
| Advanced Pd(II) | Pd(OAc)₂ | High (with appropriate ligand) | A common, stable precursor for generating the active Pd(0) catalyst in situ with a specialized ligand.[10] | |
| Ligand | Standard Phosphine | PPh₃ (Triphenylphosphine) | Low | Insufficiently electron-donating to effectively promote oxidative addition of the C-Cl bond.[11] |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Excellent (Recommended) | These ligands create a highly electron-rich, sterically hindered palladium center that is ideal for activating strong C-Cl bonds and preventing catalyst deactivation.[5] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Excellent (Recommended) | NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them well-suited for difficult couplings.[3][11] |
Recommendation: For the coupling of this compound, begin with a catalyst system comprising Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos . An NHC-based system, such as a PEPPSI-IPr precatalyst, is also an excellent choice.[5]
Q4: What is the role of the copper co-catalyst, and should I consider a copper-free protocol?
In the classic Sonogashira reaction, palladium and copper work in two interconnected catalytic cycles.[1][3]
-
The Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide. This species is crucial for the subsequent step.[12]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-chloropyridine). The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide, transferring the acetylide group from copper to palladium.[3] Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.
To Use Copper or Not?
-
Advantages of Copper: The primary benefit is an increased reaction rate, allowing the coupling to proceed under milder conditions (often room temperature for reactive halides).[1][13]
-
Disadvantages of Copper: The main drawback is the promotion of the Glaser homocoupling side reaction, which requires stringent exclusion of oxygen.[1][7]
Verdict for this compound: Given that chloro-pyridines are already challenging and prone to side reactions, and that homocoupling is a significant risk, a copper-free protocol is highly recommended. [9] While this may require slightly higher temperatures or a more carefully selected base/ligand combination, it eliminates the primary pathway for the most common and wasteful side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q5: Can you illustrate the catalytic cycle for the Sonogashira reaction?
Certainly. The generally accepted mechanism involves two interdependent cycles, as depicted below. The key step connecting them is the transmetalation, where the alkyne fragment is passed from the copper acetylide to the palladium complex.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Q6: How does the electron-deficient nature of the 2-chloropyridine ring specifically impact the reaction?
This is a nuanced point. In theory, the electron-withdrawing nature of the pyridine ring should make the C-Cl bond more susceptible to oxidative addition by the electron-rich Pd(0) center. However, in practice, the kinetic and thermodynamic reality is more complex. The dominant effect is often the inhibitory coordination of the pyridine's nitrogen lone pair to the palladium catalyst.[5] This forms stable, less reactive complexes that can take the catalyst out of the productive cycle. Therefore, the primary challenge is not the electronics of the C-Cl bond itself, but rather the "poisoning" effect of the heterocyclic nitrogen. This is why ligands that are both bulky and strongly donating are so effective: their steric profile can disfavor the inhibitory N-coordination while their electronic properties powerfully drive the desired C-Cl bond activation.
Q7: What are the best practices for setting up the reaction to ensure reproducibility?
Reproducibility hinges on meticulous control over the reaction environment and reagent quality. A seemingly minor variation can lead to significant changes in yield and purity.
Optimized Experimental Protocol (Copper-Free Baseline)
This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Solid Reagent Addition: Under a positive flow of argon, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to the flask. These should be weighed quickly and added to the reaction.
-
Evacuate and Backfill: Seal the flask and evacuate the headspace under vacuum (gently, to avoid disturbing the solids) and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Substrate Addition: Add the degassed 1,4-dioxane via syringe. Add the this compound and the terminal alkyne, also via syringe.
-
Reaction: Lower the flask into a pre-heated oil bath set to 100-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with 2-Chloro-6-ethynylpyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-chloro-6-ethynylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges presented by this substrate. As a bifunctional molecule containing both a challenging aryl chloride and a terminal alkyne, this compound is prone to specific side reactions that require careful procedural control.
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses common problems encountered during the Sonogashira coupling of this compound with an aryl/vinyl halide (Ar-X). Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Issue 1: Low to No Conversion of this compound
Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion when using this compound is a frequent issue, primarily stemming from the low reactivity of the C-Cl bond and potential catalyst inhibition.
Root Causes & Solutions:
-
Inherently Low Reactivity of the Aryl Chloride: The oxidative addition of the palladium(0) catalyst to an aryl chloride bond is the rate-determining step in the Sonogashira catalytic cycle and is significantly slower than for aryl bromides or iodides.[1] This often requires more forcing conditions.
-
Solution: Increase the reaction temperature. For aryl chlorides, temperatures between 80-120 °C are often necessary.[1][2] Ensure you are using a sealed reaction vessel to prevent solvent loss at higher temperatures.
-
Solution: Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition step for aryl chlorides.[3]
-
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can stabilize the catalyst but can also lead to the formation of inactive or less active catalytic species, effectively sequestering the palladium and halting the catalytic cycle.
-
Solution: Increase the catalyst loading. While not ideal, a modest increase in the palladium catalyst and ligand concentration can sometimes overcome partial inhibition.
-
Solution: Choose a ligand that is less susceptible to displacement or that forms a highly stable and active complex. Bulky ligands can sometimes disfavor the binding of the pyridine substrate to the metal center.
-
-
Decomposition of the Palladium Catalyst: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition, where the active Pd(0) species agglomerates and becomes inactive.[1] This can be triggered by oxygen or impurities.
-
Solution: Ensure a strictly inert atmosphere. Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for an extended period) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4]
-
Solution: Use high-purity reagents. Ensure your aryl halide, solvent, and base are of high purity and anhydrous. Amine bases, in particular, can oxidize over time and may need to be freshly distilled.[4]
-
Issue 2: Significant Formation of a Dimerized Alkyne Byproduct (Glaser Coupling)
Question: My main byproduct is the homocoupled dimer of this compound (1,4-bis(2-chloropyridin-6-yl)buta-1,3-diyne). How can I prevent this?
Answer:
The formation of a homocoupled alkyne dimer is known as the Glaser coupling, a major and very common side reaction in copper-co-catalyzed Sonogashira reactions.[1] It is an oxidative coupling of the terminal alkyne, promoted by the copper(I) co-catalyst and traces of oxygen.[4][5]
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen is a key promoter of the Glaser coupling.
-
Solution: Implement rigorous anaerobic techniques as described above. This is the most critical factor in suppressing homocoupling.[4]
-
-
High Concentration of Copper(I) Co-catalyst: The copper catalyst is essential for the primary reaction pathway but is also the main culprit in this side reaction.[6]
-
Solution: Reduce the amount of the copper(I) source (e.g., CuI). Try lowering the loading to 1-2 mol%.
-
Solution: Add the alkyne slowly. Using a syringe pump to add the this compound slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]
-
-
Inefficient Cross-Coupling: If the main Sonogashira reaction is slow (due to an inactive catalyst or low temperature), the Glaser coupling can become the dominant pathway.
-
Solution: Optimize the cross-coupling reaction rate by addressing the points in Issue 1 (e.g., higher temperature, more active catalyst).
-
Solution: Switch to a copper-free Sonogashira protocol . This is the most effective way to eliminate Glaser coupling.[1][7] These protocols often require different ligands and bases (e.g., an inorganic base like Cs₂CO₃ or K₂CO₃) but completely circumvent the mechanism of homocoupling.[8]
-
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira cycle and the competing Glaser coupling side reaction.
Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction leading to the desired product, and the competing copper-mediated Glaser homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Sonogashira coupling?
A1: This substrate presents a dual challenge. First, the aryl chloride is the least reactive of the aryl halides for the crucial oxidative addition step, generally requiring higher temperatures to proceed efficiently.[1] Second, the presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, reducing its catalytic activity.
Q2: My reaction turns black. What does this mean and is it salvageable?
A2: A black precipitate is typically palladium black, which is finely divided, inactive palladium metal.[1] It signifies that your Pd(0) catalyst has decomposed. This is often caused by exposure to oxygen or impurities in your reagents or solvent. Once formed, the reaction will likely stop. It is generally not salvageable; the best course of action is to set up the reaction again with stricter adherence to anaerobic and high-purity conditions.
Q3: Can I run the Sonogashira coupling on this compound without a copper co-catalyst?
A3: Yes, and it is often highly recommended. Copper-free Sonogashira protocols are the most effective way to prevent the Glaser homocoupling side reaction.[1][7] These methods might require different conditions, such as specific bulky phosphine ligands or NHC ligands, and often use an inorganic base like cesium carbonate (Cs₂CO₃) instead of an amine base.
Q4: What is the recommended order of addition for the reagents?
A4: For a standard copper-catalyzed reaction, a common and effective procedure is to add the aryl halide, the palladium catalyst, the copper(I) iodide, and the ligand to a dry, inert-atmosphere flask. Then, add the degassed solvent and amine base. Stir for a few minutes to allow for catalyst activation before finally adding the this compound (potentially dropwise) to begin the reaction. This ensures the catalytic system is ready to react with the alkyne as it is introduced.
Q5: What are the best practices for setting up a Sonogashira reaction to ensure success with this substrate?
A5: For a challenging substrate like this compound, meticulous setup is key:
-
High-Purity Reagents: Use reagents of the highest possible purity. Ensure solvents are anhydrous and amine bases are freshly distilled.
-
Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen. Multiple freeze-pump-thaw cycles are highly effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred over nitrogen for some palladium catalysts) throughout the entire experiment using Schlenk line techniques or a glovebox.
-
Catalyst and Ligand Selection: Choose a palladium precatalyst and ligand system known to be effective for aryl chlorides. Consider systems based on bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs).
-
Systematic Optimization: If the reaction is not proceeding as expected, systematically optimize the reaction parameters, including catalyst loading, base, solvent, and temperature.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can serve as a starting point for the Sonogashira coupling of this compound with a generic aryl bromide. Note that yields are highly dependent on the specific coupling partner and require optimization.
| Parameter | Condition A (Standard Cu-catalyzed) | Condition B (Copper-Free) | Rationale & Reference |
| Pd Source (mol%) | PdCl₂(PPh₃)₂ (2-5%) | Pd(OAc)₂ (2%) | Pd(II) precatalysts are often more air-stable.[9] |
| Ligand (mol%) | PPh₃ (4-10%) | XPhos (4-6%) | Bulky, electron-rich ligands like XPhos are superior for aryl chlorides. |
| Cu Source (mol%) | CuI (3-5%) | None | Elimination of CuI prevents Glaser homocoupling.[7] |
| Base (equiv.) | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv.) | Cs₂CO₃ or K₃PO₄ (2 equiv.) | Inorganic bases are often required in copper-free systems. |
| Solvent | DMF or Toluene/TEA (3:1) | 1,4-Dioxane or Acetonitrile | Solvent choice can significantly impact catalyst stability and substrate solubility.[4] |
| Temperature (°C) | 80 - 110 °C | 100 - 120 °C | Higher temperatures are generally needed for aryl chlorides.[1] |
| Atmosphere | Strict Argon/Nitrogen | Strict Argon/Nitrogen | Essential to prevent catalyst decomposition and Glaser coupling.[4] |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is a robust starting point for coupling this compound with an aryl bromide, designed to minimize side reactions.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), dried in an oven
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial, stir bar
-
Inert atmosphere (Argon)
Procedure:
-
Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (if solid), Pd(OAc)₂, XPhos, and cesium carbonate.
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane via syringe. If the aryl bromide is a liquid, add it at this stage.
-
Alkyne Addition: Add the this compound to the stirring mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture under a positive argon flow.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Caption: A decision-making flowchart for troubleshooting Sonogashira couplings of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. mdpi.com [mdpi.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-chloro-6-ethynylpyridine
Welcome to the technical support center for the purification of 2-chloro-6-ethynylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this versatile building block. As a pyridine derivative, this compound presents unique purification challenges, primarily due to the basicity of the nitrogen atom and the potential for side reactions during its synthesis, which is commonly achieved via Sonogashira coupling.[1] This document provides in-depth troubleshooting advice and standardized protocols to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My TLC plate shows multiple spots after my Sonogashira reaction. What are they and how do I remove them?
A1: A complex TLC profile is a frequent issue. The spots likely correspond to unreacted starting materials, catalyst residues, and reaction byproducts. Identifying these is the first step toward an effective purification strategy.
Common Impurities and Their Removal:
| Impurity | Source | Identification on TLC | Primary Removal Strategy |
| Unreacted 2,6-Dichloropyridine | Incomplete reaction | Typically less polar than the product. | Flash Column Chromatography |
| Terminal Alkyne | Excess reagent | Polarity varies based on structure. | Flash Column Chromatography or evaporation if volatile. |
| Homocoupled Alkyne (Diyne) | Copper-catalyzed side reaction | Generally very non-polar. | Flash Column Chromatography; often elutes first. |
| Amine Base (e.g., TEA, DIPEA) | Reaction solvent/base | Very polar; may streak from the baseline. | Aqueous work-up with dilute acid (e.g., 1M HCl). |
| Palladium/Copper Catalysts | Sonogashira reaction catalysts | Can appear as baseline material or fine black particulates (Pd black). | Aqueous work-up with saturated NH₄Cl (to complex Cu) and filtration through Celite®.[2][3] |
Workflow for Diagnosing Impurities: To confirm if a spot corresponds to a starting material, you can co-spot your reaction mixture alongside the pure starting materials on the same TLC plate.
Q2: I'm experiencing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
A2: Peak tailing is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[4]
-
Causality: The lone pair of electrons on the pyridine nitrogen atom forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific interaction leads to a slow and uneven elution of the compound, resulting in a "tailed" peak shape, which severely compromises separation efficiency.[4]
-
Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most common and effective method is to add a small amount of a competing, volatile base to your eluent system.
-
Protocol: Add 0.5-1% triethylamine (TEA) to your chosen eluent (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your product and allowing for a much sharper, more symmetrical peak shape.[4]
-
Q3: My purified this compound is an oil or low-melting solid that won't crystallize. What are my purification options?
A3: When recrystallization is not feasible, your primary tool is meticulous column chromatography. If impurities persist, consider the following:
-
Optimize Chromatography: If you haven't already, use the TEA-modified eluent described in Q2. Employing a slow, shallow gradient during elution can often resolve closely running impurities that co-elute during a fast, steep gradient.
-
Acid-Base Extraction: This is a highly effective technique for separating the basic product from non-basic impurities like homocoupled alkynes.[5][6] The pyridine nitrogen can be protonated with a dilute acid, making the compound water-soluble, while neutral impurities remain in the organic layer.[7][8]
-
Experimental Insight: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with 1M HCl (aqueous). The protonated product will move to the aqueous layer. Separate the layers. Then, carefully basify the aqueous layer with NaHCO₃ or dilute NaOH until basic (check with pH paper), and back-extract your purified product into fresh ethyl acetate.
-
-
Kugelrohr Distillation: If the compound is thermally stable and the impurities are non-volatile, short-path distillation under high vacuum (Kugelrohr) can be an excellent final purification step for oils.
Q4: The product appears unstable and darkens upon standing. How can I improve its stability?
A4: The ethynyl group, particularly on an electron-deficient pyridine ring, can be susceptible to oligomerization or degradation, often catalyzed by trace metals or air.
-
Root Cause: Trace amounts of residual copper or palladium from the coupling reaction can catalyze decomposition pathways. Exposure to air and light can also promote degradation.
-
Preventative Measures:
-
Thorough Catalyst Removal: Ensure your work-up is robust. An ammonium chloride wash is crucial for removing copper.[2] Filtering the crude product solution through a plug of Celite® before concentration can help remove palladium black.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Protecting it from light by storing it in an amber vial is also advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable flash column chromatography protocol for this compound?
A1: A gradient elution on silica gel is typically most effective.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most organic compounds.[9] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 0% to 20% EtOAc) | Allows for the initial elution of non-polar impurities (like homocoupled diyne) followed by the product.[9] |
| Mobile Phase Additive | 0.5-1% Triethylamine (TEA) | Crucial for preventing peak tailing and improving resolution.[4] |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column. This generally provides better resolution than wet (liquid) loading. |
| Monitoring | TLC with UV visualization (254 nm) | The pyridine ring is UV active, making it easy to track the fractions containing your product.[10] |
Q2: How can I definitively confirm the purity and identity of my final product?
A2: A combination of analytical techniques is required for full characterization.
-
NMR Spectroscopy: This is the most powerful tool for structural confirmation.[11]
-
¹H NMR: Look for the characteristic singlet for the acetylenic proton (C≡C-H) and the distinct splitting pattern of the three protons on the pyridine ring.
-
¹³C NMR: Confirm the presence of the correct number of carbon atoms, including the two quaternary carbons of the alkyne.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]
-
TLC Analysis: A pure compound should appear as a single spot in multiple eluent systems. Running a 2D TLC can also help confirm compound stability on silica.[13]
Q3: Is recrystallization a viable method for this compound?
A3: Yes, if the product is a solid after chromatographic purification, recrystallization is an excellent final step to achieve high purity.[14][15] However, pyridine-containing compounds can sometimes be challenging to crystallize.[16]
-
Solvent Selection: The key is to find a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[17]
-
Good starting points: Try single solvents like hexanes or ethanol, or mixed solvent systems like Hexane/Ethyl Acetate, Hexane/Acetone, or Hexane/Dichloromethane.[16]
-
Procedure: Dissolve the compound in the minimum amount of boiling solvent. If using a mixed system, dissolve in the more soluble solvent and slowly add the less soluble "anti-solvent" until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[16][17]
-
Experimental Protocols & Visualizations
Protocol 1: Standard Post-Sonogashira Work-up
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® in a Büchner funnel to remove insoluble catalyst residues. Wash the pad thoroughly with the same organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper co-catalyst.[2][3]
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic species.
-
Wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for purification.
Diagram: Purification Strategy Decision Workflow
This diagram outlines a logical approach to selecting the best purification method based on the initial assessment of the crude reaction product.
Caption: Decision tree for selecting a purification strategy.
Diagram: Troubleshooting Column Chromatography
This workflow provides a systematic approach to resolving common issues during the chromatographic purification of this compound.
Caption: Workflow for optimizing column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rsc.org [rsc.org]
- 10. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. youtube.com [youtube.com]
Removal of homocoupling byproducts in alkyne reactions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Alkyne Reaction Excellence
Topic: Strategic Removal and Prevention of Homocoupling Byproducts
Welcome to the technical support center for advanced alkyne chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purity in alkyne coupling reactions. As your dedicated application scientist, I will provide field-proven insights and detailed protocols to address one of the most persistent issues in this field: the formation and subsequent removal of homocoupling byproducts. Our focus will be on understanding the root causes to implement effective prevention and purification strategies.
Troubleshooting Guide: Isolating Your Target Compound
This section is structured in a question-and-answer format to directly address common problems encountered during and after alkyne coupling reactions.
Question 1: My reaction crude (e.g., from a Sonogashira or Cadiot-Chodkiewicz coupling) shows a significant byproduct with a mass corresponding to a dimer of my starting alkyne. What is this, and why did it form?
Answer: You are observing a classic case of alkyne homocoupling. This side reaction, often referred to as Glaser or Hay coupling, is the oxidative dimerization of a terminal alkyne to form a symmetrical 1,3-diyne.[1][2][3]
Causality: This byproduct formation is primarily driven by the presence of a copper(I) catalyst and an oxidant, most commonly molecular oxygen from the air.[1][2][4] The catalytic cycle involves the oxidation of the copper(I) acetylide intermediate, which leads to the dimerization. In many cross-coupling reactions like the Sonogashira, a copper co-catalyst is added to increase reactivity, but this unfortunately also opens the door for this undesired pathway.[4] The reaction is particularly prevalent during the post-reaction workup when the mixture is first exposed to air.[5][6][7]
Question 2: My desired cross-coupled product and the homocoupled byproduct have very similar Rf values on TLC. How can I effectively separate them?
Answer: This is a frequent challenge, as the symmetrical nature of the homocoupled byproduct often results in similar polarity to the desired product. However, several strategies can be employed.
-
High-Performance Flash Chromatography: Standard flash column chromatography is the most common purification method.[1] Success hinges on exploiting subtle differences in polarity.
-
Optimize Your Solvent System: Use shallow gradients and test a variety of solvent systems. A switch from a standard ethyl acetate/hexane system to one involving dichloromethane, toluene, or ether can sometimes provide the necessary resolution.
-
High-Efficiency Stationary Phase: Employing high-quality silica gel with a smaller particle size can significantly improve separation efficiency.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique, especially if there is a solubility difference between your product and the byproduct in a particular solvent system. This method is often overlooked but can be highly effective and scalable.
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power. Chiral alkynes can sometimes be separated by derivatizing them into cobalt-complexes before HPLC analysis.[8]
-
Chemical Derivatization: In a difficult case, you could consider a temporary chemical modification. If your desired product has a unique functional group not present on the homocoupling byproduct (e.g., a free hydroxyl or amine), you could protect or derivatize it to drastically change its polarity, perform the separation, and then remove the modifying group.
Question 3: During my aqueous workup, the water layer is a persistent blue/green color, and I still see byproduct formation. What is happening?
Answer: The blue or green color indicates the presence of copper salts (specifically Cu(II) ions).[9] If not effectively removed, these residual copper salts can continue to catalyze homocoupling, even after the primary reaction is complete, especially upon exposure to air.[5][7]
Solution: Effective Copper Removal A standard water wash is often insufficient.[10] You must use a workup designed to specifically remove copper ions.
-
Ammonium Chloride Wash: The most effective method is to wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] The ammonia complexes with the copper ions, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous layer and can be easily separated.[11][12] Repeat the wash until the organic layer is colorless and the aqueous wash is no longer blue.
-
Metal Scavengers: For reactions sensitive to residual copper, solid-supported scavengers can be used. Products like SiliaMetS Thiourea are highly effective at chelating and removing trace copper from an organic solution, which can be crucial for applications in materials science or drug development where metal contamination is a concern.[13]
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for addressing the presence of homocoupling byproducts post-reaction.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs): Proactive Prevention
Proactively preventing the formation of homocoupling byproducts is always more efficient than removing them. This section addresses how to suppress this side reaction from the start.
Question 1: How can I fundamentally prevent or minimize Glaser coupling during my reaction?
Answer: Several robust strategies can be employed to suppress homocoupling. The best approach often involves a combination of these methods.
| Prevention Strategy | Principle of Action | Key Advantages | Considerations |
| Strictly Inert Atmosphere | Excludes oxygen, a key oxidant in the Glaser catalytic cycle.[1][4] | Simple to implement; highly effective. | Requires good Schlenk line or glovebox technique. |
| Copper-Free Conditions | Avoids the primary catalyst for homocoupling. | Completely eliminates the Glaser pathway. | May require harsher conditions or specific palladium catalysts; reaction kinetics might be slower.[4] |
| Use of Reducing Agents | Agents like sodium L-ascorbate keep copper in the inactive Cu(I) state, preventing the necessary oxidation for dimerization.[5][6][7] | Very effective, compatible with many reactions. | Stoichiometric amounts may be needed; ensure compatibility with other reagents. |
| Slow Addition of Alkyne | Maintains a low instantaneous concentration of the terminal alkyne, favoring the desired cross-coupling over dimerization.[1] | Simple procedural change. | May not be sufficient on its own; can increase reaction time. |
| Use of Protecting Groups | Groups like trimethylsilyl (TMS) block the terminal alkyne proton, preventing deprotonation and subsequent coupling.[5] | Extremely effective. | Requires additional protection and deprotection steps, reducing atom economy. |
| Low-Temperature Workup | Cooling the reaction mixture (e.g., to -28 °C) before air exposure drastically reduces the rate of post-reaction Glaser coupling.[5][7] | Excellent for sensitive substrates. | Can be logistically challenging for large-scale reactions. |
Question 2: What is the mechanistic role of the base and ligand in homocoupling?
Answer: The base (e.g., an amine) is essential for deprotonating the terminal alkyne, which allows for the formation of the copper(I) acetylide intermediate, the first step in the mechanism.[14][15]
Ligands, such as TMEDA (tetramethylethylenediamine) or bipyridine, play a more complex role. They coordinate to the copper center, affecting its solubility and catalytic activity.[3][16][17] The ligand structure can influence the rate of homocoupling; for instance, linear bidentate ligands have been shown to catalyze Glaser coupling more actively than tetradentate ligands.[5][6][7] Choosing the right ligand can therefore be a key part of reaction optimization to favor heterocoupling.
Generalized Mechanism of Undesired Glaser Homocoupling
This diagram illustrates the key steps leading to the formation of the 1,3-diyne byproduct.
Caption: Catalytic cycle of copper-catalyzed Glaser homocoupling.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Copper Catalyst Removal
This protocol is designed for the efficient removal of copper salts from a reaction mixture to prevent post-reaction homocoupling and purify the product.[18][19]
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the desired product remains in the organic phase.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Wash (Saturated NH₄Cl): Add an equal volume of saturated aqueous ammonium chloride solution. Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. You will observe the aqueous layer turning a deep blue as it complexes with the copper.[11]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat steps 4 and 5 until the aqueous layer is no longer blue. This indicates that the bulk of the copper has been removed.
-
Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove residual water and any remaining aqueous-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10]
-
Filtration and Concentration: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for further purification like column chromatography.
Protocol 2: Flash Column Chromatography for Byproduct Separation
This protocol provides a general guideline for separating a less polar homocoupled byproduct from a more polar desired product.[20][21][22][23]
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry it to a fine powder. This is known as "dry loading" and typically provides better separation.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase it (a "gradient"). For example, you might run several column volumes of 98:2 Hexane:EtOAc, then switch to 95:5, then 90:10, and so on.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC. The less polar homocoupling byproduct should elute first, followed by the more polar desired product.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to yield the purified compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry-online.com [chemistry-online.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Workup [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. silicycle.com [silicycle.com]
- 14. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Workup [chem.rochester.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Chromatography Techniques & Key Components [excedr.com]
- 22. Chromatography [web.njit.edu]
- 23. jackwestin.com [jackwestin.com]
Technical Support Center: Regioselectivity in Reactions with 2-Chloro-6-ethynylpyridine
Welcome to the technical support center for 2-chloro-6-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on a synthesis of mechanistic principles and field-proven troubleshooting strategies.
Section 1: Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for functionalizing the ethynyl group of this compound. However, the presence of the C-Cl bond presents a competing reaction site, and achieving selectivity is paramount.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound and an aryl iodide is giving me a mixture of products, including the desired product and a significant amount of diarylacetylene. What is happening and how can I improve selectivity?
A1: This is a classic regioselectivity challenge. The Sonogashira reaction can theoretically proceed via two pathways: the desired coupling at the terminal alkyne (sp-C-H bond) or an undesired cross-coupling at the C-Cl bond (sp²-C-Cl bond). The formation of a diarylacetylene suggests that your aryl iodide is coupling with the product of a previous coupling reaction.
The key to controlling this reaction lies in understanding the relative reaction rates of the two independent catalytic cycles involved: the palladium cycle for the C-Cl activation and the copper cycle for the C-H activation.[1] Typically, the copper-catalyzed deprotonation and formation of the copper(I) acetylide is much faster than the oxidative addition of the palladium catalyst to the C-Cl bond, especially since aryl chlorides are the least reactive among aryl halides.[1][2]
Troubleshooting Steps:
-
Prioritize the Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and active. The formation of the copper acetylide is crucial for the desired pathway.[3] Its rapid formation effectively "protects" the alkyne and directs the palladium catalyst to its partner, the aryl halide.
-
Choice of Palladium Catalyst & Ligand: While standard catalysts like Pd(PPh₃)₄ can be effective, the ligand choice is critical. For substrates with multiple reactive sites, ligand properties can tune the catalyst's preference.[4] Using bulky, electron-rich phosphine ligands can sometimes disfavor the slower oxidative addition at the sterically hindered C-Cl bond.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Oxidative addition to aryl chlorides often requires higher thermal energy.[6] By running the reaction at the lowest effective temperature (e.g., room temperature to 50 °C), you can favor the lower-activation-energy alkyne coupling pathway.
-
Base Selection: The choice of amine base is not trivial. It facilitates the deprotonation of the alkyne.[3] Ensure you are using a suitable base (e.g., Et₃N, DIPEA) that is dry and in sufficient excess.
Q2: I want to perform a reverse Sonogashira, coupling an alkyne at the C-2 position of a dihalopyridine. How does the regioselectivity work in that scenario?
A2: This is an excellent question that highlights the principles of competitive oxidative addition. When you have a dihalopyridine, for instance, 2-chloro-6-iodopyridine, the regioselectivity of the Sonogashira coupling is governed primarily by the bond dissociation energy of the carbon-halogen bonds.[7]
The reactivity order for oxidative addition is C-I > C-OTf > C-Br >> C-Cl.[1][2] Therefore, the palladium catalyst will selectively undergo oxidative addition into the weaker, more reactive C-I bond over the C-Cl bond. This allows for highly regioselective alkynylation at the 6-position. You can then perform a subsequent coupling at the C-2 chloro position under more forcing conditions if desired. Theoretical studies confirm that oxidative addition is often favored both kinetically and thermodynamically at the more reactive halogen site.[2][8] The electronegative pyridine nitrogen further activates the adjacent C-2 position, making the C-Cl bond more susceptible to oxidative addition than a C-Cl bond at C-3 or C-4, but still less reactive than a C-I bond.[9][10]
Troubleshooting Workflow: Poor Regioselectivity in Sonogashira Coupling
Below is a decision-making workflow to diagnose and solve regioselectivity issues.
Caption: Troubleshooting workflow for Sonogashira reactions.
Protocol: Regioselective Sonogashira Coupling of this compound
This protocol details a standard procedure for coupling an aryl iodide to the ethynyl group with high selectivity.
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and the aryl iodide (1.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv.). Then, add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by anhydrous triethylamine (3.0 equiv.).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Cycloaddition Reactions
The electron-deficient alkyne in this compound is an excellent dipolarophile/dienophile for cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition to form triazoles. Controlling the regiochemistry (i.e., formation of the 1,4- vs. 1,5-disubstituted triazole) is a common challenge.
Frequently Asked Questions (FAQs)
Q3: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound and an organic azide, but I'm getting a mixture of 1,4- and 1,5-regioisomers. I thought CuAAC was highly regioselective?
A3: You are correct; the copper(I)-catalyzed reaction is renowned for yielding the 1,4-disubstituted triazole almost exclusively. If you are observing a mixture, it strongly suggests that a competing, uncatalyzed thermal Huisgen [3+2] cycloaddition is occurring. The thermal pathway gives a mixture of 1,4- and 1,5-isomers.[11]
Causes and Solutions:
-
Insufficiently Active Catalyst: The most likely culprit is an inactive or insufficient amount of the Cu(I) catalyst. This allows the slower, non-regioselective thermal reaction to compete.
-
Solution: Ensure your Cu(I) source is pure. Often, an in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is more reliable.
-
-
High Reaction Temperature: The thermal cycloaddition is promoted by heat.
-
Solution: Run the reaction at room temperature. A properly catalyzed CuAAC should proceed efficiently without heating.
-
-
Ligand Effects: While often not required, the use of a stabilizing ligand for the copper, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can accelerate the catalytic cycle and further suppress the thermal pathway.
Q4: For a thermal [3+2] cycloaddition with a nitrone, what factors will determine the regioselectivity of the addition to the alkyne of this compound?
A4: In thermal [3+2] cycloadditions, the regioselectivity is governed by a complex interplay of electronic and steric effects, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[11][12] The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Electronic Control: The regioselectivity is determined by the matching of the orbital coefficients at the reacting atoms. The terminal carbon of the ethynyl group and the carbon attached to the pyridine ring will have different orbital coefficients in the LUMO. Similarly, the oxygen and carbon atoms of the nitrone will have different coefficients in the HOMO. The preferred regioisomer arises from the combination that provides the strongest orbital overlap (i.e., matching the larger coefficient on the HOMO with the larger coefficient on the LUMO).[11] The electron-withdrawing nature of the 2-chloropyridyl group will polarize the alkyne, influencing the magnitude of these coefficients.
-
Steric Hindrance: Steric repulsion between bulky substituents on the dipole (the nitrone) and the dipolarophile (the pyridine ring) can override electronic preferences. The transition state leading to the sterically less hindered product will be lower in energy.[13]
Computational studies are often employed to predict the favored regioisomer by calculating the activation energies for the different possible transition states.[14][15]
Diagram: Factors Influencing [3+2] Cycloaddition Regioselectivity
Caption: Key determinants of regioselectivity in [3+2] cycloadditions.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The C-2 chloro group on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. Understanding the factors that favor this pathway over potential side reactions is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q5: I am attempting to displace the 2-chloro group with an amine nucleophile, but the reaction is sluggish and gives a poor yield. What can I do to improve it?
A5: Sluggish SNAr reactions on 2-chloropyridine derivatives are common and can often be attributed to several factors. The mechanism proceeds via a negatively charged Meisenheimer intermediate, and the reaction rate depends on both the formation and stabilization of this complex.[16]
Optimization Strategies:
-
Solvent Choice: The stability of the charged Meisenheimer intermediate is highly dependent on the solvent. Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the intermediate effectively without protonating the nucleophile.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack. A temperature screen (e.g., 80 °C, 120 °C, 160 °C) is often necessary. Microwave irradiation can also be highly effective at accelerating these reactions.
-
Base: If your nucleophile is a primary or secondary amine, the HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is essential to neutralize the acid and maintain the concentration of the active nucleophile.
-
Nucleophile Strength: The reactivity is directly related to the nucleophilicity of the attacking species. If possible, using a more potent nucleophile (e.g., a more basic amine, or deprotonating an alcohol to an alkoxide with a strong base like NaH) will increase the reaction rate.
Q6: Is there a risk of the nucleophile attacking the ethynyl group instead of the C-2 position?
A6: Yes, this is a potential side reaction, particularly with soft, carbon-based nucleophiles or under conditions that favor Michael addition. The ethynyl group, being conjugated to the electron-deficient pyridine ring, can act as a Michael acceptor.
How to Favor SNAr over Michael Addition:
-
Nucleophile Type: Hard nucleophiles (e.g., amines, alkoxides) preferentially attack the harder electrophilic carbon of the C-Cl bond (SNAr pathway). Soft nucleophiles (e.g., thiolates, enolates) might have a higher propensity to attack the softer carbon of the alkyne (Michael addition).
-
Reaction Conditions: The conditions outlined for promoting SNAr (polar aprotic solvents, appropriate base) generally favor attack at the aromatic ring. The regioselectivity of SNAr on dihalopyrimidines and quinolines is well-studied and shows that the positions ortho and para to the ring nitrogen are highly activated.[10][16][17] In this compound, the C-2 position is strongly activated by the adjacent nitrogen, making it the primary site for nucleophilic attack by most common nucleophiles.[9]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 11. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Chloro-6-ethynylpyridine During Reaction
Introduction
Welcome to the technical support guide for 2-chloro-6-ethynylpyridine. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its dual reactivity that allows for sequential functionalization, often in cross-coupling reactions like the Sonogashira coupling.[1][2] However, its utility is matched by its propensity for decomposition under various conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this substrate. We will delve into the root causes of its instability and provide field-proven, actionable strategies to ensure your reactions proceed cleanly and efficiently.
Understanding the Instability: Why Does this compound Decompose?
The structure of this compound features three key reactive sites: the terminal alkyne, the chloro-substituent, and the nitrogen atom in the pyridine ring. The interplay between these groups is the primary source of its instability.
-
Terminal Alkyne Reactivity: The proton on the sp-hybridized carbon is weakly acidic. In the presence of a base and certain metals (particularly copper), this proton is readily abstracted. The resulting acetylide is a potent nucleophile but is also prone to several undesirable side reactions.
-
Glaser-Hay Homocoupling: A common decomposition pathway is the copper-catalyzed oxidative dimerization of the terminal alkyne to form a 1,3-diyne (butadiyne) linkage. This process is promoted by the presence of oxygen.
-
Polymerization: Under conditions of heat, high concentration, or in the presence of certain transition metal catalysts, the ethynyl group can undergo polymerization, leading to the formation of intractable black or dark-brown tars.
-
Pyridine Ring Reactivity: The pyridine nitrogen can act as a ligand, coordinating to the metal catalyst (e.g., palladium). This coordination can sometimes inhibit catalysis or alter the electronic properties of the molecule, potentially increasing its susceptibility to decomposition.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound.
Q1: My reaction mixture turned dark brown or black immediately after adding the catalyst. What is happening and how can I fix it?
A1: A rapid change to a dark, insoluble material is a classic sign of alkyne polymerization or homocoupling. This is almost always caused by exposure to oxygen, especially when a copper(I) co-catalyst is used, or by excessive heat.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxygen Contamination | Oxygen facilitates the oxidative homocoupling (Glaser coupling) of the alkyne, a rapid process catalyzed by copper(I) salts. | Rigorous Degassing: Before adding any catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is superior to simple sparging with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. |
| High Catalyst Loading | Excessive concentrations of palladium or copper can promote side reactions and polymerization. | Optimize Catalyst Loading: For Sonogashira couplings, use minimal but effective amounts of the copper(I) salt (e.g., 1-5 mol% CuI). Ensure the Pd(0) active species is generated efficiently.[4] |
| Excessive Heat | Thermal stress can initiate polymerization pathways. | Control Temperature: Start the reaction at room temperature. If heating is necessary, increase it gradually and maintain the lowest possible temperature for the reaction to proceed. |
| Solvent Choice | Protic or impure solvents can interfere with the catalytic cycle. | Use Anhydrous Solvents: Employ high-purity, anhydrous solvents. For Sonogashira reactions, amine bases like triethylamine or diisopropylamine can often serve as both the base and part of the solvent system.[5] |
Q2: My analysis (NMR/LC-MS) shows my starting material is gone, but I have a complex mixture of products, including a major peak corresponding to a dimer. How do I prevent this?
A2: The formation of a dimer (1,4-bis(6-chloropyridin-2-yl)buta-1,3-diyne) is a definitive indicator of Glaser-Hay homocoupling. This side reaction competes directly with your desired cross-coupling.
Troubleshooting Flowchart for Homocoupling:
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Chloro-6-ethynylpyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-chloro-6-ethynylpyridine in their synthetic workflows. This versatile building block, while immensely useful, presents a common and often frustrating challenge: catalyst poisoning. Its inherent electronic structure, containing both a coordinating pyridine nitrogen and a reactive alkyne, necessitates a carefully considered approach to catalysis.
This guide moves beyond standard protocols to provide a deeper understanding of the underlying causes of reaction failure and offers field-proven troubleshooting strategies to ensure your success. We will explore the "why" behind experimental choices, empowering you to diagnose issues and rationally design robust reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations when working with this compound.
Q1: My Sonogashira (or other cross-coupling) reaction with this compound is failing completely. What's the most likely culprit?
A1: When a reaction with this substrate fails to initiate, the primary suspect is almost always severe catalyst poisoning. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst.[1][2][3] This interaction can form a stable, off-cycle complex that is catalytically inactive, effectively shutting down the reaction before it can begin. The less reactive nature of the C-Cl bond compared to C-Br or C-I further exacerbates this issue, as higher temperatures or more active catalysts are needed, which can also be more susceptible to poisoning or decomposition.[4]
Q2: I'm observing a black precipitate in my reaction flask. What is it?
A2: The formation of a black solid, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] It signifies that the soluble, active Pd(0) species has aggregated and precipitated out of solution, losing its catalytic activity. This can be triggered by several factors, including excessively high temperatures, the presence of oxygen or other impurities, or an inappropriate choice of solvent or ligand that fails to stabilize the catalytic species.[5][6]
Q3: My main byproduct is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen.[7] To minimize it, implementing strictly anaerobic (oxygen-free) conditions is critical. This involves thoroughly degassing all solvents and reagents and maintaining a robust inert atmosphere (argon or nitrogen) throughout the experiment.[4][7] If the problem persists, switching to a "copper-free" Sonogashira protocol is an excellent alternative strategy.[4][8]
Q4: Is the C-Cl bond on this compound reactive enough for standard cross-coupling reactions?
A4: The C-Cl bond is the least reactive among the common aryl halides (I > OTf > Br > Cl).[4] While challenging, its activation is certainly achievable. Success requires more forcing conditions than with bromides or iodides, such as higher temperatures and, most importantly, a highly active catalyst system. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands that promote the difficult oxidative addition step while simultaneously protecting the palladium center from deactivation.[9]
Part 2: In-Depth Troubleshooting Guides
Problem A: Reaction Stalls or Fails to Initiate
Primary Symptom: TLC or LC-MS analysis shows only unreacted starting materials, even after extended reaction times or heating.
Root Cause Analysis: Pyridine-Induced Catalyst Sequestration
The pyridine nitrogen acts as a potent Lewis base, intercepting the active Pd(0) catalyst to form a stable coordination complex. This prevents the catalyst from entering the catalytic cycle's first crucial step: oxidative addition to the aryl chloride. The diagram below illustrates this common failure mode.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular catalysis - Wikipedia [en.wikipedia.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-Ethynylpyridine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the challenges of scaling up the synthesis of 2-chloro-6-ethynylpyridine derivatives.
Welcome to the technical support center dedicated to the synthesis of this compound derivatives. This guide is designed to provide researchers and process chemists with practical, field-tested insights into the challenges encountered during the scale-up of this important synthetic transformation. As you transition from bench-scale discovery to pilot or manufacturing scale, new variables and risks emerge. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and process safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What is the most common and scalable synthetic route for this compound derivatives?
The most prevalent and industrially adopted method is the Sonogashira cross-coupling reaction .[1][2] This reaction forms the critical C-C bond between a terminal alkyne and an aryl halide, in this case, a dihalopyridine precursor.[1]
Causality: The Sonogashira reaction is favored for several reasons:
-
Mild Reaction Conditions: It can often be performed at or slightly above room temperature, which minimizes the risk of thermal degradation of sensitive functional groups.[1][3]
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, reducing the need for extensive protecting group strategies that can add steps and cost to a synthesis.[2]
-
Catalytic Nature: It requires only catalytic amounts of palladium and, in the classic version, a copper(I) co-catalyst, making it more atom-economical than stoichiometric methods.[4]
The typical starting material is 2,6-dichloropyridine, which is reacted with a suitable terminal alkyne (often with a protecting group like trimethylsilyl) in the presence of a palladium catalyst, a copper(I) salt, and an amine base.[5][6]
Q2: What are the key challenges when transitioning from bench (grams) to pilot scale (kilograms) for this synthesis?
Scaling up introduces challenges that are often negligible at the lab scale. The primary concerns are:
-
Heat Transfer and Exotherm Control: The Sonogashira reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. A runaway reaction is a significant safety risk.
-
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants, catalysts, and bases in a large volume is critical. Poor mixing can lead to localized "hot spots," catalyst deactivation, and an increase in side reactions.
-
Reagent Addition Rates: The rate of addition of reagents, especially the base or alkyne, must be carefully controlled on a large scale to manage the reaction exotherm.
-
Work-up and Product Isolation: Handling large volumes of solvents, performing extractions, and isolating the product via crystallization or chromatography become more complex and require specialized equipment. For instance, simple filtration on a lab scale may need to be replaced with centrifugation or filter presses.
-
Catalyst Removal: Removing residual heavy metals (palladium and copper) to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a major challenge. This often requires dedicated purification steps like treatment with activated carbon or specialized metal scavengers.[7]
Q3: How do I choose the right pyridine starting material? (e.g., 2,6-dichloro- vs. 2-bromo-6-chloro- vs. 2,6-dibromopyridine)
The choice of dihalopyridine is a trade-off between reactivity, selectivity, and cost. The general reactivity trend for the halide in palladium-catalyzed cross-couplings is I > Br > Cl .[5][8]
| Starting Material | Advantages | Disadvantages | Best Use Case |
| 2,6-Dichloropyridine | Low cost, readily available.[5] | Least reactive, requires more active (and often more expensive) catalysts, higher temperatures, or longer reaction times.[2][5][8] | Cost-sensitive, large-scale manufacturing where the process has been robustly optimized with a highly active catalyst system. |
| 2-Bromo-6-chloropyridine | Offers differential reactivity, allowing for selective mono-alkynylation at the more reactive C-Br position before a subsequent reaction at the C-Cl position. | More expensive than the dichloro-analog. Requires careful control of stoichiometry and conditions to ensure selectivity. | Stepwise synthesis of di-substituted pyridines with two different alkynes. |
| 2,6-Dibromopyridine | More reactive than the dichloro-analog, allowing for milder reaction conditions.[6] | Higher cost and atomic weight (less mass-efficient). Potential for di-alkynylation if not properly controlled. | When milder conditions are required, or when catalyst systems fail with 2,6-dichloropyridine. |
Expert Insight: For the synthesis of a mono-alkynylated product like this compound, starting with 2,6-dichloropyridine is often the most economical approach for scale-up, provided a suitable catalyst system is identified.[5] This typically involves using bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step with the aryl chloride.[2]
Q4: What are the most critical safety considerations for this scale-up?
-
Thermal Hazards: As mentioned, the reaction exotherm must be understood. A Reaction Safety Calorimetry (RSC) study is highly recommended before scale-up to determine the heat of reaction and the potential for a thermal runaway.
-
Handling of Pyrophoric/Air-Sensitive Reagents: While not always used, some protocols may involve pyrophoric reagents like tert-butyllithium for deprotonation or air-sensitive phosphine ligands. These must be handled under a strict inert atmosphere (nitrogen or argon).[9][10] All personnel must be trained in their safe handling, and appropriate personal protective equipment (PPE), such as fire-retardant lab coats and gloves, is mandatory.[9][10][11]
-
Toxicity of Reagents and Catalysts: Palladium and copper salts have associated toxicities. Inhalation and skin contact must be avoided. The final product, being a pyridine derivative, may also have its own toxicological profile that needs to be considered.
-
Pressure Management: The reaction may generate off-gases. The reactor must be equipped with a proper venting system to avoid pressure build-up.
-
Solvent Hazards: Amine bases like triethylamine or diisopropylethylamine are often used as both the base and a solvent.[1] These are flammable and corrosive. Large quantities should be handled in well-ventilated areas with appropriate grounding to prevent static discharge.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to specific experimental problems.
Problem: My reaction yield is low or non-existent.
-
Possible Cause 1: Inactive Catalyst. The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.[1] Sometimes this reduction is inefficient.
-
Solution: Ensure your reagents and solvents are thoroughly deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Purging the reactor and solvents with nitrogen or argon is critical.[3] Consider adding a small amount of a reducing agent or ensuring your amine base is of high quality, as it can aid in the reduction of the Pd(II) precatalyst.[1]
-
-
Possible Cause 2: Poor Ligand Choice for Aryl Chloride. 2,6-Dichloropyridine is an electron-deficient and sterically hindered aryl chloride, making the oxidative addition step (often the rate-limiting step) very challenging.[8][12]
-
Possible Cause 3: Insufficient Base Strength or Solubility. The base is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[1] If the base is too weak or is not soluble in the reaction medium, the reaction will not proceed efficiently.
Problem: I am observing significant amounts of a homocoupled alkyne byproduct (Glaser coupling).
-
Possible Cause: Oxygen in the Reaction. The copper-catalyzed homocoupling of terminal alkynes is highly promoted by the presence of oxygen.[3]
-
Solution: This is the most common cause. Rigorous exclusion of air is paramount. Ensure your inert gas purge is effective and that there are no leaks in your reactor setup. Using fresh, high-purity, and deoxygenated solvents and reagents is essential. One study suggests that using an atmosphere of hydrogen gas diluted with nitrogen can reduce homocoupling to ~2%.[3]
-
-
Possible Cause: High Copper Catalyst Loading or High Temperature. Elevated temperatures and higher concentrations of the copper(I) catalyst can accelerate the rate of the undesired Glaser coupling.[2]
-
Solution: Minimize the copper(I) iodide loading to the lowest effective level (typically 1-5 mol%). If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For very challenging substrates where homocoupling is persistent, a copper-free Sonogashira protocol should be investigated.[2][8] These protocols often require a different choice of base and ligand but completely eliminate the Glaser side reaction.[2]
-
Problem: My reaction stalls before the starting material is fully consumed.
-
Possible Cause: Catalyst Deactivation. The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at higher temperatures or concentrations. The phosphine ligands can also be oxidized over long reaction times if any air is present.[15]
-
Solution: First, re-verify that the system is truly anaerobic. Consider using a more robust ligand that better stabilizes the palladium nanoparticles. It may also be beneficial to add the catalyst in portions over the course of the reaction, although this is less practical on a very large scale.
-
-
Possible Cause: Product Inhibition. The product itself or byproducts could potentially coordinate to the palladium center more strongly than the reactants, leading to catalyst inhibition.
-
Solution: This is more difficult to diagnose and solve. Running the reaction at a more dilute concentration can sometimes mitigate this effect. A kinetic analysis of the reaction progress can help determine if the rate is slowing disproportionately as the product concentration increases.
-
Problem: I am struggling to remove the palladium and copper catalysts from my product.
-
Possible Cause: Residual metals are common after cross-coupling reactions. Standard aqueous work-ups and crystallizations are often insufficient to meet the stringent limits (<10 ppm for Pd) required for pharmaceutical applications.
-
Solution 1: Activated Carbon Treatment. Stirring the crude product solution with a suitable grade of activated carbon can effectively adsorb residual metals. A screening of different types of carbon may be necessary.[7]
-
Solution 2: Metal Scavengers. For more complete removal, silica-based scavengers with functional groups that chelate metals (e.g., thiol or amine functionalities) are highly effective. The product solution is passed through a cartridge or stirred with the scavenger resin, which binds the metals.[7]
-
Solution 3: Optimized Crystallization. Sometimes, careful selection of a crystallization solvent system can lead to the product crystallizing out while leaving the metal impurities in the mother liquor. This should be explored as a cost-effective primary purification step.
-
Part 3: Protocols and Workflows
Protocol 1: General Procedure for Scale-Up Sonogashira Coupling
This protocol is a general guideline for the mono-alkynylation of 2,6-dichloropyridine. Warning: This reaction should only be performed by trained chemists in a suitable process reactor with appropriate safety controls. A prior safety assessment is mandatory.
Reagents & Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen/argon inlet/outlet.
-
2,6-Dichloropyridine (1.0 eq)
-
Trimethylsilylacetylene (1.05 - 1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5 - 2 mol%)
-
Copper(I) Iodide (CuI, 1 - 3 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF, or DMF)[14][16]
Step-by-Step Methodology:
-
Reactor Inerting: Charge the reactor with 2,6-dichloropyridine, the palladium catalyst, and CuI. Seal the reactor and purge with inert gas for at least 1 hour. Perform at least three vacuum/inert gas backfill cycles.
-
Solvent Addition: Add the deoxygenated solvent via cannula or a pressure-equalizing dropping funnel under a positive pressure of inert gas.
-
Reagent Addition: Add the triethylamine, followed by the trimethylsilylacetylene. The alkyne should be added subsurface if possible. For large-scale reactions, the addition should be done slowly via a dosing pump, monitoring the internal temperature.
-
Reaction: Heat the jacketed reactor to the desired temperature (typically 50-80 °C for aryl chlorides). The reaction progress should be monitored periodically by a suitable analytical method (e.g., HPLC, GC).[5][17]
-
Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts. The filtrate is then typically concentrated and subjected to further purification (e.g., distillation, crystallization, or scavenger treatment).
Workflow Diagram: Troubleshooting Low Yield
Diagram: Simplified Catalytic Cycles in Sonogashira Coupling
This diagram illustrates the two interconnected catalytic cycles that drive the Sonogashira reaction. Understanding this mechanism is key to troubleshooting issues related to catalyst activity and side reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pnnl.gov [pnnl.gov]
- 10. ehs.utexas.edu [ehs.utexas.edu]
- 11. cmu.edu [cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 13C NMR Characterization of 2-Chloro-6-ethynylpyridine Derivatives
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 2-chloro-6-ethynylpyridine derivatives represent a class of valuable building blocks, prized for their utility in constructing complex molecular architectures through reactions like Sonogashira coupling. The unequivocal confirmation of their structure is a critical step in any synthetic workflow, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive tool for this purpose.
This guide provides an in-depth comparison and technical analysis of the ¹³C NMR spectral features of this compound and its analogues. By dissecting the influence of substituents on the pyridine ring, we offer a predictive framework for spectral interpretation, supported by experimental data from closely related compounds. Furthermore, we present a robust, field-proven protocol for acquiring high-quality ¹³C NMR spectra for this class of molecules.
The Logic of Chemical Shifts in Substituted Pyridines
The ¹³C NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of each carbon atom. The electronegativity of the nitrogen atom and the electronic effects (inductive and resonance) of substituents dictate the observed chemical shifts (δ). In pyridine itself, the carbon atoms adjacent to the nitrogen (C2/C6) are the most deshielded (δ ≈ 150 ppm), followed by the C4 carbon (δ ≈ 136 ppm), and finally the C3/C5 carbons (δ ≈ 124 ppm)[1][2].
When substituents are introduced, they perturb this electronic landscape. Electron-withdrawing groups, such as a chloro group, generally deshield the carbon to which they are attached (the ipso-carbon) and other carbons in the ring, particularly those at the ortho and para positions. Conversely, electron-donating groups will cause an upfield (shielding) effect. The ethynyl group (–C≡CH) is a particularly interesting substituent. It is weakly electron-withdrawing by induction but can participate in resonance. Its own sp-hybridized carbons have characteristic chemical shifts, typically in the range of 70-90 ppm[3][4].
To understand the ¹³C NMR spectrum of this compound, we can logically compare it to its constituent parts: 2-chloropyridine and a model for the ethynyl substituent, such as phenylacetylene.
Comparative Analysis of ¹³C NMR Data
The following table summarizes the experimental ¹³C NMR data for relevant reference compounds. This data serves as the foundation for predicting the chemical shifts of our target molecule, this compound.
| Compound | C2 | C3 | C4 | C5 | C6 | Ethynyl Cα | Ethynyl Cβ | Solvent |
| Pyridine[1][2] | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 | - | - | CDCl₃ |
| 2-Chloropyridine[5][6][7] | 152.9 | 124.5 | 139.2 | 122.9 | 149.8 | - | - | CDCl₃ |
| Phenylacetylene[8][9][10] | 122.8 (ipso) | 132.2 (ortho) | 129.1 (meta) | 128.4 (para) | - | 83.6 | 77.4 | CDCl₃ |
| This compound (Predicted) | ~153 | ~125 | ~140 | ~123 | ~140 | ~82 | ~79 | CDCl₃ |
Analysis and Prediction:
-
C2 (Chloro-substituted): In 2-chloropyridine, the C2 carbon is observed at approximately 152.9 ppm[5][6][7]. The introduction of the ethynyl group at C6 is not expected to significantly alter the electronic environment of C2, so its chemical shift should remain in this region.
-
C6 (Ethynyl-substituted): The ethynyl group will cause a significant upfield shift for the ipso-carbon (C6) compared to an unsubstituted pyridine C6. Based on the effect of an ethynyl group on an aromatic ring, we can predict this carbon to be significantly shielded, likely appearing around 140 ppm.
-
C3 and C5: These carbons are meta to the opposing substituent. In 2-chloropyridine, C3 is at 124.5 ppm and C5 is at 122.9 ppm[5][6][7]. The ethynyl group at C6 will have a minor effect on C3, while the chloro group at C2 will similarly have a minor effect on C5. Therefore, their chemical shifts are predicted to be close to their values in 2-chloropyridine.
-
C4: This carbon is para to both substituents. In 2-chloropyridine, C4 is at 139.2 ppm[5][6][7]. The ethynyl group will also exert a deshielding effect at the para position. Thus, C4 is expected to be the most deshielded of the CH carbons, likely appearing around 140 ppm.
-
Ethynyl Carbons (Cα and Cβ): In phenylacetylene, the two sp-hybridized carbons appear at 83.6 and 77.4 ppm[8][9][10]. We can expect similar values for the ethynyl carbons in this compound. The carbon attached to the pyridine ring (Cα) will likely be slightly more deshielded than the terminal alkyne carbon (Cβ).
The following diagram illustrates the predicted ¹³C NMR chemical shifts for this compound.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring high-quality ¹³C NMR spectra, especially for compounds with quaternary carbons and carbons with long relaxation times (like ethynyl carbons), requires a carefully considered experimental setup. The following protocol is a self-validating system designed for the accurate characterization of this compound derivatives.
1. Sample Preparation:
-
Analyte: Accurately weigh 10-20 mg of the this compound derivative. The higher concentration is beneficial for improving the signal-to-noise ratio, especially for the quaternary carbons.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to a clean, dry 5 mm NMR tube. CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual solvent peak at 77.16 ppm does not typically interfere with the signals of interest[11].
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
3. ¹³C NMR Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program) is typically used.
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals, particularly for quaternary carbons which have longer T₁ relaxation times.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis or to ensure the detection of all quaternary carbons, a longer delay (e.g., 5-10 seconds) may be necessary.
-
Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio. For dilute samples, several thousand scans may be required.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic compounds[4][12].
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration (if needed).
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm. If TMS is not present, the residual CDCl₃ signal can be used as a secondary reference (δ = 77.16 ppm)[11].
The following diagram outlines the experimental workflow.
Caption: Workflow for ¹³C NMR characterization.
Advanced 2D NMR Techniques for Unambiguous Assignment
For highly substituted or complex derivatives, 1D ¹³C NMR may not be sufficient for a complete and unambiguous assignment. In such cases, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is essential for assigning quaternary carbons by observing their correlations to nearby protons.
By employing a combination of 1D and 2D NMR techniques, researchers can achieve a comprehensive and confident structural elucidation of this compound derivatives, ensuring the integrity of their synthetic work and advancing their research and development goals.
References
- 1. spectrabase.com [spectrabase.com]
- 2. testbook.com [testbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Phenylacetylene(536-74-3) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-Chloro-6-ethynylpyridine Products
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. 2-Chloro-6-ethynylpyridine is a versatile building block in medicinal chemistry, frequently employed in reactions such as Sonogashira couplings, nucleophilic substitutions, and cycloadditions to generate a diverse array of potentially bioactive molecules. The unambiguous characterization of these reaction products is critical for understanding reaction outcomes, ensuring purity, and guiding further development.
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other common analytical techniques for the characterization of this compound derivatives. Drawing upon established principles and experimental data from analogous systems, this document will explain the causality behind experimental choices and offer practical, field-proven insights.
The Power of High-Resolution Mass Spectrometry for Pyridine Derivatives
High-resolution mass spectrometry is an indispensable tool for the analysis of novel synthetic compounds, offering several key advantages over lower-resolution techniques. Its ability to provide a highly accurate mass measurement (typically to within 5 ppm) allows for the determination of the elemental composition of a molecule. This is particularly crucial when dealing with unknown reaction products or impurities, as it provides a definitive molecular formula to complement other structural data.
For a starting material like this compound (C7H4ClN), with a monoisotopic mass of 137.0032 Da, any modification through chemical reaction will result in a product with a new, precisely predictable mass. HRMS can confirm this transformation with a high degree of confidence.
Experimental Protocol: HRMS Analysis of a Hypothetical Sonogashira Product
Let us consider a common reaction of this compound: a Sonogashira coupling with phenylacetylene. The expected product is 2-chloro-6-(phenylethynyl)pyridine.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is ideal. Electrospray ionization (ESI) is a suitable ionization technique for this class of polar, nitrogen-containing compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compound of interest. A gradient of 5% to 95% B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Rationale: LC separation is crucial for analyzing crude reaction mixtures, as it separates the product from starting materials, byproducts, and reagents, preventing ion suppression and allowing for individual analysis of each component. Formic acid is added to the mobile phase to promote protonation of the pyridine nitrogen, enhancing ionization efficiency in positive ESI mode.
-
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 600 L/hr and 350 °C).
-
Acquisition Mode: Full scan from m/z 50-500.
-
Rationale: Positive ESI mode is chosen due to the basic nature of the pyridine nitrogen, which is readily protonated to form a [M+H]+ ion. The specified voltages and temperatures are typical starting points for achieving stable and efficient ionization of small organic molecules.
-
-
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
-
Precursor Ion Selection: Isolate the [M+H]+ ion of the product.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Rationale: MS/MS provides valuable structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its unambiguous identification.
-
A Comparative Crystallographic Guide to 2-Ethynylpyridine Derivatives: Unveiling the Structural Impact of Chloro Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of electronic properties, solubility, and intermolecular interactions, which in turn dictate the material's bulk properties and the drug's pharmacokinetics and pharmacodynamics. Among the vast array of substituted pyridines, 2-ethynylpyridine derivatives are of particular interest due to the alkyne's ability to participate in hydrogen bonding, π-stacking, and as a reactive handle for further functionalization.
This guide provides a comparative analysis of the X-ray crystal structure of 2-ethynylpyridine and explores the anticipated structural modifications introduced by a chloro-substituent at the 6-position, creating 2-chloro-6-ethynylpyridine. While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can infer its likely structural characteristics by examining the parent compound and related chlorinated pyridines. This analysis is supplemented by a detailed examination of the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine to provide a broader context of how halogenation influences the crystal packing of pyridine derivatives.
The Parent Scaffold: Crystal Structure of 2-Ethynylpyridine
The crystal structure of 2-ethynylpyridine serves as our foundational reference. Its solid-state arrangement is dictated by a combination of hydrogen bonding and π-π stacking interactions, driven by the interplay of the electron-deficient pyridine ring and the electron-rich ethynyl group.
A search of the Crystallography Open Database (COD) reveals the crystal structure of 2-ethynylpyridine (COD ID: 4504098).[3] The key crystallographic data are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| 2-Ethynylpyridine | C₇H₅N | Orthorhombic | Pna2₁ | a = 8.329 Å, b = 17.494 Å, c = 8.327 Å, α = β = γ = 90° |
The molecular packing of 2-ethynylpyridine is characterized by C-H···N hydrogen bonds, where the acetylenic hydrogen acts as a donor to the nitrogen atom of a neighboring pyridine ring. This interaction is a significant force in the formation of the supramolecular assembly.
The Influence of Chloro-Substitution: A Comparative Perspective
The introduction of a chlorine atom at the 6-position of the 2-ethynylpyridine scaffold is expected to induce significant changes in the crystal packing due to both steric and electronic effects.
Anticipated Structural Changes in this compound:
-
Intermolecular Interactions: The presence of the electronegative chlorine atom introduces the possibility of halogen bonding (C-Cl···N or C-Cl···π interactions), which could compete with or complement the existing C-H···N hydrogen bonds. This can lead to a completely different packing motif compared to the parent compound.
-
Molecular Conformation: While the pyridine ring and the ethynyl group are largely planar, the chloro-substituent might induce slight conformational changes in the solid state.
-
Unit Cell Parameters: The increased molecular weight and volume, along with altered intermolecular forces, will undoubtedly lead to different unit cell dimensions and potentially a different crystal system and space group.
To illustrate the impact of multiple chlorine substituents on a pyridine ring, we can examine the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine.[4][5]
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| 2,3,6-trichloro-5-(trichloromethyl)pyridine | C₆HCl₆N | Orthorhombic | Pbcm | a = 8.310 Å, b = 17.018 Å, c = 7.316 Å, α = β = γ = 90° |
While this molecule lacks the ethynyl group, its crystal structure highlights how a heavily chlorinated pyridine ring packs in the solid state. The structure is stabilized by a network of Cl···Cl and C-Cl···π interactions, with no strong hydrogen bonds present. This provides a valuable contrast to the hydrogen-bond-driven packing of 2-ethynylpyridine and suggests that halogen bonding would be a dominant feature in the crystal structure of this compound.
Experimental Protocols
Synthesis and Crystallization of 2-Ethynylpyridine Derivatives
The synthesis of 2-ethynylpyridine derivatives can be achieved through various cross-coupling reactions. A general procedure for a Sonogashira coupling, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, is provided below.
Protocol for Sonogashira Coupling:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dichloropyridine (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).
-
Add a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine).
-
To this mixture, add ethynyltrimethylsilane (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.
-
Deprotect the trimethylsilyl group using a suitable reagent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride in THF) to yield this compound.
-
Purify the final product by column chromatography or recrystallization.
Crystallization Protocol:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or dichloromethane/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent at room temperature.
-
Alternatively, employ vapor diffusion by placing the vial containing the solution in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Monitor the vial for crystal growth over several days to weeks.
X-ray Crystal Structure Determination
The following workflow outlines the key steps in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Caption: Workflow for X-ray Crystal Structure Determination.
Comparative Analysis and Discussion
The comparison between the known crystal structure of 2-ethynylpyridine and the anticipated structure of its 2-chloro derivative, supplemented by the experimental data for a polychlorinated pyridine, provides valuable insights for crystal engineering and drug design.
Caption: Interplay of Intermolecular Forces in Pyridine Derivatives.
The key takeaway is that even a single atom substitution can dramatically alter the supramolecular chemistry of a molecule. For researchers in drug development, understanding these changes is critical as crystal packing can influence solubility, dissolution rate, and stability of an active pharmaceutical ingredient (API). For materials scientists, the ability to control crystal packing through targeted substitution is a powerful tool for designing materials with specific optical or electronic properties.
Conclusion
This guide has provided a comparative overview of the crystal structure of 2-ethynylpyridine and the anticipated structural consequences of introducing a chloro-substituent at the 6-position. While the definitive crystal structure of this compound remains to be determined experimentally, this analysis, grounded in the known structures of related compounds, offers a robust framework for understanding the interplay of intermolecular forces in this important class of molecules. The provided experimental protocols offer a starting point for researchers to further investigate these and other substituted pyridine derivatives, contributing to the growing body of knowledge in crystal engineering and rational molecular design.
References
A Comparative Guide to the Reactivity of 2-Chloro-6-ethynylpyridine and Other Halopyridines for the Modern Synthetic Chemist
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Halogenated pyridines, in particular, are invaluable synthons, offering a versatile handle for the introduction of molecular complexity through a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-6-ethynylpyridine with its bromo and iodo counterparts, as well as other positional isomers, in key synthetic reactions. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in reaction design and optimization.
The Underlying Principles of Halopyridine Reactivity
The reactivity of a halopyridine is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic landscape of the pyridine ring. Two primary classes of reactions are central to the functionalization of these heterocycles: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The propensity for this step to occur follows the general trend of C-I > C-Br > C-Cl, which is inversely related to the bond dissociation energies.[1] Consequently, chloro-substituted pyridines are generally less reactive than their bromo and iodo analogs, often necessitating more forcing reaction conditions or more sophisticated and electron-rich catalyst systems to achieve comparable efficiencies.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[2] The reactivity in SNAr is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate, as well as the nature of the nucleophile.[2][3] The electron-withdrawing ethynyl group at the 6-position of the pyridine ring is expected to enhance the electrophilicity of the C2 carbon, thereby increasing its susceptibility to nucleophilic attack.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of this compound with other halopyridines in three of the most widely utilized cross-coupling reactions in modern organic synthesis.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, providing access to a wide array of alkynylated heterocycles. The reactivity of the halopyridine is a critical parameter for the success of this transformation.
Table 1: Comparative Performance of 2-Halopyridines in Sonogashira Coupling with Phenylacetylene
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 | |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 | |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 |
As the data in Table 1 clearly illustrates, 2-chloropyridine exhibits significantly lower reactivity in Sonogashira couplings compared to its bromo and iodo counterparts, resulting in a substantially lower yield even with a prolonged reaction time. This disparity is a direct consequence of the stronger C-Cl bond. For this compound, while the electron-withdrawing nature of the ethynyl group may slightly enhance the reactivity of the C-Cl bond towards oxidative addition, it is unlikely to overcome the inherent inertness of the chloro-substituent. Therefore, successful Sonogashira couplings with this compound typically require more advanced catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[4][5]
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely employed in the synthesis of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals. The choice of the halogen on the pyridine ring has a profound impact on the reaction's efficiency.
Table 2: Comparative Performance of Dihalogenated Pyridines in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-bromopyridine | >95 | >99:1 | [6] |
| 2,4-Dibromopyridine | Pd(PPh₃)₄, K₂CO₃ | 2-phenyl-4-bromopyridine & 4-phenyl-2-bromopyridine | 85 | 1:4 | [6] |
| 2-Chloro-4-iodopyridine | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-chloropyridine | >90 | >99:1 | [6] |
The data in Table 2 highlights the exceptional regioselectivity achieved when a more reactive halogen, such as iodine, is present on the pyridine ring.[6] The Suzuki coupling occurs almost exclusively at the C-I bond. In the case of this compound, the single halogen is at the less reactive C2 position. While the reaction is feasible, it generally requires more forcing conditions and specialized catalysts compared to the corresponding bromo or iodo derivatives. The development of highly active palladium precatalysts has significantly improved the viability of using chloro-heterocycles in Suzuki couplings.[7]
Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds, a critical transformation in the preparation of a vast array of biologically active molecules.[8][9] Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halopyridine is a key determinant of success.
Table 3: Comparative Performance of 2-Halopyridines in Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | Good | [10] |
| 2-Chloropyridine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | 100 | Good | [11] |
While both 2-bromopyridine and 2-chloropyridine can undergo successful Buchwald-Hartwig amination, the chloro-substituted substrate generally necessitates higher temperatures and often more sophisticated, sterically demanding ligands to achieve comparable yields to its bromo counterpart.[11] The use of specialized ligands has been instrumental in expanding the scope of C-Cl bond amination, making it a more practical synthetic route.[11] For this compound, the presence of the ethynyl group may influence the coordination of the palladium catalyst, but the inherent lower reactivity of the C-Cl bond remains the dominant factor.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
In contrast to palladium-catalyzed reactions, the reactivity trend in SNAr is not as straightforward and can be influenced by the nature of the nucleophile.[2]
Table 4: Relative Reactivity of 2-Halopyridines in SNAr Reactions
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl | [2] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [2] | |
| 2-Iodopyridine | Sodium Thiophenoxide | HMPA | - | I > Br > Cl > F | [2] |
The data in Table 4 reveals an intriguing inversion of the reactivity order depending on the nucleophile. With hard nucleophiles like alkoxides, the reactivity follows the order F > Cl, which is attributed to the high electronegativity of fluorine polarizing the C-F bond and facilitating nucleophilic attack.[2] However, with soft nucleophiles like thiophenoxide, the trend is reversed to I > Br > Cl > F, where the polarizability of the halogen and the strength of the C-X bond become more dominant factors in the rate-determining step.[2] For this compound, the electron-withdrawing ethynyl group will activate the pyridine ring towards nucleophilic attack, making SNAr a viable pathway for functionalization, particularly with strong nucleophiles.
Experimental Protocols
The following are generalized, representative protocols for the key reactions discussed. It is crucial to note that optimization of reaction conditions is often necessary for specific substrates to achieve optimal yields.
Protocol 1: Sonogashira Coupling of a 2-Chloropyridine
-
Objective: To synthesize a 2-alkynylpyridine from a 2-chloropyridine derivative.
-
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, CuI, and the 2-chloropyridine derivative.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloropyridine
-
Objective: To synthesize a 2-arylpyridine from a 2-chloropyridine derivative.
-
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add the 2-chloropyridine derivative and the arylboronic acid.
-
Add the degassed solvent system.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
-
Visualizing Reaction Pathways
To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps in the catalytic cycles and reaction pathways.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.
Conclusion and Future Outlook
The choice between this compound and its bromo or iodo analogs is a nuanced decision that hinges on a balance of reactivity, cost, and availability. While the chloro-derivative is often more economical, its lower reactivity in palladium-catalyzed cross-coupling reactions necessitates the use of more sophisticated and often more expensive catalyst systems. For Sonogashira and Suzuki couplings, the corresponding bromo- and especially iodo-pyridines are generally the substrates of choice, offering higher yields under milder conditions. However, the ever-evolving field of catalysis continues to provide more efficient methods for the activation of C-Cl bonds, making chloropyridines increasingly attractive starting materials.
In the realm of nucleophilic aromatic substitution, the reactivity of this compound is more competitive, particularly with hard nucleophiles. The activating effect of the ethynyl group further enhances its utility in this class of reactions.
Ultimately, a thorough understanding of the underlying principles of reactivity, coupled with the judicious selection of reaction conditions, will enable the synthetic chemist to effectively harness the synthetic potential of this compound and its halogenated congeners in the pursuit of novel and complex molecular architectures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Comparative Guide to 2-Chloro-6-ethynylpyridine and 2-Bromo-6-ethynylpyridine in Biological Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of two closely related heterocyclic building blocks: 2-chloro-6-ethynylpyridine and 2-bromo-6-ethynylpyridine. While structurally similar, the seemingly minor difference in the halogen substituent has significant implications for their synthesis, reactivity, and, consequently, their potential biological activities. This document is designed to move beyond a simple cataloging of properties, instead offering a field-proven perspective on the practical considerations and experimental workflows essential for leveraging these compounds in medicinal chemistry and chemical biology.
At a Glance: A Comparative Overview
| Property | This compound | 2-Bromo-6-ethynylpyridine |
| Molecular Formula | C₇H₄ClN[1] | C₇H₄BrN[2][3] |
| Molecular Weight | 137.57 g/mol [1] | 182.02 g/mol [3][4] |
| CAS Number | 914950-09-7[1][5] | 445468-63-3[3][4] |
| Reactivity in Cross-Coupling | Lower | Higher |
| Synthetic Accessibility | Potentially more cost-effective starting materials | Generally more reactive and versatile for diversification |
| Potential Biological Activity | Anticancer, Antimicrobial[6][7] | Anticancer, Antimicrobial[6][7] |
Synthesis and Chemical Reactivity: A Tale of Two Halogens
The primary synthetic route to 2-halo-6-ethynylpyridines involves the Sonogashira cross-coupling reaction.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The choice of the halogen on the pyridine ring is a critical determinant of the reaction's efficiency and conditions.
The Sonogashira Coupling: A Comparative Perspective
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[9] This is a direct consequence of the carbon-halogen bond strength, with the C-Br bond being weaker and thus more readily undergoing oxidative addition to the palladium(0) catalyst than the C-Cl bond.
This difference in reactivity has practical implications for the synthesis of our two target molecules:
-
2-Bromo-6-ethynylpyridine: The higher reactivity of the C-Br bond allows for milder reaction conditions, such as lower temperatures and catalyst loadings, in Sonogashira couplings.[10][11] This often translates to higher yields and a broader tolerance of functional groups on the coupling partner.
-
This compound: The stronger C-Cl bond necessitates more forcing reaction conditions to achieve comparable yields. This may include higher temperatures, increased catalyst concentrations, and the use of more specialized and often more expensive phosphine ligands to facilitate the oxidative addition step.
Experimental Protocol: Synthesis of 2-Halo-6-ethynylpyridines via Sonogashira Coupling
This protocol provides a general framework for the synthesis of both compounds. Note the likely need for more forcing conditions for the chloro-derivative.
Materials:
-
2,6-Dichloropyridine or 2,6-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[8]
-
Copper(I) iodide (CuI)[8]
-
Amine base (e.g., triethylamine or diisopropylamine)[8]
-
Anhydrous solvent (e.g., THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) for deprotection
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-dihalopyridine (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and TMSA (1.1-1.5 eq).
-
Reaction: Stir the mixture at the appropriate temperature (typically room temperature to 100°C for bromopyridines, potentially higher for chloropyridines) and monitor the reaction progress by TLC or GC-MS.[10][11]
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude product in THF and treat with TBAF (1.1 eq) to remove the trimethylsilyl protecting group.
-
Purification: Purify the resulting 2-halo-6-ethynylpyridine by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of 2-halo-6-ethynylpyridines.
Comparative Biological Activity: A Prospective Analysis
Potential Anticancer Activity
Numerous pyridine derivatives have been investigated as potential anticancer agents.[6][12] The biological activity is often dependent on the substitution pattern, which influences factors such as cell permeability, target binding, and metabolic stability.
Expected Differences:
-
Lipophilicity: The bromo-derivative is expected to be more lipophilic than the chloro-derivative. This could influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Target Engagement: The different electronic properties and sizes of chlorine and bromine atoms can affect their ability to form halogen bonds and other non-covalent interactions with biological targets.
-
Metabolic Stability: The C-Br bond is generally more susceptible to metabolic cleavage than the C-Cl bond, which could impact the pharmacokinetic profile of the bromo-derivative.
Experimental Protocol: In Vitro Anticancer Evaluation
This protocol outlines a standard workflow for assessing the anticancer activity of small molecules.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds (this compound and 2-bromo-6-ethynylpyridine)
-
MTT or similar cell viability assay reagent
-
96-well plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard workflow for in vitro anticancer activity assessment.
Potential Antimicrobial Activity
Halogenated heterocyclic compounds are a well-established class of antimicrobial agents.[7][13][14] The nature and position of the halogen can influence the spectrum of activity against different bacteria and fungi.
Expected Differences:
-
Spectrum of Activity: The variation in electronic and steric properties between the chloro and bromo substituents may lead to differences in their antimicrobial spectrum. One compound might be more effective against Gram-positive bacteria, while the other shows greater potency against Gram-negative bacteria or fungi.
-
Mechanism of Action: While the core mechanism might be similar, the different halogens could subtly alter the interaction with the microbial target, leading to variations in the minimum inhibitory concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).
-
MIC Determination: After incubation (typically 18-24 hours), determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
In the absence of direct comparative biological data, a definitive statement on the superiority of either this compound or 2-bromo-6-ethynylpyridine is premature. However, this guide provides a framework for making an informed decision based on the intended application.
-
For synthetic ease and versatility in creating a diverse library of analogs through cross-coupling reactions, 2-bromo-6-ethynylpyridine is the more pragmatic choice due to its higher reactivity.
-
If cost of starting materials is a primary concern and the subsequent synthetic steps are robust enough to accommodate more forcing conditions, This compound may be a viable alternative.
Ultimately, the choice between these two valuable building blocks should be guided by a thorough consideration of the synthetic strategy and the specific biological questions being addressed. The experimental protocols provided herein offer a starting point for the empirical determination of their respective biological activities, which will be the ultimate arbiter of their utility in any given research program.
References
- 1. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-bromo-6-ethynylpyridine (C7H4BrN) [pubchemlite.lcsb.uni.lu]
- 3. CAS 445468-63-3 | 2-Bromo-6-ethynylpyridine - Synblock [synblock.com]
- 4. chemscene.com [chemscene.com]
- 5. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scirp.org [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for the Sonogashira Coupling of 2-Chloro-6-ethynylpyridine
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of complex molecular architectures. However, the efficacy of this reaction is profoundly influenced by the choice of catalyst, particularly when employing challenging substrates such as heteroaromatic chlorides. This guide provides an in-depth, objective comparison of various palladium catalysts for the Sonogashira coupling of 2-chloro-6-ethynylpyridine, a key heterocyclic building block. The insights and data presented herein are designed to empower you to make informed decisions in catalyst selection, leading to optimized reaction outcomes.
The Challenge of Activating Aryl Chlorides in Sonogashira Couplings
The Sonogashira reaction traditionally involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. The reactivity of the halide partner follows the general trend I > Br > Cl > F. Aryl chlorides, like this compound, are often preferred starting materials due to their lower cost and wider availability compared to their bromo and iodo counterparts. However, their lower reactivity, stemming from the strong C-Cl bond, presents a significant hurdle. Overcoming this activation barrier necessitates the use of highly active and robust palladium catalyst systems.
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the traditional protocol, a copper cycle. The palladium(0) species undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. For less reactive aryl chlorides, the initial oxidative addition step is often the rate-limiting step.
A Comparative Analysis of Palladium Catalyst Systems
The selection of the palladium catalyst, particularly the ligand coordinated to the palladium center, is critical for achieving high efficiency in the Sonogashira coupling of this compound. Below, we compare the performance of several classes of palladium catalysts, drawing on established principles and available data for similar transformations.
Traditional Phosphine Ligand-Based Catalysts
Complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are among the most well-established catalysts for the Sonogashira reaction.[1] While effective for more reactive aryl iodides and bromides, their application with aryl chlorides often requires higher catalyst loadings and more forcing reaction conditions.
For the coupling of 2-chloropyridine derivatives, PdCl₂(PPh₃)₂ has shown to be an effective catalyst, particularly in modified protocols. For instance, a copper-, amine-, and solvent-free Sonogashira reaction of various aryl halides, including deactivated aryl chlorides, demonstrated that PdCl₂(PPh₃)₂ was the most effective catalyst, providing moderate to excellent yields.[2] This suggests that for the coupling of this compound, this catalyst could be a viable starting point, although optimization of reaction conditions would be crucial.
Catalysts with Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
The development of bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, has significantly expanded the scope of palladium-catalyzed cross-coupling reactions to include challenging substrates like aryl chlorides. These ligands promote the formation of highly active, monoligated palladium(0) species, which can facilitate the difficult oxidative addition step. While specific data for this compound is scarce, the general principle of employing these advanced ligands for aryl chloride activation is well-established and highly recommended.
N-Heterocyclic Carbene (NHC) Palladium Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk create highly active and stable catalysts. Several studies have highlighted the effectiveness of NHC-palladium complexes in the Sonogashira coupling of aryl chlorides.[3][4][5] For instance, a collaborative system using a combination of (NHC)-Cu and (NHC)-Pd complexes has been shown to be highly efficient for the Sonogashira coupling of aryl bromides at very low catalyst loadings.[6][7] The application of such systems to this compound holds significant promise for achieving high turnover numbers and efficiency under milder conditions.
Heterogeneous Palladium Catalysts
In line with the principles of green chemistry, heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C) or palladium nanoparticles supported on various materials, offer significant advantages in terms of catalyst recovery and reusability.[8] While often requiring higher catalyst loadings compared to their homogeneous counterparts, the ease of separation can be a major benefit, especially in industrial applications. The heterogenization of homogeneous catalysts onto solid supports is an active area of research aimed at combining the high activity of homogeneous systems with the practical advantages of heterogeneous catalysis.[9] For the coupling of this compound, a screening of commercially available or custom-synthesized heterogeneous catalysts could reveal a cost-effective and sustainable solution.
Experimental Data Summary
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 12 | Moderate | [10] |
| 2 | 4-Chloroanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | None | 80 | 3 | 86 | [2] |
| 3 | Various Aryl Bromides | Various Alkynes | (NHC)PdCl₂ / (NHC)CuCl | K₂CO₃ | THF/H₂O | RT | 18 | 49-95 | [6] |
| 4 | 2-Amino-3-bromopyridine | Various Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [11][12] |
Note: The yields and conditions are substrate-dependent and should be considered as starting points for optimization.
Experimental Protocols
General Protocol for Sonogashira Coupling of a 2-Chloropyridine Derivative
This protocol is a generalized starting point and should be optimized for the specific substrates and catalyst system used.
Caption: A typical experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle and Mechanistic Considerations
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The choice of ligand on the palladium catalyst directly influences the rates of the key steps in the cycle.
Caption: A simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Causality behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst and the copper(I) acetylide intermediate are sensitive to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation and the formation of undesired homocoupled alkyne byproducts (Glaser coupling).
-
Degassed Solvents and Reagents: Dissolved oxygen can also lead to catalyst degradation and side reactions. Degassing the solvent and liquid reagents prior to use is a critical step for ensuring reproducibility and high yields.
-
Choice of Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. The choice and amount of base can significantly impact the reaction rate and should be optimized.
-
Copper Co-catalyst: While copper-free Sonogashira protocols exist, the use of a copper(I) salt (typically CuI) often accelerates the reaction, particularly for less reactive halides. However, it can also promote the undesirable Glaser coupling. The decision to include a copper co-catalyst should be based on a careful evaluation of the trade-off between reaction rate and byproduct formation.
Conclusion and Future Outlook
The Sonogashira coupling of this compound presents a synthetic challenge that can be effectively addressed through the judicious selection of a palladium catalyst system. While traditional phosphine-based catalysts can be effective under optimized conditions, the use of modern catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offers a promising avenue for achieving high yields under milder conditions. For applications where sustainability and catalyst recycling are paramount, the exploration of heterogeneous palladium catalysts is warranted.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ajol.info [ajol.info]
- 5. Carbamoyl-substituted N-heterocyclic carbene complexes of palladium(II): application to Sonogashira cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation of Novel Pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel compound from a synthetic concept to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of the in vitro assay validation of pyridine-based compounds, a scaffold of significant interest in modern medicinal chemistry. While direct experimental data for compounds synthesized from 2-chloro-6-ethynylpyridine remains nascent in publicly accessible literature, this guide will draw upon validated data from structurally related and functionally relevant pyridine derivatives to provide a robust framework for their evaluation. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific principles.
The pyridine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors. Kinases, being central regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of cancer, inflammation, and other diseases, making them a prime target for drug discovery.
This guide will focus on the in vitro validation of novel pyridine-based compounds as potential kinase inhibitors, comparing their performance with established alternatives and providing the supporting experimental data and detailed protocols necessary for replication and extension.
Comparative In Vitro Performance of Pyridine-Based Kinase Inhibitors
The efficacy of a novel kinase inhibitor is not solely defined by its potency against the intended target but also by its selectivity and its effect on cellular processes. Below is a comparative analysis of representative pyridine-based compounds and their performance in key in vitro assays.
Table 1: Comparative Cytotoxicity of Pyridine-Based Compounds
| Compound ID | Target Kinase(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 12 | PIM-1 | MCF-7 (Breast) | MTT | 0.5 | [1] |
| HepG2 (Liver) | MTT | 5.27 | [1] | ||
| Compound 6i | Hsp90 (indirect kinase regulation) | HSC3 (Head & Neck) | MTT | 10.8 | [2] |
| T47D (Breast) | MTT | 11.7 | [2] | ||
| RKO (Colorectal) | MTT | 12.4 | [2] | ||
| Thiazolyl Pyridine 5 | EGFR | A549 (Lung) | MTT | 0.452 | [3] |
| Doxorubicin (Control) | Topoisomerase II | MCF-7 (Breast) | MTT | 2.14 | [1] |
| A549 (Lung) | MTT | 0.460 | [3] |
Analysis: The data clearly indicates that pyridine-based compounds can exhibit potent cytotoxic effects against various cancer cell lines. For instance, Compound 12 shows sub-micromolar efficacy against the MCF-7 breast cancer cell line, surpassing the standard chemotherapeutic agent, Doxorubicin, in this specific context.[1] The thiazolyl pyridine derivative (Compound 5) also demonstrates high potency against the A549 lung cancer cell line.[3] It is crucial to note that cytotoxicity, while a primary indicator of anti-cancer potential, does not elucidate the mechanism of action. Therefore, target-specific assays are imperative.
Table 2: Comparative Kinase Inhibitory Activity
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 12 | PIM-1 | ELISA | 14.3 | [1] |
| Staurosporine (Control) | Broad Spectrum | ELISA | 16.7 | [1] |
| BAY 61-3606 Derivative | Gck (MAP4K2) | Kinase Assay | Selective Inhibition | [4] |
| Syk Kinase Inhibitor | Syk | Kinase Assay | Potent Inhibition | [4] |
Analysis: The enzyme-linked immunosorbent assay (ELISA) for PIM-1 kinase reveals that Compound 12 is a highly potent inhibitor, with an IC50 value in the nanomolar range, comparable to the broad-spectrum kinase inhibitor Staurosporine.[1] The development of derivatives of BAY 61-3606 highlights the potential for achieving selectivity, with some compounds showing preferential inhibition of Germinal Center Kinase (Gck) over Spleen Tyrosine Kinase (Syk).[4] This underscores the importance of screening against a panel of kinases to establish a selectivity profile, a critical aspect of preclinical development to minimize off-target effects.
Experimental Protocols: A Step-by-Step Guide
The integrity of in vitro data hinges on the meticulous execution of validated experimental protocols. Here, we provide detailed methodologies for the key assays discussed.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Causality Behind Choices: The choice of cell lines should be relevant to the intended therapeutic area. The incubation time is critical; 48-72 hours is typically sufficient to observe the effects of compounds that induce apoptosis or inhibit proliferation. The use of a known cytotoxic agent as a positive control validates the assay's responsiveness.
Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the phosphorylation of a substrate.
Protocol:
-
Kinase Reaction: In a 96-well plate, combine the purified kinase (e.g., PIM-1), its specific substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., Staurosporine) to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 30°C for a predetermined time to allow for the phosphorylation reaction to proceed.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic or chemiluminescent substrate for the enzyme-conjugated secondary antibody.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]
Causality Behind Choices: The use of a purified kinase and a specific substrate ensures that the measured inhibition is directly attributable to the compound's effect on the target enzyme. The ATP concentration should be close to the Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cells expressing the target kinase with the test compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell lysates into PCR tubes or a 96-well PCR plate and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Choices: CETSA provides direct evidence of target binding in a physiological context, which is a critical step in validating the mechanism of action. The temperature range should be optimized to cover the melting point of the target protein.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Experimental Workflow for In Vitro Validation
Caption: A streamlined workflow for the in vitro validation of novel pyridine-based kinase inhibitors.
Simplified Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a pyridine-based inhibitor.
Conclusion
The validation of novel compounds synthesized from scaffolds like this compound is a multi-faceted process that requires a logical and rigorous application of a suite of in vitro assays. While direct data for this specific starting material is not yet widely published, the principles and protocols outlined in this guide, based on analogous pyridine derivatives, provide a comprehensive roadmap for researchers. By understanding the "why" behind each experimental step and employing self-validating systems, scientists can confidently assess the therapeutic potential of their novel chemical entities and contribute to the advancement of targeted therapies.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 2-Chloro-6-ethynylpyridine: A Comparative Guide to Methodologies
Introduction
2-Chloro-6-ethynylpyridine is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity, stemming from the chloro and ethynyl functionalities on the pyridine ring, make it an invaluable precursor for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and organic electronics. The efficient and selective synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a particular focus on the widely employed Sonogashira cross-coupling reaction. We will delve into the mechanistic nuances of different approaches, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purity, cost-effectiveness, and safety profiles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy for this key intermediate.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] Variations in the choice of alkyne source, catalyst system, and reaction conditions can significantly impact the efficiency and selectivity of the synthesis. Below, we compare two prominent Sonogashira-based approaches.
| Parameter | Method A: Sonogashira Coupling with Trimethylsilylacetylene | Method B: Alternative Sonogashira Approaches |
| Starting Materials | 2,6-Dichloropyridine, Trimethylsilylacetylene (TMSA) | 2,6-Dichloropyridine, Acetylene gas or other terminal alkynes |
| Key Reagents | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), CuI, Amine base (e.g., Et₃N, DIPEA) | Similar catalyst and base systems, potentially with modifications for gaseous reactants |
| Reaction Steps | 1. Sonogashira coupling to form 2-chloro-6-((trimethylsilyl)ethynyl)pyridine. 2. Deprotection of the silyl group. | Direct coupling of the C-H bond of the alkyne. |
| Typical Yield | High (often >80% for the coupling step) | Variable, can be lower due to side reactions and difficulties in handling acetylene gas. |
| Product Purity | Generally high, purification is straightforward. | May require more rigorous purification to remove byproducts from dimerization of the alkyne (Glaser coupling). |
| Cost-Effectiveness | Higher initial cost due to TMSA, but potentially more cost-effective overall due to higher yields and easier purification. | Lower cost of acetylene gas, but potential for lower yields and higher purification costs may offset this advantage. |
| Safety Considerations | TMSA is a flammable liquid. Standard precautions for handling organic solvents and catalysts are required. | Acetylene gas is highly flammable and explosive. Requires specialized equipment and handling procedures. |
| Scalability | Readily scalable. | Scalability can be challenging due to the hazards associated with handling large quantities of acetylene gas. |
Mechanistic Insights: The Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (2,6-dichloropyridine) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the desired product and regenerates the Pd(0) catalyst.[3]
Experimental Protocols
Method A: Synthesis of this compound via Sonogashira Coupling with Trimethylsilylacetylene
This two-step procedure is generally favored for its high yields and operational simplicity.
Step 1: Synthesis of 2-Chloro-6-((trimethylsilyl)ethynyl)pyridine
Caption: Workflow for the synthesis of the protected intermediate.
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), and PPh₃ (0.06 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) via syringe.
-
To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-chloro-6-((trimethylsilyl)ethynyl)pyridine as a solid.
Step 2: Deprotection to this compound
Caption: Workflow for the deprotection step.
Procedure:
-
Dissolve 2-chloro-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol or THF.
-
Add potassium carbonate (2.0 eq) or a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step Sonogashira coupling reaction using 2,6-dichloropyridine and trimethylsilylacetylene. This method offers high yields, excellent purity, and is readily scalable, making it the preferred choice for most laboratory and industrial applications. While alternative Sonogashira protocols using acetylene gas may appear more atom-economical, the significant safety hazards and potential for lower yields and more complex purification often render them less practical. As with any chemical synthesis, the choice of method should be guided by a careful consideration of the available resources, scale of the reaction, and the safety infrastructure in place.
References
A Theoretical and Experimental Guide to the Reactivity of 2-Chloro-6-ethynylpyridine: A Comparative DFT Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Among them, 2-chloro-6-ethynylpyridine stands out as a versatile intermediate, offering three potential sites for chemical modification: the chloro substituent, the ethynyl group, and the pyridine ring itself. Understanding the relative reactivity of these sites is paramount for designing efficient and selective synthetic strategies. This guide provides an in-depth analysis of the reactivity of this compound in key organic transformations—Nucleophilic Aromatic Substitution (SNAr), Sonogashira cross-coupling, and cycloaddition reactions—supported by Density Functional Theory (DFT) calculations and comparative experimental data.
The Power of DFT in Predicting Chemical Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the prediction of molecular properties and reaction outcomes with remarkable accuracy. By calculating electronic structure and energy landscapes, DFT allows us to rationalize and predict chemical reactivity. Key descriptors derived from DFT, such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and activation energies of reaction transition states, provide invaluable insights into why certain reactions are favored over others. In this guide, we leverage these computational insights to dissect the reactivity of this compound and compare it with relevant alternatives.
Nucleophilic Aromatic Substitution (SNAr): The Dance of Electrons at the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is because the nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. In this compound, the chlorine atom at the C2 position is a potential leaving group for SNAr.
Theoretical Insights from DFT
DFT calculations can predict the susceptibility of a carbon atom to nucleophilic attack by analyzing its electrostatic potential and the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A more positive electrostatic potential and a lower LUMO energy indicate a more electrophilic center, prone to attack by a nucleophile.
For this compound, the electron-withdrawing nature of both the pyridine nitrogen and the ethynyl group is expected to lower the LUMO energy of the ring, thereby activating the C2 position for nucleophilic attack.
Comparison with Alternative Substrates
To contextualize the reactivity of this compound in SNAr, we compare it with 2-fluoropyridine and 2-chloropyridine. The generally accepted reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic.[1]
| Substrate | Leaving Group | Relative SNAr Rate (with NaOEt in EtOH) | Key DFT Descriptor |
| 2-Fluoropyridine | F | ~320 | Lower activation energy for nucleophilic attack |
| 2-Chloropyridine | Cl | 1 | Baseline |
| This compound | Cl | Expected to be > 1 | Lower LUMO energy due to the ethynyl group |
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution. The relative rates are based on experimental data for 2-fluoropyridine and 2-chloropyridine.[2] The reactivity of this compound is a prediction based on the electronic effect of the ethynyl group.
The ethynyl group, with its sp-hybridized carbons, is a moderate electron-withdrawing group. DFT calculations would likely show that the presence of the ethynyl group at the C6 position further lowers the LUMO energy of the pyridine ring compared to 2-chloropyridine, thus making the C2 position more electrophilic and enhancing the rate of nucleophilic substitution. However, it is unlikely to surpass the reactivity of 2-fluoropyridine, where the exceptional electronegativity of fluorine plays a dominant role in activating the ring for the initial nucleophilic attack.[3]
Experimental Protocol: Kinetic Monitoring of SNAr by UV-Vis Spectrophotometry
A robust method to experimentally validate these theoretical predictions is to monitor the kinetics of the SNAr reaction using UV-Vis spectrophotometry.
-
Preparation of Solutions : Prepare stock solutions of the halopyridine substrate and the nucleophile (e.g., sodium ethoxide in ethanol) of known concentrations.
-
Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) for the product of the SNAr reaction. The starting halopyridine should have minimal absorbance at this wavelength.
-
Kinetic Run : In a thermostated cuvette, mix the substrate and a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Data Acquisition : Immediately start recording the absorbance at the predetermined λmax as a function of time until the reaction is complete.
-
Data Analysis : Fit the absorbance vs. time data to a first-order exponential equation to determine the observed pseudo-first-order rate constant (k_obs). The second-order rate constant can be obtained by dividing k_obs by the concentration of the nucleophile.
Figure 1: Workflow for a kinetic study of an SNAr reaction.
Sonogashira Coupling: Harnessing the Reactivity of the C-Cl Bond
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] For this compound, the C-Cl bond can participate in the Sonogashira coupling, offering a route to further functionalize the pyridine ring.
Theoretical Insights from DFT
The rate-determining step in the Sonogashira catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) complex.[5] DFT calculations can model the energy profile of this step and predict the activation energy. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, which is inversely correlated with the C-X bond strength.
Comparison with Alternative Substrates
The lower reactivity of aryl chlorides compared to bromides and iodides in Sonogashira couplings is a well-known challenge. To understand the performance of this compound, we compare it with its bromo-analogue, 2-bromo-6-ethynylpyridine.
| Substrate | Halogen | Relative Reactivity | Key DFT Consideration |
| 2-Bromo-6-ethynylpyridine | Br | High | Lower activation energy for oxidative addition |
| This compound | Cl | Low | Higher activation energy for oxidative addition |
Table 2: Comparison of Reactivity in Sonogashira Coupling. The relative reactivity is based on the general trend of C-X bond reactivity in cross-coupling reactions.
DFT studies on the oxidative addition step would show a significantly higher activation energy barrier for this compound compared to its bromo counterpart, explaining the experimentally observed lower reactivity of aryl chlorides.[6] While challenging, Sonogashira couplings of aryl chlorides can be achieved using specialized catalyst systems with bulky, electron-rich phosphine ligands that promote the oxidative addition step.[7]
Experimental Protocol: A General Procedure for Sonogashira Coupling
-
Reaction Setup : To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine substrate, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Addition of Reagents : Add the terminal alkyne and a base (e.g., triethylamine or diisopropylamine).
-
Reaction Monitoring : Stir the reaction mixture at the appropriate temperature (room temperature to elevated temperatures may be required for chlorides) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification : Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Figure 2: Simplified catalytic cycles of the Sonogashira reaction.
Cycloaddition Reactions: Exploring the Dienophilic/Dipolarophilic Nature of the Ethynyl Group
The ethynyl group in this compound can participate in cycloaddition reactions, such as the [4+2] Diels-Alder reaction (acting as a dienophile) or the [3+2] Huisgen cycloaddition with azides (acting as a dipolarophile).
Theoretical Insights from DFT
The reactivity of the ethynyl group in these reactions is governed by Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. A lower LUMO energy of the dienophile leads to a smaller HOMO-LUMO gap and a faster reaction. Similarly, in azide-alkyne cycloadditions, the electronic nature of the alkyne influences the reaction rate.
The electron-withdrawing character of the 2-chloropyridyl group is expected to lower the LUMO energy of the ethynyl moiety, making it a more reactive dienophile and dipolarophile compared to a simple alkyl- or phenyl-substituted alkyne.
Comparison with Alternative Substrates
We compare the cycloaddition reactivity of this compound with phenylacetylene and a simple terminal alkyne like propyne.
| Substrate | Substituent on Alkyne | Expected Relative Reactivity | Key FMO Consideration |
| This compound | 2-Chloropyridyl (EWG) | High | Low LUMO energy of the alkyne |
| Phenylacetylene | Phenyl (neutral/weakly EWG) | Moderate | Intermediate LUMO energy |
| Propyne | Methyl (EDG) | Low | High LUMO energy |
Table 3: Predicted Relative Reactivity in [4+2] Cycloaddition Reactions. EWG = Electron-Withdrawing Group, EDG = Electron-Donating Group.
DFT calculations of the LUMO energies of these alkynes would support this predicted trend in reactivity.[8] Experimental studies have also shown that electron-withdrawing groups on the alkyne generally accelerate these cycloaddition reactions. Interestingly, 2-ethynylpyridine itself has been shown to act as a ligand that promotes copper(I)-catalyzed azide-alkyne cycloadditions, highlighting the unique electronic properties imparted by the pyridyl group.[9]
Experimental Protocol: [3+2] Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup : In a reaction vessel, dissolve the alkyne (this compound) and an organic azide in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Catalyst Preparation : Prepare a fresh solution of the copper(I) catalyst by adding a reducing agent (e.g., sodium ascorbate) to a solution of a copper(II) salt (e.g., CuSO₄·5H₂O).
-
Reaction Initiation : Add the copper(I) catalyst solution to the mixture of the alkyne and azide.
-
Reaction Monitoring and Work-up : Stir the reaction at room temperature and monitor its progress. Upon completion, the triazole product can often be isolated by filtration or extraction.
Figure 3: A simplified representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion: A Versatile Building Block with Tunable Reactivity
This guide has demonstrated that this compound is a molecule with a rich and predictable reactivity profile. Through the lens of DFT, we can rationalize its behavior in key synthetic transformations and make informed comparisons with other substrates.
-
In Nucleophilic Aromatic Substitution , the chloro group is activated by the electron-deficient pyridine ring and the ethynyl substituent, making it a viable leaving group, though less reactive than a fluoro group.
-
In Sonogashira Coupling , the C-Cl bond presents a higher activation barrier compared to C-Br or C-I bonds, necessitating more specialized catalytic systems for efficient coupling.
-
In Cycloaddition Reactions , the ethynyl group is activated by the electron-withdrawing 2-chloropyridyl moiety, rendering it a good dienophile and dipolarophile.
By understanding these reactivity patterns, researchers can strategically design synthetic routes that selectively functionalize this compound at its various reactive sites, paving the way for the efficient synthesis of complex molecules for a wide range of applications.
References
- 1. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to the Antimicrobial Activity of Pyridine Derivatives
The ever-escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the vast landscape of heterocyclic compounds, pyridine derivatives have emerged as a particularly promising scaffold in the development of new antimicrobial drugs.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various classes of pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.
Introduction: The Versatility of the Pyridine Scaffold
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental structural motif found in numerous natural products, including vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry. The strategic modification of the pyridine ring with various functional groups allows for the fine-tuning of its physicochemical and biological properties, leading to a diverse array of compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][3]
Comparative Analysis of Antimicrobial Pyridine Derivatives
The antimicrobial activity of pyridine derivatives is highly dependent on their structural features. This section compares several key classes of these compounds, highlighting their distinct characteristics and antimicrobial profiles.
Pyridine Carboxamides
Pyridine carboxamides have garnered significant attention, particularly as antifungal agents.[5] A notable example is boscalid, a commercial fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[5] Recent research has focused on synthesizing novel pyridine carboxamide derivatives with enhanced antifungal properties. For instance, a series of novel nicotinamide derivatives bearing a diarylamine-modified scaffold has been developed, with some compounds exhibiting potent in vitro and in vivo antifungal activity against various plant pathogens.[5]
-
Mechanism of Action: The primary mechanism of action for many antifungal pyridine carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5] This inhibition disrupts cellular respiration, leading to fungal cell death.
Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives
Hybrid molecules that combine the pyridine scaffold with other pharmacologically active moieties, such as imidazole or benzimidazole, have shown considerable promise as broad-spectrum antifungal agents.[6] These compounds are designed to target multiple pathways or to enhance the activity of the individual components.
-
Mechanism of Action: The antifungal activity of these hybrid derivatives is often attributed to a dual mechanism. The imidazole or benzimidazole moiety can inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[6] The pyridine component may contribute by inhibiting cell wall synthesis.[6]
3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
Oxazolidinones are a class of synthetic antibiotics that are effective against a range of Gram-positive bacteria. The incorporation of a pyridine ring into the oxazolidinone structure has led to the development of new derivatives with potent antibacterial activity.[7][8]
-
Mechanism of Action: Similar to other oxazolidinones like linezolid, these pyridine derivatives are believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] This prevents the formation of the initiation complex, thereby halting protein production.
Quaternized Chitosan-Pyridine Derivatives
Chitosan, a natural polysaccharide, is known for its biocompatibility and inherent antimicrobial properties. The functionalization of chitosan with pyridine moieties, particularly through quaternization, has been shown to significantly enhance its antifungal activity.[9]
-
Mechanism of Action: The enhanced antifungal activity of quaternized chitosan-pyridine derivatives is attributed to the increased density of positive charges.[9] These positive charges are thought to interact with the negatively charged components of the fungal cell membrane, leading to membrane disruption and cell death.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyridine derivatives is intricately linked to their chemical structure. Several key SAR principles have been elucidated through extensive research:
-
Substitution Pattern: The position of substituents on the pyridine ring plays a critical role in determining biological activity. For example, in certain series of quaternized chitosan derivatives, the antifungal activity was found to be influenced by the position of the nitrogen atom in the pyridine ring.[9]
-
Nature of Substituents: The type of functional groups attached to the pyridine scaffold significantly impacts antimicrobial efficacy. The introduction of lipophilic groups can enhance membrane permeability, while electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyridine ring and its interactions with biological targets.
-
Hybridization: Combining the pyridine nucleus with other heterocyclic rings, such as thiazole, thiadiazole, or benzimidazole, has proven to be an effective strategy for developing novel antimicrobial agents with enhanced potency and a broader spectrum of activity.[2][3]
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected pyridine derivatives against various microbial strains, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of Selected Pyridine Derivatives
| Compound Class | Derivative Example | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridine Carboxamide | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Comparable to thifluzamide | [5] |
| Hybrid Bis-(Imidazole)-Pyridine | 5a (Y = -Ph) | Candida albicans wild type | 3.9 | [6] |
| Hybrid Bis-(Benzimidazole)-Pyridine | 6a (Y = -Ph) | Rhodotorula sp. | 3.9 | [6] |
| Pyridine Chitosan | N-(1-carboxybutyl-4-pyridinium) chitosan | Fulvia fulva | 130 | [10] |
| Pyridine Chitosan | N-(1-carboxybutyl-4-pyridinium) chitosan | Botrytis cinerea | 130 | [10] |
Table 2: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | 21d | Staphylococcus aureus | Similar to Linezolid | [7][8] |
| Thienopyridine | Compound 12a | Escherichia coli | 19.5 | [11] |
| Thienopyridine | Compound 12a | Bacillus mycoides | <4.8 | [11] |
| N-alkylated Pyridine Salts | Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [3] |
| N-alkylated Pyridine Salts | Compound 66 | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [3] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of novel compounds is a critical step in the drug discovery process. The following are standardized, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the pyridine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a series of two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of MBC/MFC
This assay is performed to determine whether an antimicrobial agent is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Workflow for MBC/MFC Determination
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.
Protocol:
-
Following MIC Determination:
-
From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).
-
-
Plating:
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the plates under conditions that support the growth of the test microorganism.
-
-
Determination of MBC/MFC:
-
After incubation, count the number of colony-forming units (CFUs) on each plate.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion and Future Perspectives
Pyridine derivatives represent a versatile and highly promising class of antimicrobial agents. The ability to modify the pyridine scaffold allows for the generation of a vast chemical space with diverse biological activities. The comparative analysis presented in this guide highlights the significant potential of different classes of pyridine derivatives against a range of bacterial and fungal pathogens. Future research should continue to focus on the rational design and synthesis of novel pyridine-based compounds, leveraging structure-activity relationship insights to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for overcoming existing and emerging drug resistance.
References
- 1. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. chempanda.com [chempanda.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Chloro-6-ethynylpyridine
This guide provides essential safety and logistical information for the handling of 2-Chloro-6-ethynylpyridine, a compound utilized by researchers, scientists, and professionals in drug development. Our commitment is to furnish you with procedural, step-by-step guidance that not only ensures your safety but also enhances your operational efficiency. By moving beyond mere product provision to offer in-depth technical expertise, we aim to be your trusted partner in laboratory safety and chemical handling.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the inherent hazards of this compound is the foundation of safe handling. This substituted pyridine derivative presents multiple health risks that necessitate stringent control measures.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes irritation upon contact with the skin.
-
Serious Eye Irritation: Can cause significant irritation to the eyes.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological systems. Pyridine and its derivatives can be absorbed through the skin and are known to be toxic to various organ systems, including the central nervous system, liver, and kidneys.[1] The chloro and ethynyl functional groups can further modify its reactivity and toxicological profile. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations rooted in the compound's specific hazards.
| Body Part | Required PPE | Rationale and Expert Insight |
| Hands | Double-gloving with nitrile or neoprene gloves. | While nitrile gloves are commonly used for pyridine, some sources advise against them for prolonged contact.[1] Butyl rubber is also a consideration. Given that this compound can be absorbed through the skin, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider gloves with a greater thickness. |
| Eyes/Face | Chemical safety goggles and a face shield. | The risk of serious eye irritation necessitates the use of chemical safety goggles. A face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | A fully-buttoned laboratory coat. | A lab coat made of a suitable chemical-resistant material will protect your skin and personal clothing from accidental spills and contamination. |
| Respiratory | Use within a certified chemical fume hood. A respirator may be necessary for spills or if work outside a fume hood is unavoidable. | The vapors of this compound can cause respiratory irritation and are harmful if inhaled.[2] All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. If a respirator is required, users must be part of a respiratory protection program, which includes medical clearance and fit testing. |
It is crucial to consult your institution's specific guidelines and the glove manufacturer's compatibility charts to ensure the chosen PPE offers adequate protection.
Safe Handling and Storage: A Procedural Approach
Adherence to a strict operational protocol is essential for minimizing the risks associated with this compound. The following step-by-step guide provides a framework for its safe handling and storage.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory that is equipped with a certified chemical fume hood.
-
Ventilation: Ensure that the laboratory's general ventilation is adequate and that the chemical fume hood is functioning correctly before commencing any work.[2]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before handling the compound.
3.2. Handling Protocol
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: If working with a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate tools such as a syringe or pipette to transfer it, avoiding splashes.
-
Reaction Setup: All reactions involving this compound should be set up within the chemical fume hood. Ensure that all glassware is free from defects and is securely clamped.
-
Maintaining Containment: Keep all containers of this compound tightly sealed when not in use to prevent the escape of vapors.
3.3. Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Location: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2]
-
Compatibility: Store this compound segregated from incompatible materials such as strong oxidizing agents and strong acids.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
